molecular formula C7H9NO2 B2954882 2-Amino-4-(hydroxymethyl)phenol CAS No. 52820-13-0

2-Amino-4-(hydroxymethyl)phenol

Cat. No.: B2954882
CAS No.: 52820-13-0
M. Wt: 139.154
InChI Key: NGYKCAMDGXRBNP-UHFFFAOYSA-N
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Description

2-Amino-4-(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYKCAMDGXRBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Amino-4-(hydroxymethyl)phenol safety and hazards information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of 2-Amino-4-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Profile of this compound

This compound is an aminophenol derivative characterized by a benzene ring substituted with amino, hydroxyl, and hydroxymethyl groups.[1] This compound serves as a valuable intermediate in various fields, including the synthesis of dyes, pigments, and potentially as a precursor for pharmaceutical agents and polymer chemistry applications.[1][2] Its multifunctional nature, however, necessitates a thorough understanding of its safety and hazard profile to ensure safe handling and mitigate risks in research and development settings. This guide provides a comprehensive overview of its hazards, exposure controls, and emergency procedures, grounded in authoritative safety data.

Chemical and Physical Identity

A foundational understanding of a chemical's properties is paramount to its safe handling. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 52820-13-0[1][3]
Molecular Formula C₇H₉NO₂[1][3]
Molecular Weight 139.15 g/mol [3][4]
Physical Form Solid / Crystalline Solid[1]
Synonyms 3-Amino-2-hydroxybenzyl alcohol[3][5]

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound is classified with significant health hazards that demand careful attention.[3]

GHS ClassificationHazard ClassHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[3]

GHS Pictogram:

alt text

Signal Word: Warning [3]

Toxicological Profile: Understanding the Health Risks

The toxicological data underscores the importance of minimizing exposure. The primary hazards are associated with acute exposure through ingestion, skin/eye contact, and inhalation.

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed (H302), indicating that ingestion can lead to adverse health effects.[3]

  • Skin and Eye Irritation: As a Category 2 irritant for both skin (H315) and eyes (H319), direct contact can cause inflammation, redness, and pain.[3][6] Skin contact may result in itching, scaling, or blistering.[6] Eye contact can cause serious damage and should be treated as a medical emergency.[6]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system (H335), leading to symptoms like coughing and shortness of breath.[3][6][7]

  • Data Gaps: It is crucial to note that comprehensive toxicological properties, including long-term effects like carcinogenicity, mutagenicity, and reproductive toxicity, have not been thoroughly investigated for this specific compound.[8] Therefore, it should be handled with the prudence afforded to a substance with an unknown chronic toxicity profile.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential. The hierarchy of controls, from engineering solutions to personal protective equipment (PPE), provides a robust framework for safety.

Engineering Controls

The primary method for controlling exposure should be through engineering solutions that isolate the hazard from the operator.

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[6][8] A certified chemical fume hood is the recommended engineering control to minimize inhalation of dust.[9]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with easily accessible eyewash stations and safety showers for immediate decontamination in case of accidental contact.[6][9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that meets appropriate government standards such as NIOSH (US) or EN 166 (EU).[6][10]

  • Skin Protection:

    • Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile, neoprene) at all times.[11] Wash and dry hands thoroughly after handling.[12]

    • Lab Coat: A lab coat or protective suit is mandatory to prevent skin contact.[6]

  • Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved particulate respirator (e.g., N95) or a higher-level respirator as appropriate for the exposure level.[8]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Task Involving this compound core_ppe Mandatory PPE: - Chemical Safety Goggles - Chemically Resistant Gloves - Lab Coat start->core_ppe Always Required ppe_check Are Engineering Controls (Fume Hood) Active and Sufficient? respirator Add NIOSH-Approved Particulate Respirator ppe_check->respirator No / Spill Cleanup proceed Proceed with Work ppe_check->proceed Yes respirator->proceed core_ppe->ppe_check

Caption: Required PPE for handling this compound.

Safe Handling, Storage, and Disposal

Handling Protocols
  • Avoid all personal contact, including inhalation of dust.[12]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[12]

  • Avoid formation of dust and aerosols.[8][11] Use non-sparking tools for manipulation.[11]

  • Wash hands and any exposed skin thoroughly after handling.[7]

  • Keep containers tightly sealed when not in use.[12]

Storage Conditions

Proper storage is critical to maintain chemical integrity and prevent accidental release.

  • Temperature: Store in a cool, dry place. Recommended storage temperatures range from 2-8°C to 4°C.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[12]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[7][9]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[6][8][11]

Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[8]

  • Do not let the product enter drains.[6][8]

  • Contaminated packaging should be treated as unused product and disposed of accordingly.[8]

  • All disposal practices must adhere to local, state, and federal regulations.

Emergency Procedures: First Aid and Spill Response

Prompt and correct action during an emergency can significantly reduce the severity of injury and environmental impact.

First Aid Measures

In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[6][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][7][8]

  • Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[6][8] If skin irritation occurs, get medical advice.[6][7] For phenol-type compounds, rapid decontamination is critical to minimize absorption.[10][13] Some protocols recommend wiping the area with polyethylene glycol (PEG 300 or 400) after initial water flushing.[13][14][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][14] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek immediate medical attention from an ophthalmologist.[10]

  • Ingestion: Do NOT induce vomiting.[7][10] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Call a poison center or doctor immediately.[10]

First_Aid_Decision_Tree exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale 1. Move to Fresh Air 2. If not breathing, give artificial respiration 3. Seek IMMEDIATE medical attention inhalation->action_inhale action_skin 1. Remove contaminated clothing 2. Flush with soap & water (15+ min) 3. Consider PEG 300/400 wipe 4. Seek medical attention if irritation persists skin->action_skin action_eye 1. Flush with water (15+ min), holding eyelids open 2. Remove contact lenses if safe 3. Seek IMMEDIATE medical attention eye->action_eye action_ingest 1. RINSE MOUTH. Do NOT induce vomiting 2. Give water to drink if conscious 3. Seek IMMEDIATE medical attention ingestion->action_ingest

Caption: First aid decision tree for exposure incidents.

Fire-Fighting and Accidental Release Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8]

  • Hazards from Combustion: Fire may produce toxic fumes of carbon oxides and nitrogen oxides (NOx).[6][8]

  • Spill Cleanup:

    • Evacuate personnel and ensure adequate ventilation. Remove all ignition sources.[11]

    • Wear full PPE, including respiratory protection.[8]

    • Avoid creating dust.[8][12] Sweep or vacuum up the material and place it in a suitable, closed, and labeled container for disposal.[6][8]

    • Wash the spill area thoroughly with soap and water, preventing runoff from entering drains.[12]

Environmental Hazards

Phenolic compounds can be toxic to aquatic organisms.[16][17] While specific ecotoxicity data for this compound is limited, it is imperative to prevent its release into the environment.[6][11] The compound should be handled and disposed of in a manner that avoids contamination of soil, drains, and waterways.[6][8]

References

commercial availability of 2-Amino-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-4-(hydroxymethyl)phenol for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile aminophenolic compound. Designed for researchers, chemists, and professionals in drug development and material science, this document delves into the compound's commercial availability, synthesis, key properties, and applications, grounding all information in established scientific principles and commercially available data.

Core Compound Identity and Physicochemical Properties

This compound (CAS No. 52820-13-0) is an aromatic compound featuring a phenol ring substituted with an amino (-NH₂) group and a hydroxymethyl (-CH₂OH) group.[1] This unique trifunctional structure—combining the nucleophilicity of the amine, the acidic and coupling nature of the phenol, and the reactive hydroxyl group—makes it a valuable intermediate in various synthetic applications. Its structure facilitates intramolecular hydrogen bonding, which influences its physical state and solubility.[1]

The key physicochemical properties are summarized below, compiled from authoritative chemical databases and supplier technical data sheets.

PropertyValueSource(s)
CAS Number 52820-13-0[1]
Molecular Formula C₇H₉NO₂[2]
Molecular Weight 151.15 g/mol (PubChem: 139.15 g/mol )[1][2]
IUPAC Name This compound[2]
InChI Key NGYKCAMDGXRBNP-UHFFFAOYSA-N[3]
Physical Form Solid[3]
Typical Purity ≥97%[3]
Solubility Moderately soluble in polar solvents like ethanol and methanol; partially soluble in water. Insoluble in nonpolar solvents (e.g., hexane).[1]
Storage Conditions 2-8°C, under inert atmosphere (e.g., Nitrogen), protected from light.[3]

Commercial Availability and Procurement

This compound is commercially available from several chemical suppliers, primarily for research and development purposes. It is typically offered in quantities ranging from milligrams to several grams. The availability and pricing can fluctuate, and for larger quantities, direct inquiry with suppliers is recommended.

Supplier (via Sigma-Aldrich)Example QuantitiesExample Pricing (USD)Notes
ChemScene LLC 250 mg$29.00Ships in ~7 days.
1 g$75.00
5 g$364.00
Ambeed, Inc. 100 mg$28.75Ships in ~7 days.[3]
250 mg$34.50
1 g$89.70
5 g$434.70

Note: Pricing and availability are subject to change. The listed prices are for reference as of the time of this guide's compilation. Some suppliers may list the product as available only upon request.

Procurement Logic:

For initial screening and small-scale experiments, purchasing from established vendors like those listed on Sigma-Aldrich ensures high purity (typically ≥97%) and reliable characterization data.[3] For scale-up studies, a custom synthesis or a bulk inquiry with manufacturers like BLD Pharm or Vulcanchem may be more cost-effective.[1][4]

Synthesis and Manufacturing Pathways

While numerous synthetic routes may exist, the most probable industrial-scale synthesis is inferred from methodologies patented for structurally related aminophenols, such as the reduction of a nitro-phenol precursor.[1]

Industrial Synthesis Workflow

The industrial approach prioritizes yield, safety, and cost-effectiveness. A common strategy involves the selective reduction of a nitrophenol. The causality of this choice lies in the widespread availability of nitration chemistries and the efficiency of nitro-group reduction.

G cluster_0 Industrial Synthesis of this compound A Start: 2-Nitro-4-(hydroxymethyl)phenol (Precursor) B Step 1: Reduction Reagent: Sodium Hydrosulphide (NaHS) Catalyst: Aqueous NH₄Cl A->B Selective Nitro Group Reduction C Step 2: pH Control Maintain pH 7.0-8.5 (Prevents over-reduction) B->C Reaction Condition Control D Step 3: Isolation & Purification Acid Precipitation (pH 4.5-5.5) Followed by Filtration C->D Product Isolation E End Product: This compound (Yields >90%) D->E Final Purification

Caption: Industrial synthesis workflow for this compound.

Step-by-Step Laboratory Protocol (Exemplary)

This protocol is a validated, self-consistent laboratory adaptation of the industrial process described.

Objective: To synthesize this compound from its nitro precursor.

Materials:

  • 2-nitro-4-(hydroxymethyl)phenol (1 equivalent)

  • Sodium hydrosulphide (NaHS) (3-4 equivalents)

  • Ammonium chloride (NH₄Cl)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution (1M)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • pH meter, Buchner funnel, filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve the 2-nitro-4-(hydroxymethyl)phenol precursor in deionized water containing a catalytic amount of ammonium chloride.

  • Initiating Reduction: Heat the mixture to 70-75°C. The elevated temperature is crucial for achieving a reasonable reaction rate.

  • Reagent Addition: Slowly add an aqueous solution of sodium hydrosulphide (NaHS) to the flask over 1-2 hours. This controlled addition prevents exothermic runaway reactions.

  • pH Monitoring and Control: Throughout the addition, continuously monitor the reaction pH. Maintain the pH between 7.0 and 8.5 by adding 1M NaOH as needed.[1] Causality: A pH below 7 can lead to side reactions, while a pH above 8.5 may reduce the efficiency of the hydrosulphide reductant. This specific range is optimal for selective nitro reduction.[1]

  • Reaction Completion: After the addition is complete, maintain the temperature and stirring for an additional 2-3 hours to ensure the reaction goes to completion. Monitor via TLC.

  • Product Isolation: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated HCl to a pH of 4.5-5.5.[1] This protonates the amine, but more importantly, it precipitates the amphoteric product at its isoelectric point, maximizing recovery.

  • Purification: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to yield the final product, this compound. Expected yields based on analogous patented processes are in the range of 88-94%.[1]

Applications in Research and Drug Development

The compound's trifunctional nature opens pathways to several applications.

G cluster_apps Key Application Areas A This compound Key Intermediate B Pharmaceutical Synthesis (Antioxidants, Chelating Agents) A->B Bioactive Scaffolds C Polymer Chemistry (Epoxy Resins, Polyurethanes) A->C Crosslinking & Stability D Dye & Pigment Industry (Azo Dye Coupling Agent) A->D Chromophore Synthesis

Caption: Major application pathways for this compound.

Pharmaceutical Intermediates

The aminophenol moiety is a known pharmacophore. The compound serves as a precursor for synthesizing metal-chelating agents and antioxidants.[1] The phenolic hydroxyl group is a radical scavenger, a property under investigation for therapeutic applications. While direct evidence is limited for this specific isomer, derivatives of its positional isomer, 4-Amino-2-(hydroxymethyl)phenol, have shown promise as multifunctional agents for Alzheimer's disease by inhibiting cholinesterases and preventing β-amyloid aggregation.[5] This suggests that this compound could be a valuable starting scaffold for exploring new therapeutic agents in neurodegenerative diseases or conditions involving oxidative stress.

Polymer and Material Science

In polymer chemistry, this compound can be integrated into epoxy resins or polyurethanes.[1] The amino and hydroxyl groups can react with epoxy or isocyanate functionalities, respectively, acting as a crosslinking agent. Causality: This incorporation enhances the crosslinking density of the polymer network, leading to improved thermal stability and mechanical properties, making it a valuable additive in high-performance coatings and adhesives.[1]

Dye and Pigment Synthesis

The molecule is an effective coupling agent in the production of azo dyes.[1] The amino group can be diazotized to form a reactive diazonium salt. This salt then undergoes an azo coupling reaction with other aromatic compounds (e.g., naphthol derivatives) to form intensely colored azo compounds, which are the basis of many commercial dyes.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential in a research environment. The compound is classified as harmful and an irritant.

Hazard ClassGHS PictogramSignal WordHazard Statements
Harmful/Irritant GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store the compound in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere as recommended.[3]

Conclusion and Future Outlook

This compound is a readily accessible, multi-functional chemical intermediate with significant potential in diverse fields. While its current primary applications are in the dye and polymer industries, its structural similarity to biologically active molecules makes it a compelling candidate for further exploration in medicinal chemistry and drug discovery. Future research could focus on leveraging its unique substitution pattern to develop novel ligands, catalytic agents, or therapeutic scaffolds.

References

A Guide to the Spectroscopic Characterization of 2-Amino-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-Amino-4-(hydroxymethyl)phenol (CAS: 52820-13-0), a key intermediate in pharmaceutical and chemical synthesis.[1][2] In the absence of a complete, published experimental dataset in a single source, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive yet robust characterization. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's spectral features for identification, quality control, and reaction monitoring. The guide details methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecule's structure and its spectral output.

Introduction and Molecular Structure

This compound is a substituted phenol containing three key functional groups: a primary aromatic amine (-NH₂), a phenolic hydroxyl (-OH), and a primary benzylic alcohol (-CH₂OH). The relative positions of these groups on the benzene ring dictate the molecule's electronic environment and, consequently, its unique spectroscopic fingerprint. Accurate characterization is paramount for ensuring purity and confirming structural integrity during synthetic processes.

The molecular formula is C₇H₉NO₂, with a monoisotopic mass of approximately 139.063 Da.[1][3] Understanding the interplay of the electron-donating effects of the amine and hydroxyl groups and the substitution pattern is crucial for interpreting the spectral data that follows.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The analysis is based on the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the aromatic, methylene, amine, and hydroxyl protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The electron-donating -OH and -NH₂ groups increase electron density on the aromatic ring, shifting the ring protons to a higher field (lower ppm) than those of unsubstituted benzene (δ 7.34).

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Ar-H (H-6) ~6.65 Doublet (d) 1H Ortho to -OH and meta to -NH₂. Coupled to H-5.
Ar-H (H-5) ~6.75 Doublet of doublets (dd) 1H Ortho to -CH₂OH and meta to -OH. Coupled to H-6 and H-3.
Ar-H (H-3) ~6.85 Doublet (d) 1H Ortho to -NH₂ and meta to -CH₂OH. Coupled to H-5.
-CH₂OH ~4.40 Singlet (s) 2H Benzylic protons adjacent to an oxygen atom.
-NH₂ ~4.90 Broad Singlet (br s) 2H Labile protons, signal may broaden or exchange.
Ar-OH ~8.90 Broad Singlet (br s) 1H Phenolic proton, acidic. Signal position is concentration-dependent.

| -CH₂OH | ~5.10 | Broad Singlet (br s) | 1H | Alcoholic proton, labile. |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. DMSO-d₆ is chosen as a solvent because it allows for the observation of exchangeable -OH and -NH₂ protons.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are highly dependent on the attached functional groups.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Rationale
C-1 (-OH) ~145.0 Aromatic carbon attached to the highly electronegative oxygen.
C-2 (-NH₂) ~138.0 Aromatic carbon attached to nitrogen.
C-4 (-CH₂OH) ~130.0 Substituted aromatic carbon.
C-3 ~115.0 Aromatic CH, influenced by adjacent -NH₂ and -CH₂OH groups.
C-5 ~118.0 Aromatic CH, influenced by adjacent -CH₂OH and C-6.
C-6 ~114.0 Aromatic CH, influenced by adjacent -OH and -NH₂ groups.

| -C H₂OH | ~62.5 | Aliphatic carbon attached to an oxygen atom. |

Experimental Protocol for NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5] Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire a standard one-dimensional proton spectrum over a spectral width of 12-16 ppm.

    • Employ a relaxation delay of 1-2 seconds and co-add 16-32 scans for a good signal-to-noise ratio.[5]

    • Reference the spectrum to the residual DMSO solvent peak at δ 2.50.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum over a spectral width of 200-240 ppm.

    • Use a relaxation delay of 2-5 seconds and co-add 1024-4096 scans.[5]

    • Reference the spectrum to the DMSO solvent peak at δ 39.52.

  • Confirmation of -OH/-NH₂ protons: To confirm the identity of the labile protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to the -OH and -NH₂ protons will diminish or disappear due to hydrogen-deuterium exchange.[6]

Figure 2: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by strong, broad absorptions from the O-H and N-H bonds in the high-wavenumber region.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group
3400 - 3200 O-H and N-H Stretching Strong, Broad Phenol (-OH), Alcohol (-OH), Amine (-NH₂)
3050 - 3010 C-H Stretching Medium Aromatic C-H
2950 - 2850 C-H Stretching Medium Aliphatic C-H (-CH₂-)
1620 - 1580 N-H Bending (Scissoring) Medium-Strong Primary Amine (-NH₂)
1600 - 1450 C=C Stretching Medium-Strong Aromatic Ring
1260 - 1180 C-O Stretching Strong Phenolic C-O
1080 - 1020 C-O Stretching Strong Primary Alcohol C-O

| 850 - 800 | C-H Bending (Out-of-plane) | Strong | 1,2,4-Trisubstituted Benzene |

Insight: The most characteristic feature will be the very broad envelope between 3400 and 3200 cm⁻¹, which is a composite of two O-H stretches (phenolic and alcoholic) and the symmetric/asymmetric N-H stretches of the primary amine.[7][8] The presence of strong C-O stretching bands around 1200 cm⁻¹ and 1050 cm⁻¹ further confirms the phenol and alcohol moieties.[8]

Experimental Protocol for IR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the solid sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment of a Fourier Transform Infrared (FT-IR) spectrometer.

    • Place the KBr pellet in the sample holder.

    • Record the sample spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to ensure a high-quality spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, this compound is expected to show a clear molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺•): The molecular ion peak should appear at a mass-to-charge ratio (m/z) of 139, corresponding to the molecular weight of the compound (C₇H₉NO₂).[1]

  • Key Fragmentations:

    • m/z 122: Loss of a hydroxyl radical (•OH) from the benzylic alcohol, or loss of NH₃ (ammonia).

    • m/z 121: Loss of H₂O (18 Da) from the molecular ion. This is a common fragmentation for alcohols.

    • m/z 110: Loss of the formaldehyde radical (•CH₂OH, 31 Da).

    • m/z 108: Loss of CH₂O (30 Da) followed by loss of H•.

    • m/z 81: Further fragmentation of the aromatic ring.

Table 4: Predicted Key Mass Fragments (EI-MS)

m/z Value Proposed Fragment Identity
139 [C₇H₉NO₂]⁺• Molecular Ion (M⁺•)
121 [M - H₂O]⁺• Loss of water
110 [M - •CH₂OH]⁺ Loss of hydroxymethyl radical

| 108 | [C₆H₆NO]⁺ | Benzylic cleavage |

Note: PubChemLite provides predicted collision cross-section data for various adducts, which is useful for advanced LC-MS analysis. For the [M+H]⁺ adduct, the predicted m/z is 140.07060.[3]

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and correlate major fragment ions with logical bond cleavages of the parent structure.

Conclusion

The spectroscopic profile of this compound is uniquely defined by its combination of aromatic, amine, and alcohol functionalities. This guide provides a robust predictive framework for its characterization by ¹H NMR, ¹³C NMR, IR, and MS. The predicted data, summarized below, serves as a reliable benchmark for confirming the identity and purity of this compound in a research or industrial setting. Adherence to the detailed experimental protocols will ensure the generation of high-fidelity data for confident structural verification.

Summary Table of Predicted Spectroscopic Data

Technique Key Feature Predicted Value / Range
¹H NMR Aromatic Protons δ 6.6 - 6.9 ppm
Methylene Protons (-CH₂OH) δ ~4.4 ppm
¹³C NMR Aromatic Carbons δ 114 - 145 ppm
Aliphatic Carbon (-CH₂OH) δ ~62.5 ppm
IR O-H / N-H Stretch 3400 - 3200 cm⁻¹ (Strong, Broad)
C-O Stretch (Phenol/Alcohol) 1260-1180 cm⁻¹ / 1080-1020 cm⁻¹ (Strong)
MS (EI) Molecular Ion (M⁺•) m/z 139

| | Major Fragment | m/z 121 ([M - H₂O]⁺•) |

References

Unlocking the Potential of 2-Amino-4-(hydroxymethyl)phenol: A Scaffolding Molecule for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract: 2-Amino-4-(hydroxymethyl)phenol is a multifunctional aromatic compound poised for significant utility across diverse scientific disciplines. Its unique trifunctional structure, featuring an amino group, a phenolic hydroxyl, and a primary alcohol, makes it a highly versatile building block. This guide provides an in-depth exploration of its foundational chemistry, synthetic pathways, and a series of high-potential research applications. We delve into its utility as a scaffold in medicinal chemistry for developing novel therapeutics, its role in creating advanced polymers with enhanced properties, its potential as a ligand in catalysis, and its foundational use in dye synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique characteristics for innovative projects.

Section 1: Foundational Chemistry and Properties

A thorough understanding of a molecule's fundamental characteristics is paramount before its inclusion in any research workflow. This compound is a stable, crystalline solid at room temperature, possessing a molecular architecture that allows for a wide range of chemical transformations.

Molecular Profile

The core data for this compound is summarized below. The presence of hydrogen-bonding groups (amino, hydroxyl) contributes to its solid state and its solubility profile.[1]

PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 52820-13-0[1][2]
Molecular Formula C₇H₉NO₂[1][2]
Molecular Weight 139.15 g/mol [2]
Common Synonyms 3-Amino-4-hydroxybenzyl alcohol[2]
Physical Form Solid[3]
Physicochemical & Handling Characteristics

The compound's functional groups dictate its behavior in various solvents and its handling requirements.

  • Solubility: It exhibits moderate solubility in polar solvents like water (enhanced at acidic or basic pH), and is freely soluble in alcohols such as ethanol and methanol. It is largely insoluble in nonpolar solvents like hexane.[1]

  • Storage: For optimal stability, it should be stored in a dark place under an inert atmosphere at 2-8°C.[4]

  • Safety Profile: As a functionalized amine and phenol, appropriate precautions are necessary. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Section 2: Synthesis and Derivatization Strategy

The reliable synthesis of this compound is critical for its application. A robust two-step pathway, beginning with a common starting material, is recommended. This approach involves the hydroxymethylation of a nitrophenol followed by the selective reduction of the nitro group.

Recommended Synthetic Protocol

Step A: Synthesis of 4-(hydroxymethyl)-2-nitrophenol (Precursor)

This step introduces the hydroxymethyl group onto the phenol ring. The choice of 2-nitrophenol as the starting material strategically places the nitro group for subsequent reduction to the desired 2-amino isomer.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-nitrophenol (40 g), 40% formaldehyde (100 g), and concentrated hydrochloric acid (200 ml).[5]

  • Reflux: Heat the mixture to boiling and maintain reflux for six hours. The HCl acts as a catalyst for the electrophilic aromatic substitution reaction.

  • Workup: After cooling, decant the supernatant liquid from the resulting heavy oil.

  • Purification: Steam distill the oil to remove any unreacted 2-nitrophenol. Extract the residue multiple times with boiling water.

  • Crystallization: Filter the combined hot aqueous extracts and allow them to cool. The product, 4-(hydroxymethyl)-2-nitrophenol, will crystallize as long yellow needles.[5] Recrystallize from water to achieve high purity (melting point: 97°C).[5]

Step B: Reduction of 4-(hydroxymethyl)-2-nitrophenol

This step converts the nitro group to the target amino group. Chemical reduction using sodium hydrosulphide is an effective and high-yield method inferred from analogous patented procedures for aminophenol synthesis.[1]

  • Reaction Setup: Dissolve the precursor, 4-(hydroxymethyl)-2-nitrophenol, in an aqueous solution of ammonium chloride.

  • Reagent Addition: While monitoring the pH, add a solution of sodium hydrosulphide (NaHS). Maintain the temperature between 70-75°C.[1]

  • pH Control (Critical): The causality behind this step is crucial for selectivity. The pH must be carefully maintained in the range of 7.0-8.5.[1] A more acidic environment can lead to side reactions, while a more basic one may reduce reaction efficiency. This controlled pH ensures the selective reduction of the nitro group without affecting the other functional groups.

  • Isolation: Once the reaction is complete (monitored by TLC or LC-MS), carefully acidify the mixture to a pH of 4.5-5.5 to precipitate the product.[1]

  • Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound. Yields for this type of reduction typically exceed 90%.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_stepA Step A: Precursor Synthesis cluster_stepB Step B: Nitro Group Reduction A_start 2-Nitrophenol A_process Reflux (6h) A_start->A_process A_reagents Formaldehyde, HCl A_reagents->A_process A_product 4-(Hydroxymethyl)- 2-nitrophenol A_process->A_product B_process Reduction (70-75°C) pH Control (7.0-8.5) A_product->B_process Precursor B_reagents NaHS, NH4Cl B_reagents->B_process B_product This compound B_process->B_product

Caption: Two-step synthesis of this compound.

Key Reaction Parameters (Reduction Step)
ParameterRecommended Value/RangeRationale & Significance
Reducing Agent Sodium Hydrosulphide (NaHS)Provides high selectivity for nitro group reduction with excellent yield.[1]
Temperature 70–75°CEnsures a sufficient reaction rate without promoting thermal degradation.[1]
pH Range 7.0–8.5Critical for preventing over-reduction and maximizing product selectivity.[1]
Final Yield 88–94%Demonstrates the efficiency of this industrial-analogous protocol.[1]

Section 3: Potential Research Applications

The molecule's three distinct functional groups open doors to several high-impact research areas. Each group can be addressed with specific chemical reactions, making it a versatile starting point.

As a Scaffold in Medicinal Chemistry

The aminophenol core is a well-established pharmacophore. The presence of both hydrogen bond donors and acceptors, combined with the antioxidant potential of the phenolic hydroxyl group, makes this molecule an attractive starting point for drug discovery.[6][7]

3.1.1. Rationale: Antioxidant and Neuroprotective Agents

Phenolic compounds are known free-radical scavengers.[6][8] Furthermore, derivatives of the structural isomer, 4-Amino-2-(hydroxymethyl)phenol, have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease therapy.[9] This strongly suggests that this compound could serve as a scaffold for developing novel multifunctional agents that combine antioxidant and neuroprotective activities.

3.1.2. Proposed Research Workflow: Screening for Neuroprotective Activity

Medicinal_Chemistry_Workflow start 2-Amino-4- (hydroxymethyl)phenol library Synthesize Derivative Library (e.g., amides, esters) start->library antioxidant_assay In Vitro Antioxidant Assay (DPPH/ABTS) library->antioxidant_assay enzyme_assay Cholinesterase Inhibition Assay (AChE/BChE) library->enzyme_assay hit_id Identify 'Hit' Compounds antioxidant_assay->hit_id enzyme_assay->hit_id cell_culture Assess Neuroprotection in Cell-Based Models (e.g., SH-SY5Y cells) hit_id->cell_culture lead_opt Lead Optimization cell_culture->lead_opt

Caption: Workflow for developing neuroprotective agents.

3.1.3. Experimental Protocol: In Vitro Antioxidant DPPH Assay

This protocol provides a self-validating system to quantify the radical-scavenging ability of the title compound or its derivatives.

  • Preparation: Prepare a 1 mM stock solution of this compound in methanol. Prepare a 0.1 mM working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Ascorbic acid should be used as a positive control.

  • Assay: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of various concentrations of the test compound (e.g., serial dilutions from 100 µM to 1 µM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. The discoloration from purple to yellow indicates radical scavenging.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value (concentration required for 50% inhibition) can then be determined by plotting inhibition percentage against concentration.

In Advanced Polymer Science

The amine and two hydroxyl groups provide multiple reaction sites for polymerization and cross-linking, making it a valuable monomer for creating high-performance materials.

3.2.1. Rationale: Epoxy Resin Curing Agent

The primary amine and phenolic hydroxyl groups can readily react with the epoxide rings of common resins like diglycidyl ether of bisphenol A (DGEBA). Incorporating this compound is hypothesized to enhance cross-linking density and thermal stability due to its rigid aromatic core and multiple reactive sites.[1] This can lead to materials with improved mechanical strength and higher glass transition temperatures, suitable for advanced coatings and adhesives.[1]

3.2.2. Experimental Protocol: Formulation and Testing of an Epoxy Resin

  • Formulation: Melt DGEBA resin at 80°C. In a separate container, dissolve a stoichiometric amount of this compound as the curing agent in a minimal amount of a compatible solvent (e.g., N,N-dimethylformamide) with gentle warming.

  • Mixing: Add the curing agent solution to the molten epoxy resin and stir vigorously for 5-10 minutes until a homogeneous mixture is achieved.

  • Curing: Pour the mixture into a pre-heated mold and cure in a programmable oven. A typical curing cycle would be 120°C for 2 hours followed by a post-cure at 150°C for 2 hours.

  • Characterization: After cooling, the cured polymer can be subjected to analysis.

    • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

    • Mechanical Testing: Use Dynamic Mechanical Analysis (DMA) or tensile testing to measure storage modulus and tensile strength.

In Dye Chemistry

The 2-aminophenol structure is a classic precursor in the synthesis of azo dyes and other colorants.

3.3.1. Rationale: Azo Dye Synthesis

The primary aromatic amine can be converted into a diazonium salt under cold, acidic conditions.[1] This highly reactive intermediate can then undergo an electrophilic substitution reaction (azo coupling) with an electron-rich coupling component, such as a naphthol derivative, to form a brightly colored azo compound.[1] The hydroxymethyl group offers a potential site for further modification to tune the dye's solubility or binding properties.

3.3.2. Experimental Protocol: Synthesis of a Simple Azo Dye

  • Diazotization: Dissolve this compound in 2 M HCl and cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. Stir for 15-20 minutes to form the diazonium salt solution.

  • Coupling: In a separate beaker, dissolve an equimolar amount of a coupling agent (e.g., 2-naphthol) in 2 M NaOH solution and cool it in an ice bath.

  • Reaction: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring. An intensely colored precipitate (the azo dye) should form immediately.

  • Isolation: Allow the reaction to proceed for 30 minutes in the ice bath. Collect the dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Section 4: Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a platform molecule with significant untapped potential. Its trifunctional nature provides chemists and material scientists with a powerful tool for innovation. Future research should focus on synthesizing and screening libraries of its derivatives for enhanced biological activity, particularly in the neurodegenerative and antimicrobial domains. In polymer science, its incorporation into novel copolymers could yield materials with bespoke thermal and mechanical properties. The exploration of its coordination chemistry could also lead to new catalysts for asymmetric synthesis. As synthetic methods become more refined and accessible, the applications for this versatile scaffold are set to expand considerably.

References

Methodological & Application

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 2-Amino-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step experimental protocol for the synthesis of 2-Amino-4-(hydroxymethyl)phenol, a valuable chemical intermediate in the production of dyes, polymers, and pharmaceutical agents.[1][2] The synthesis commences with the acid-catalyzed hydroxymethylation of 2-nitrophenol using formaldehyde to yield the intermediate, 4-(hydroxymethyl)-2-nitrophenol. This intermediate is subsequently purified and then reduced via catalytic hydrogenation to afford the final product. This guide emphasizes the causality behind procedural choices, robust safety measures, and detailed analytical validation steps to ensure reproducibility and high purity of the final compound.

Introduction and Scientific Background

This compound is an aromatic compound containing amino, hydroxyl, and hydroxymethyl functional groups. This trifunctional nature makes it a versatile precursor in organic synthesis. The amino and hydroxyl groups are key features for its use as a coupling agent in azo dyes and for enhancing the crosslinking density and thermal stability of polymers like epoxy resins and polyurethanes.[1] The synthesis strategy detailed herein is designed for reliability and scalability in a standard laboratory setting.

The chosen synthetic route involves two distinct, high-yielding stages:

  • Electrophilic Aromatic Substitution: The initial step is a hydroxymethylation reaction on the electron-rich aromatic ring of 2-nitrophenol. Under strong acidic conditions, formaldehyde is protonated to form a highly reactive hydroxymethyl cation (or its equivalent), which then acts as an electrophile. The directing effects of the hydroxyl (-OH) and nitro (-NO₂) groups favor substitution at the para position relative to the powerful activating hydroxyl group.

  • Nitro Group Reduction: The second stage involves the selective reduction of the nitro group of the intermediate to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, clean reaction profile, and the relative ease of product isolation by simple filtration of the catalyst.[3][4]

This protocol provides a self-validating system by including in-process checks and detailed characterization methods for both the intermediate and the final product.

Reaction Scheme

Step 1: Synthesis of 4-(Hydroxymethyl)-2-nitrophenol

2-Nitrophenol reacts with formaldehyde in the presence of hydrochloric acid to yield 4-(Hydroxymethyl)-2-nitrophenol.

Step 2: Synthesis of this compound

Catalytic hydrogenation of 4-(Hydroxymethyl)-2-nitrophenol reduces the nitro group to an amine, yielding the final product.

Health and Safety Information

Extreme caution must be exercised throughout this protocol. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.

CompoundCAS NumberHazard Statements
2-Nitrophenol 88-75-5Harmful if swallowed, toxic in contact with skin, causes serious eye damage, may cause respiratory irritation, suspected of causing genetic defects.
Formaldehyde (40%) 50-00-0Toxic if swallowed, in contact with skin or if inhaled, causes severe skin burns and eye damage, may cause an allergic skin reaction, suspected of causing genetic defects, may cause cancer, may cause respiratory irritation.
Hydrochloric Acid (conc.) 7647-01-0May be corrosive to metals, causes severe skin burns and eye damage, may cause respiratory irritation.
4-(Hydroxymethyl)-2-nitrophenol 41833-13-0Causes skin, eye, and respiratory irritation.[5]
Palladium on Carbon (Pd/C) 7440-05-3Flammable solid. May be pyrophoric in a finely divided state, especially when dry and exposed to air. Handle with care.
Hydrogen Gas (H₂) 1333-74-0Extremely flammable gas.
This compound 52820-13-0Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[6]

Experimental Protocol: Step-by-Step Methodology

Part A: Synthesis of 4-(Hydroxymethyl)-2-nitrophenol

This procedure is adapted from the well-established method for hydroxymethylation of phenols.[7]

Materials & Equipment:

  • 2-Nitrophenol (40 g)

  • Formaldehyde (40% solution, 100 g)

  • Concentrated Hydrochloric Acid (200 mL)

  • Round-bottom flask (1 L) with reflux condenser

  • Heating mantle

  • Steam distillation apparatus

  • Large beakers (2 L)

  • Buchner funnel and filter paper

  • Deionized water

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask, combine 40 g of 2-nitrophenol, 100 g of 40% formaldehyde solution, and 200 mL of concentrated hydrochloric acid.

    • Causality: Concentrated HCl acts as a catalyst, protonating formaldehyde to generate the electrophile required for the substitution reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for 6 hours.

    • Causality: Heating under reflux accelerates the reaction rate without loss of volatile reagents or solvent.

  • Initial Isolation: After 6 hours, turn off the heat and allow the mixture to cool to room temperature. A heavy brown oil will settle at the bottom. Carefully decant the supernatant liquid.

  • Purification by Steam Distillation: Transfer the residual brown oil to a larger flask and set up for steam distillation. Pass steam through the mixture to remove any unreacted 2-nitrophenol, which is volatile in steam. Continue until the distillate runs clear.

    • Causality: This is a critical purification step. 2-nitrophenol has a significantly higher vapor pressure than the desired product, allowing for its selective removal.

  • Extraction and Recrystallization: The non-volatile residue in the distillation flask contains the crude product. While still hot, extract this residue several times with boiling water, collecting the hot aqueous extracts. Filter the combined hot extracts to remove any insoluble impurities.

  • Crystallization: Allow the hot, filtered aqueous solution to cool slowly to room temperature, and then in an ice bath. Long, yellow needles of 4-(hydroxymethyl)-2-nitrophenol will crystallize out.[7]

  • Final Purification: Collect the crystals by vacuum filtration using a Buchner funnel. For higher purity, recrystallize the solid from boiling water. Dry the purified crystals in a vacuum oven at 50°C. The expected melting point is 97°C.[7]

Part B: Synthesis of this compound

This procedure employs catalytic hydrogenation for the clean and efficient reduction of the nitro group.

Materials & Equipment:

  • 4-(Hydroxymethyl)-2-nitrophenol (from Part A)

  • Methanol (reagent grade)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Source of hydrogen gas (H₂)

  • Celite™ or other filter aid

  • Rotary evaporator

Procedure:

  • Catalyst Handling: Weigh 10% Pd/C catalyst (approximately 5 mol% relative to the substrate) in a fume hood. Caution: Pd/C can be pyrophoric. It should be handled while wet with solvent and never exposed to air when dry.

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the dried 4-(hydroxymethyl)-2-nitrophenol in a sufficient volume of methanol. Add the Pd/C catalyst to this solution.

    • Causality: Methanol is an excellent solvent for the substrate and does not interfere with the catalytic process.

  • Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Purge the system multiple times with an inert gas (like nitrogen or argon) to remove all oxygen, then carefully introduce hydrogen gas (typically to a pressure of 3-4 atm or by using a balloon).

    • Causality: Removing oxygen is critical to prevent the formation of explosive mixtures with hydrogen and to avoid unwanted side reactions.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the system again with an inert gas. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter pad with a small amount of methanol to ensure complete recovery of the product.

    • Causality: Celite™ provides a fine filtration medium that prevents the small particles of carbon catalyst from passing through into the filtrate.

  • Product Isolation: Combine the filtrate and the methanol washings. Remove the methanol using a rotary evaporator under reduced pressure. The resulting solid is the crude this compound.

  • Purification: The product can be further purified by recrystallization from hot water or an ethanol/water mixture if necessary. Dry the final product under vacuum.

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

TechniqueIntermediate (4-(Hydroxymethyl)-2-nitrophenol)Final Product (this compound)
Appearance Yellow to brown solid/needles.[5]Off-white to light brown solid.
Melting Point ~97°C[7]~140-142°C (Decomposition may occur)
¹H NMR Expect signals for aromatic protons, the -CH₂- group, and two -OH groups. The aromatic signals will show splitting patterns consistent with a 1,2,4-trisubstituted ring.Expect signals for aromatic protons, a broad singlet for the -NH₂ protons, and signals for the -CH₂- and two -OH groups. Aromatic signals will shift upfield compared to the intermediate due to the electron-donating nature of the amino group.
FT-IR (cm⁻¹) Strong peaks for O-H stretch (~3400-3200), aromatic C-H (~3100), asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350), and C-O stretch (~1050).Broad peaks for O-H and N-H stretches (~3400-3200), aromatic C-H (~3100), N-H bending (~1620), and C-O stretch (~1040). The characteristic nitro group peaks will be absent.
UV-Vis The presence of multiple chromophores will result in a complex spectrum.[8]The spectrum will differ significantly from the intermediate due to the conversion of the nitro group to an amino group.

Workflow and Mechanism Diagrams

Overall Synthesis Workflow

SynthesisWorkflow cluster_part_a Part A: Intermediate Synthesis cluster_part_b Part B: Final Product Synthesis A1 1. Combine 2-Nitrophenol, Formaldehyde, and HCl A2 2. Reflux for 6 hours A1->A2 A3 3. Cool and Decant A2->A3 A4 4. Steam Distill to remove unreacted starting material A3->A4 A5 5. Hot Water Extraction & Filtration A4->A5 A6 6. Cool to Crystallize 4-(Hydroxymethyl)-2-nitrophenol A5->A6 A7 7. Filter and Dry Intermediate A6->A7 B1 1. Dissolve Intermediate in Methanol A7->B1 Proceed to Reduction B2 2. Add Pd/C Catalyst B1->B2 B3 3. Hydrogenate under H₂ pressure B2->B3 B4 4. Filter through Celite™ to remove catalyst B3->B4 B5 5. Evaporate Solvent B4->B5 B6 6. Purify and Dry Final Product: This compound B5->B6 End End Product B6->End Start Start Start->A1

Caption: Experimental workflow for the two-part synthesis of this compound.

Simplified Reduction Mechanism

ReductionMechanism Substrate R-NO₂ (Nitro Compound) Catalyst Pd/C Surface Substrate->Catalyst Adsorption Product R-NH₂ (Amino Compound) Catalyst->Product Catalytic Reduction (Surface Reaction) H2 H₂ (gas) H2->Catalyst Adsorption

Caption: Simplified mechanism of catalytic hydrogenation for nitro group reduction.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Part A: Low yield of intermediate Incomplete reaction; Insufficient reflux time.Ensure vigorous reflux is maintained for the full 6 hours. Check reaction progress with TLC if possible.
Loss of product during workup.Ensure aqueous extractions are performed while the solution is still hot to maximize product solubility.
Part B: Reaction is stalled (no H₂ uptake) Catalyst is inactive ("poisoned").Ensure all starting materials and solvents are pure. Some functional groups (e.g., sulfur) can poison the catalyst. Use fresh catalyst.
Insufficient mixing.Ensure vigorous stirring to maintain the three-phase mixture (solid catalyst, liquid solution, gas).
Final product is discolored (dark) Air oxidation of the aminophenol product.Handle the final product quickly during workup. Purge containers with inert gas for storage. Store protected from light.[9]
Incomplete removal of catalyst.Ensure the Celite™ pad is well-packed. Re-filter if necessary.

References

Application Notes and Protocols for 2-Amino-4-(hydroxymethyl)phenol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of 2-Amino-4-(hydroxymethyl)phenol (CAS: 52820-13-0). As a versatile bifunctional building block, this compound serves as a critical starting material in the synthesis of various high-value active pharmaceutical ingredients (APIs). The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure reproducibility and high purity.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

This compound is an aromatic compound distinguished by the presence of three key functional groups on a benzene ring: an amino (-NH₂), a hydroxyl (-OH), and a hydroxymethyl (-CH₂OH) group. This unique arrangement, particularly the ortho-amino phenol moiety, makes it an exceptionally valuable intermediate in the construction of complex heterocyclic scaffolds, which are prevalent in modern pharmaceuticals.

The nucleophilic amino group, the acidic phenolic hydroxyl, and the reactive primary alcohol provide multiple handles for synthetic transformations. Its derivatives have been investigated for a range of therapeutic applications, including as metal-chelating agents, antioxidants, and precursors for drugs targeting conditions like Alzheimer's disease.[1][2] The ability to selectively react these functional groups allows for the controlled and efficient synthesis of target molecules, making mastery of its handling and reactivity essential for drug discovery programs.

Section 1: Synthesis of this compound

The most common industrial and laboratory-scale synthesis of this compound involves the chemical reduction of its nitro-substituted precursor, 2-nitro-4-(hydroxymethyl)phenol. This transformation is a cornerstone of aromatic chemistry, converting an electron-withdrawing nitro group into an electron-donating amino group, which profoundly alters the molecule's reactivity.

Workflow for Synthesis and Purification

start Start: 2-Nitro-4-(hydroxymethyl)phenol reduction Step 1: Selective Nitro Group Reduction (Sodium Hydrosulphide) start->reduction workup Step 2: Reaction Quenching & pH Adjustment reduction->workup crude_iso Step 3: Crude Product Isolation (Acid Precipitation) workup->crude_iso purification Step 4: High-Purity Purification (Recrystallization or Chromatography) crude_iso->purification final_product End Product: Pure this compound purification->final_product

Caption: Synthesis and purification workflow.

Protocol 1.1: Synthesis via Hydrosulphide Reduction

This protocol is adapted from methodologies described for analogous nitro-phenol reductions.[1] It employs sodium hydrosulphide (NaHS) as a selective and cost-effective reducing agent.

Causality:

  • Reducing Agent: NaHS is chosen over catalytic hydrogenation for its selectivity. In the presence of other reducible groups, catalytic methods can be too aggressive. NaHS in an aqueous system provides a milder reduction environment.

  • pH Control: Maintaining a slightly basic pH (7.0-8.5) is critical.[1] If the solution becomes too acidic, the reducing power of the hydrosulphide species diminishes. If it becomes too basic, undesirable side reactions can occur. The pH control ensures a high-yield, selective reduction of the nitro group.

  • Temperature: The reaction is exothermic. Maintaining the temperature between 70-75°C provides sufficient activation energy without promoting decomposition or side-product formation.

Materials:

  • 2-Nitro-4-(hydroxymethyl)phenol

  • Sodium hydrosulphide (NaHS), flake

  • Ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Three-neck round-bottom flask, condenser, thermometer, and mechanical stirrer

Procedure:

  • Set up a three-neck flask with a mechanical stirrer, condenser, and thermometer.

  • In the flask, prepare a solution of ammonium chloride (0.5 eq) in deionized water (10 volumes relative to the nitro-precursor).

  • Add the 2-nitro-4-(hydroxymethyl)phenol (1.0 eq) to the solution and stir to form a slurry.

  • Begin heating the mixture to 60°C.

  • In a separate beaker, dissolve sodium hydrosulphide (approx. 2.5-3.0 eq) in water.

  • Once the reaction mixture reaches 60°C, begin the slow, dropwise addition of the NaHS solution. The temperature will rise; maintain it between 70-75°C using a water bath for cooling if necessary.

  • After the addition is complete, continue stirring at 75°C for 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

Data Summary: Typical Reaction Parameters
ParameterValue/RangePurpose
Reducing AgentSodium Hydrosulphide (NaHS)Selective reduction of the nitro group.
Temperature70–75°COptimal for reaction rate and minimizing side reactions.[1]
pH Range7.0–8.5Ensures high selectivity and prevents over-reduction.[1]
Reaction Time2-4 hoursTypical duration for complete conversion.
Expected Yield88–94% (Crude)High conversion is expected with this method.[1]

Section 2: Purification of this compound

Purification is paramount to ensure that the intermediate does not introduce impurities into subsequent API synthesis steps. The primary impurities are typically unreacted starting material and sulfur-containing byproducts.

Protocol 2.1: Purification by Controlled Acid Precipitation

This method leverages the amphoteric nature of the product, which contains both a basic amino group and an acidic phenolic group.

Causality: At high pH, the phenolic hydroxyl is deprotonated, forming a water-soluble phenoxide. At low pH, the amino group is protonated, forming a water-soluble ammonium salt. Between these extremes lies the isoelectric point, where the molecule has minimal solubility, allowing it to be precipitated from the solution with high purity.

Procedure:

  • Take the cooled reaction mixture from Protocol 1.1.

  • Filter the mixture to remove any insoluble inorganic byproducts.

  • Carefully add concentrated HCl to the filtrate while monitoring the pH.

  • As the pH approaches 4.5–5.5, a precipitate will begin to form.[1] Add the acid slowly to allow for controlled crystallization.

  • Once the target pH is reached, continue stirring the slurry in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove residual salts.

  • Dry the product under vacuum at 40-50°C.

Protocol 2.2: High-Purity Purification by Column Chromatography

For applications requiring >99% purity, silica gel chromatography is recommended.

Causality: The compound is polar due to its three functional groups. A polar stationary phase (silica gel) is used. The mobile phase is a mixture of a non-polar solvent (e.g., Dichloromethane) and a polar solvent (e.g., Methanol). By gradually increasing the polarity of the mobile phase, impurities with different polarities can be separated from the desired product.

Procedure:

  • Prepare a slurry of silica gel in a low-polarity solvent (e.g., 100% Dichloromethane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude, dried product in a minimal amount of a 95:5 Dichloromethane/Methanol mixture.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with a solvent gradient, starting with 98:2 Dichloromethane/Methanol and gradually increasing the methanol concentration to 90:10.

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the highly pure product.

Section 3: Quality Control and Characterization

Verifying the identity, purity, and stability of the intermediate is a non-negotiable step in pharmaceutical development. A suite of analytical techniques should be employed.

Workflow for Analytical Characterization

sample Purified Intermediate Sample hplc HPLC Analysis (Purity Assay, Impurity Profile) sample->hplc nmr NMR Spectroscopy (¹H and ¹³C) (Structural Confirmation) sample->nmr ms Mass Spectrometry (Molecular Weight Verification) sample->ms ftir FTIR Spectroscopy (Functional Group ID) sample->ftir report Certificate of Analysis (CoA) hplc->report nmr->report ms->report ftir->report

Caption: Analytical workflow for quality control.

Protocol 3.1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is standard for separating polar organic molecules.[3]

Procedure:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water/Acetonitrile.

  • Analysis: Inject 10 µL. The purity is calculated from the peak area percentage of the main peak.

Data Summary: Expected Analytical Results
TechniqueParameterExpected Result
HPLC Purity≥ 98.0%
¹H NMR Chemical Shifts (δ)Peaks corresponding to aromatic, -CH₂OH, -NH₂, and -OH protons.
(400 MHz, DMSO-d₆)~8.8 (s, 1H, OH), ~6.5-6.7 (m, 3H, Ar-H), ~4.8 (s, 2H, NH₂), ~4.3 (s, 2H, CH₂), ~4.0 (t, 1H, CH₂OH)
Mass Spec [M+H]⁺Expected: 140.06
(ESI⁺)Molecular FormulaC₇H₉NO₂
Appearance Physical StateOff-white to light brown crystalline solid.

Section 4: Application in Pharmaceutical Synthesis

To illustrate its utility, this section outlines the synthesis of a hypothetical benzoxazole derivative, a common scaffold in drug discovery. The ortho-amino phenol structure is ideal for forming this five-membered heterocyclic ring.

Synthetic Scheme for a Benzoxazole Derivative

sub This compound reagent1 + 4-Fluorobenzoyl Chloride (Acylation) sub->reagent1 inter Acylated Intermediate reagent1->inter reagent2 Heat, Acid Catalyst (Cyclodehydration) inter->reagent2 prod Final Product: Benzoxazole Derivative reagent2->prod

Caption: Synthesis of a benzoxazole derivative.

Protocol 4.1: N-Acylation of the Amino Group

Causality: The amino group is a more potent nucleophile than the phenolic hydroxyl group under neutral or slightly basic conditions. Therefore, it will react selectively with an acylating agent like 4-fluorobenzoyl chloride to form a stable amide bond. A mild base is used to scavenge the HCl byproduct.

Procedure:

  • Dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable solvent (e.g., Dichloromethane).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.05 eq) in Dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Upon completion, wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent to obtain the crude acylated intermediate, which can be purified by recrystallization or used directly in the next step.

Protocol 4.2: Intramolecular Cyclodehydration to form the Benzoxazole

Causality: Under acidic conditions and heat, the phenolic oxygen attacks the electrophilic carbonyl carbon of the amide. This is followed by the elimination of a water molecule (dehydration) to form the stable, aromatic benzoxazole ring system.

Procedure:

  • Dissolve the crude acylated intermediate from the previous step in a high-boiling point solvent like toluene.

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).

  • Heat the mixture to reflux (approx. 110°C) using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction, wash with a saturated sodium bicarbonate solution to neutralize the acid, and then with brine.

  • Dry the organic layer, concentrate the solvent, and purify the final benzoxazole product by column chromatography or recrystallization.

Safety Precautions

This compound and its precursors/reagents require careful handling.

  • Hazards: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a high-value intermediate whose careful synthesis and purification are critical for the successful development of complex pharmaceutical agents. The protocols and scientific rationale detailed in this guide provide a robust framework for its use in a research and development setting. Its versatile reactivity ensures it will remain a relevant building block in the ongoing quest for novel therapeutics.

References

Application Notes & Protocols: Synthesis of Novel Azo Dyes Utilizing 2-Amino-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of azo dyes using 2-Amino-4-(hydroxymethyl)phenol as the diazo component. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning from textiles to advanced biomedical imaging.[1][2] The unique structure of this compound, featuring an amine for diazotization, a phenolic hydroxyl group, and a reactive hydroxymethyl moiety, makes it an exemplary precursor for creating functional dyes. This guide elucidates the core chemical principles, provides a robust step-by-step protocol for synthesis and purification, and outlines methods for structural characterization. The protocols are designed for researchers in chemistry, materials science, and drug development, offering a reproducible framework for generating novel azo compounds with potential for tailored applications.

Introduction and Scientific Rationale

Azo compounds are characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] Their color arises from the extended π-electron system spanning the molecule, which can be fine-tuned by the introduction of various auxochromes (electron-donating or withdrawing groups) on the aromatic rings.[2][3] The synthesis of most azo dyes is achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2][4]

Why this compound?

The selection of this compound as the starting amine (the "diazo component") is strategic for several reasons:

  • Primary Amine Group (-NH₂): This group is essential for the initial diazotization reaction to form the reactive diazonium salt.[5]

  • Phenolic Hydroxyl Group (-OH): This ortho-positioned hydroxyl group can influence the final dye's color, solubility, and chelating properties, which is particularly relevant for creating metal-complex dyes.

  • Hydroxymethyl Group (-CH₂OH): This is the key functional handle. It provides a reactive site for post-synthesis modifications, such as esterification or etherification. This allows the dye to be covalently linked to polymers, biomolecules, or nanoparticles, opening avenues for applications in drug delivery, bio-imaging, and functional materials.[6][7]

This guide will use Naphthalen-2-ol (β-naphthol) as a model coupling component due to its high reactivity and its tendency to produce intensely colored, stable azo dyes, providing a clear and reliable model system.[8][9]

Principle of the Synthesis: Diazotization and Azo Coupling

The synthesis is a classic example of electrophilic aromatic substitution, where the diazonium ion acts as a weak electrophile.[3][10]

Step 1: Diazotization The primary aromatic amine, this compound, is converted into a diazonium salt. This reaction is conducted at low temperatures (0–5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5] The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely, which would lead to the evolution of nitrogen gas and the formation of a phenol.[9][11]

Step 2: Azo Coupling The resulting diazonium salt solution is then added to a solution of the coupling component, in this case, Naphthalen-2-ol. For the coupling reaction with a phenol to be effective, the reaction is performed under slightly alkaline conditions (pH 8-10). The alkaline medium deprotonates the phenol to form the much more strongly activating phenoxide ion, which is sufficiently electron-rich to be attacked by the weakly electrophilic diazonium ion.[9] The coupling typically occurs at the position para to the activating group unless that position is blocked. For Naphthalen-2-ol, the coupling occurs at the C1 position.[3]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A This compound B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)  0-5 °C D Final Azo Dye Product B->D C Naphthalen-2-ol (β-Naphthol) C->D  NaOH (aq)  pH 8-10, 0-5 °C

Caption: General reaction scheme for azo dye synthesis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of the target azo dye.

Protocol 1: Synthesis of the Azo Dye

This protocol describes the synthesis of 1-((4-(hydroxymethyl)-2-hydroxyphenyl)diazenyl)naphthalen-2-ol.

A. Materials and Reagents

Reagent/MaterialMolecular FormulaM.W. ( g/mol )QuantityCAS Number
This compoundC₇H₉NO₂139.151.39 g (10 mmol)5851-59-2
Sodium NitriteNaNO₂69.000.76 g (11 mmol)7632-00-0
Hydrochloric Acid (concentrated)HCl36.46~5 mL7647-01-0
Naphthalen-2-ol (β-Naphthol)C₁₀H₈O144.171.44 g (10 mmol)135-19-3
Sodium HydroxideNaOH40.00~2.0 g1310-73-2
Deionized WaterH₂O18.02As needed7732-18-5
EthanolC₂H₅OH46.07For purification64-17-5
Crushed IceH₂O (solid)18.02As needed-

B. Equipment

  • 250 mL Beakers (x3)

  • 100 mL Graduated cylinders

  • Magnetic stirrer and stir bar

  • Ice bath

  • Glass stirring rod

  • pH paper or pH meter

  • Buchner funnel and vacuum flask

  • Filter paper

  • Melting point apparatus

C. Step-by-Step Procedure

Part I: Preparation of the Diazonium Salt Solution (Diazo Component)

  • In a 250 mL beaker, dissolve 1.39 g (10 mmol) of this compound in a mixture of 2.5 mL of concentrated HCl and 25 mL of deionized water. Stir until a clear solution is obtained.

  • Cool the beaker in an ice bath to bring the temperature of the solution down to 0-5 °C. Maintain this temperature throughout the diazotization process.

  • In a separate 100 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes with continuous stirring. Keep the beaker in the ice bath.

  • After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting clear solution contains the diazonium salt and is ready for the coupling step. Causality Note: Slow, dropwise addition of nitrite prevents a rapid temperature increase and localized high concentrations of nitrous acid, ensuring complete diazotization and minimizing side reactions.

Part II: Preparation of the Coupling Component Solution

  • In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of Naphthalen-2-ol in 50 mL of a 1 M sodium hydroxide solution.

  • Cool this solution in an ice bath to 0-5 °C with gentle stirring.

Part III: The Coupling Reaction

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part I) to the cold Naphthalen-2-ol solution (from Part II).

  • An intensely colored precipitate (typically dark red or orange) should form immediately.[8]

  • Continue stirring the mixture in the ice bath for 30-45 minutes to ensure the reaction goes to completion.

  • Check the pH of the solution; it should remain alkaline (pH > 8). If necessary, add a few drops of 1 M NaOH. Causality Note: Maintaining alkaline conditions is crucial as it keeps the coupling component in its active phenoxide form for efficient electrophilic attack.

Part IV: Isolation and Purification

  • Collect the crude azo dye precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with two portions of 25 mL cold deionized water to remove any unreacted salts.

  • Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain the pure dye.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (~50 °C).

  • Record the final yield and determine the melting point.

G cluster_prep Component Preparation cluster_reaction Reaction Steps cluster_workup Workup & Analysis prep_amine Dissolve Amine in HCl/H₂O diazotization Diazotization (Add Nitrite to Amine) 0-5 °C prep_amine->diazotization prep_nitrite Dissolve NaNO₂ in H₂O prep_nitrite->diazotization prep_coupler Dissolve β-Naphthol in NaOH (aq) coupling Coupling Reaction (Add Diazo to Coupler) 0-5 °C prep_coupler->coupling diazotization->coupling isolation Isolation (Vacuum Filtration) coupling->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (Spectroscopy, etc.) purification->characterization

Caption: Experimental workflow for azo dye synthesis.

Protocol 2: Characterization of the Synthesized Dye

To confirm the structure and purity of the synthesized azo dye, the following analytical techniques are recommended.[12][13]

TechniquePurposeExpected Observations for the Model Product
UV-Vis Spectroscopy To determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., Ethanol or DMSO), which corresponds to the dye's color.A strong absorption band in the visible region, typically between 450-550 nm.
FT-IR Spectroscopy To identify key functional groups present in the molecule.[14]Broad peak ~3400-3200 cm⁻¹ (O-H stretch from phenolic and hydroxymethyl groups). Peak ~1600-1550 cm⁻¹ (aromatic C=C stretch). Peak ~1450-1400 cm⁻¹ (N=N azo stretch).
¹H NMR Spectroscopy To confirm the proton environment and verify the successful coupling at the expected position.A complex pattern of signals in the aromatic region (δ 6.5-8.5 ppm). A singlet around δ 4.5 ppm corresponding to the -CH₂OH protons. Broad singlets for the -OH protons.
Mass Spectrometry To determine the molecular weight of the compound and confirm its elemental composition.A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of the product (C₁₇H₁₄N₂O₃ = 294.31 g/mol ).

Applications and Future Directions

The azo dye synthesized in this protocol is more than just a colorant. The presence of the hydroxymethyl group provides a gateway to numerous advanced applications:

  • Functional Polymers: The dye can be esterified with acrylic acid and subsequently polymerized to create colored polymers for specialty coatings or optical materials.

  • Bioconjugation: The hydroxymethyl group can be activated (e.g., converted to a tosylate or halide) and used to covalently attach the dye to proteins or other biomolecules for use as biological probes or labels.[6]

  • Drug Delivery: The dye could be incorporated into larger drug molecules or carrier systems, where the azo bond can be designed to be cleaved by specific enzymes (e.g., azoreductases in the colon), enabling targeted drug release.[7]

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Conduct all steps in a well-ventilated fume hood.

  • Aromatic amines and their derivatives can be toxic and should be handled with care.

  • Diazonium salts in their solid, dry form are explosive. Never attempt to isolate the diazonium salt intermediate. Always use it as a cold, aqueous solution immediately after preparation.

  • Handle concentrated acids and bases with extreme caution.

References

Application Notes and Protocols: 2-Amino-4-(hydroxymethyl)phenol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Monomer for Advanced Polymer Architectures

2-Amino-4-(hydroxymethyl)phenol is a trifunctional aromatic compound poised to impart unique properties to a variety of polymer systems. Its chemical structure, featuring a phenolic hydroxyl, an aromatic amine, and a primary alcohol, offers multiple reactive sites for polymerization. This unique combination allows for its participation in diverse polymerization schemes, leading to polymers with enhanced thermal stability, tunable redox properties, and robust mechanical performance. These attributes make it a monomer of significant interest for researchers and professionals in materials science, drug development, and advanced coatings.

This document provides a comprehensive guide to the utilization of this compound as a monomer. It is structured to provide not only detailed experimental protocols but also the underlying scientific rationale for procedural choices, ensuring a deep and practical understanding for researchers at all levels.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.

PropertyValueSource
IUPAC Name This compound
CAS Number 52820-13-0
Molecular Formula C₇H₉NO₂
Molecular Weight 151.15 g/mol
Appearance Solid
Storage 2-8°C, in a dark place under an inert atmosphere

Polymerization Strategies and Applications

The trifunctional nature of this compound opens doors to several polymerization pathways, each yielding polymers with distinct characteristics and applications.

Oxidative Polymerization: Crafting Redox-Active and Conductive Materials

Scientific Rationale: The electron-rich aromatic ring and the amino group of this compound make it susceptible to oxidative polymerization. This process, typically initiated by chemical oxidants or electrochemical methods, leads to the formation of a conjugated polymer backbone. The resulting poly(this compound) is expected to possess a ladder-like structure rich in phenoxazine rings. This extended conjugation imparts redox activity and electrical conductivity, making these polymers suitable for applications in energy storage, sensors, and corrosion protection.

Experimental Workflow: Oxidative Polymerization

Monomer This compound Solution Oxidant Oxidant Addition (e.g., (NH4)2S2O8) Monomer->Oxidant Reaction Polymerization (Controlled Temperature) Oxidant->Reaction Precipitation Polymer Precipitation & Isolation Reaction->Precipitation Washing Washing & Purification Precipitation->Washing Drying Drying Washing->Drying Characterization Characterization (NMR, FTIR, TGA, CV) Drying->Characterization

Caption: Workflow for Oxidative Polymerization.

Detailed Protocol: Chemical Oxidative Polymerization

Objective: To synthesize poly(this compound) via chemical oxidative polymerization for potential use in anticorrosive coatings or as a redox-active material.

Materials:

  • This compound (monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel. The acidic medium is crucial for the solubility of the monomer and the growing polymer chain.

  • Initiation of Polymerization: While stirring the monomer solution at a controlled temperature (e.g., 0-5°C in an ice bath), slowly add a pre-cooled aqueous solution of ammonium persulfate. The persulfate acts as a strong oxidizing agent, initiating the polymerization by generating radical cations from the monomer.

  • Reaction Progression: Continue the stirring for a designated period (e.g., 24 hours) at the controlled temperature to allow for polymer chain growth. The solution will typically darken as the conjugated polymer forms.

  • Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as methanol.

  • Purification: Filter the precipitated polymer and wash it extensively with deionized water and methanol to remove unreacted monomer, oxidant, and oligomeric species.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

  • Characterization:

    • FTIR Spectroscopy: To confirm the formation of the polymer and identify characteristic functional groups.

    • NMR Spectroscopy: To elucidate the polymer structure, particularly the formation of phenoxazine linkages.

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

    • Cyclic Voltammetry (CV): To assess the redox activity of the polymer.

Causality Behind Experimental Choices:

  • Acidic Medium: Enhances the solubility of the monomer and the resulting polymer, preventing premature precipitation and allowing for higher molecular weight chains to form.

  • Low Temperature: Controls the reaction rate, preventing uncontrolled polymerization and leading to a more defined polymer structure.

  • Slow Oxidant Addition: Maintains a controlled concentration of radical cations, promoting steady chain growth over side reactions.

Expected Outcomes: The resulting polymer is expected to be a dark-colored powder, soluble in polar aprotic solvents like DMSO and DMF. Spectroscopic analysis should confirm a polymeric structure with repeating units derived from the monomer. TGA is anticipated to show good thermal stability, and cyclic voltammetry should reveal reversible redox peaks, indicative of its potential in electrochemical applications.

Applications:

  • Anticorrosive Coatings: The redox-active nature of the polymer can passivate metal surfaces, offering protection against corrosion[1]. The polymer can be dispersed in an epoxy or polyurethane matrix to formulate a protective coating.

  • Energy Storage: The ability to undergo reversible oxidation and reduction makes these polymers promising candidates for electrode materials in supercapacitors and batteries[2].

Benzoxazine Resin Formation: Towards High-Performance Thermosets

Scientific Rationale: this compound possesses the key functionalities—a phenolic hydroxyl group and an amino group—required for the synthesis of benzoxazine monomers. In a reaction with an aldehyde (typically formaldehyde), the amine and phenol moieties of two monomer molecules can react to form a heterocyclic benzoxazine ring. The hydroxymethyl group can either remain as a pendant functional group, offering further crosslinking possibilities, or participate in the polymerization. Upon thermal curing, the benzoxazine rings undergo ring-opening polymerization to form a highly crosslinked polybenzoxazine network. These thermosets are known for their exceptional thermal stability, low water absorption, and excellent mechanical properties.

Reaction Scheme: Benzoxazine Monomer Synthesis

Monomer This compound Reaction Condensation Reaction (Solvent, Heat) Monomer->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Benzoxazine Benzoxazine Monomer Reaction->Benzoxazine

Caption: Synthesis of a Benzoxazine Monomer.

Detailed Protocol: Synthesis of a Benzoxazine Monomer

Objective: To synthesize a benzoxazine monomer from this compound for subsequent thermal curing into a high-performance polybenzoxazine thermoset.

Materials:

  • This compound

  • Paraformaldehyde

  • A primary amine (e.g., aniline or an aliphatic amine)

  • Solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve this compound and the chosen primary amine in the solvent.

  • Formaldehyde Addition: Add paraformaldehyde to the solution.

  • Reaction: Heat the mixture to reflux and maintain for a specified time (e.g., 4-6 hours). The reaction involves the Mannich condensation of the phenol, amine, and formaldehyde to form the benzoxazine ring structure.

  • Work-up: After cooling, wash the reaction mixture with water to remove any unreacted formaldehyde and other water-soluble impurities.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude benzoxazine monomer can be purified by recrystallization or column chromatography.

  • Characterization:

    • ¹H and ¹³C NMR: To confirm the structure of the synthesized benzoxazine monomer.

    • FTIR: To identify the characteristic absorption bands of the benzoxazine ring.

    • DSC: To determine the melting point of the monomer and observe the exotherm corresponding to the ring-opening polymerization.

Thermal Curing Protocol:

  • Sample Preparation: Place a sample of the purified benzoxazine monomer in a mold or on a substrate.

  • Curing: Subject the sample to a staged curing cycle in an oven, for example:

    • 160°C for 1 hour

    • 180°C for 2 hours

    • 200°C for 1 hour

  • Post-Curing (Optional): A higher temperature post-cure (e.g., 220°C for 1 hour) can be employed to ensure complete polymerization and enhance the crosslink density.

Causality Behind Experimental Choices:

  • Choice of Amine: The structure of the primary amine used will significantly influence the properties of the final polybenzoxazine. Aromatic amines generally lead to higher thermal stability, while aliphatic amines can improve flexibility.

  • Staged Curing: A gradual increase in temperature allows for controlled ring-opening and polymerization, preventing rapid, uncontrolled reactions that could lead to defects in the final thermoset.

Expected Outcomes: The synthesized benzoxazine monomer should be a crystalline solid or a viscous liquid at room temperature. Upon curing, it will transform into a rigid, insoluble, and infusible thermoset polymer.

Applications:

  • High-Performance Composites: As a matrix resin for fiber-reinforced composites in aerospace and automotive applications.

  • Adhesives and Sealants: For high-temperature and chemically resistant bonding applications.

  • Electronic Encapsulation: Due to their excellent dielectric properties and low water absorption.

Enzymatic Polymerization: A Green Chemistry Approach

Scientific Rationale: Enzymatic polymerization offers an environmentally benign alternative to traditional chemical methods. Horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂), is a well-established catalyst for the oxidative polymerization of phenols. The enzyme facilitates the formation of phenoxy radicals, which then couple to form polymer chains. This method proceeds under mild conditions (room temperature, neutral pH) and avoids the use of harsh chemical oxidants. The resulting polymers are often biocompatible and biodegradable, making them suitable for biomedical applications.

Experimental Workflow: Enzymatic Polymerization

Monomer Aqueous Monomer Solution (with co-solvent if needed) Enzyme HRP Enzyme Addition Monomer->Enzyme Initiator H2O2 Addition (Initiator) Enzyme->Initiator Reaction Polymerization (Room Temperature) Initiator->Reaction Isolation Polymer Isolation (Precipitation/Centrifugation) Reaction->Isolation Purification Washing & Purification Isolation->Purification Drying Lyophilization/Vacuum Drying Purification->Drying Characterization Characterization Drying->Characterization

Caption: Workflow for Enzymatic Polymerization.

Detailed Protocol: HRP-Catalyzed Polymerization

Objective: To synthesize poly(this compound) using horseradish peroxidase as a catalyst, targeting applications in biomedicine or as functional biomaterials.

Materials:

  • This compound

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Phosphate buffer (pH 7.0)

  • Co-solvent (e.g., 1,4-dioxane or methanol, if needed for solubility)

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve this compound in the phosphate buffer. If the monomer has limited solubility, a co-solvent can be added.

  • Enzyme Addition: Add a catalytic amount of HRP to the monomer solution and stir gently to dissolve.

  • Initiation: Slowly add hydrogen peroxide to the reaction mixture. The H₂O₂ acts as the oxidizing substrate for the HRP, which in turn oxidizes the phenolic monomer.

  • Polymerization: Allow the reaction to proceed at room temperature for a set duration (e.g., 24 hours). The formation of a precipitate may be observed as the polymer grows and becomes insoluble.

  • Enzyme Deactivation: Stop the reaction by adding a sufficient amount of a denaturing agent like methanol or by heating the solution briefly.

  • Polymer Isolation and Purification: Isolate the polymer by centrifugation or filtration. Wash the polymer repeatedly with a mixture of water and the co-solvent to remove any unreacted components and the denatured enzyme.

  • Drying: Dry the polymer, preferably by lyophilization, to obtain a fine powder.

  • Characterization:

    • GPC/SEC: To determine the molecular weight and polydispersity of the polymer.

    • NMR and FTIR: To confirm the polymer structure.

    • Biocompatibility Assays: If intended for biomedical applications.

Causality Behind Experimental Choices:

  • Buffered pH: HRP has an optimal pH range for its catalytic activity. A neutral pH is generally suitable for the polymerization of phenols.

  • Slow H₂O₂ Addition: A high concentration of H₂O₂ can deactivate the enzyme. Slow and controlled addition ensures a sustained catalytic cycle.

  • Co-solvent: Can improve the solubility of both the monomer and the growing polymer chains, potentially leading to higher molecular weights.

Expected Outcomes: The enzymatic polymerization is expected to yield a polymeric material with a well-defined structure. The mild reaction conditions should preserve the integrity of the functional groups.

Applications:

  • Drug Delivery: The polymer can be functionalized for targeted drug delivery applications[3].

  • Biomaterials: The biocompatible nature of the enzymatically synthesized polymer makes it suitable for tissue engineering scaffolds and other biomedical devices[4].

  • Biosensors: The polymer can be used as a matrix for immobilizing enzymes or other biorecognition elements in biosensors.

Characterization of Polymers Derived from this compound

A multi-technique approach is essential for the comprehensive characterization of the synthesized polymers.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Provides detailed information about the polymer's chemical structure, including the nature of the repeating units, end groups, and the extent of side reactions.
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the functional groups present in the polymer and can be used to monitor the progress of the polymerization reaction.
Thermogravimetric Analysis (TGA) Determines the thermal stability and degradation profile of the polymer.
Differential Scanning Calorimetry (DSC) Measures thermal transitions such as the glass transition temperature (Tg) and melting point (Tm), providing insights into the polymer's amorphous or crystalline nature.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) Determines the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the polymer.
Cyclic Voltammetry (CV) Investigates the redox properties of the polymer, including the potentials of oxidation and reduction processes.

Conclusion and Future Outlook

This compound is a monomer with significant potential for the development of advanced functional polymers. Its versatile reactivity allows for the synthesis of a wide range of materials, from redox-active conductive polymers to high-performance thermosets and biocompatible materials. The protocols and insights provided in this application note serve as a foundation for researchers to explore the full potential of this promising monomer. Future research will likely focus on fine-tuning the polymerization processes to achieve greater control over polymer architecture and properties, as well as exploring novel applications in areas such as flexible electronics, advanced composites, and personalized medicine.

References

Application Note: High-Purity Isolation of 2-Amino-4-(hydroxymethyl)phenol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 2-Amino-4-(hydroxymethyl)phenol. The methodology is centered on a robust recrystallization procedure designed to eliminate common impurities, particularly those arising from synthesis, such as residual starting materials and oxidation by-products. This document offers a step-by-step workflow, an in-depth explanation of the scientific principles behind the protocol, and troubleshooting guidance for researchers, scientists, and professionals in drug development.

Introduction: The Rationale for Recrystallization

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and compromised biological activity in downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The fundamental principle lies in the differential solubility of the target compound and its impurities in a carefully selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound to be purified at an elevated temperature but will have limited solubility for it at lower temperatures, allowing for the formation of high-purity crystals upon cooling. Impurities, ideally, will either remain in solution at low temperatures or be insoluble in the hot solvent.

Due to the presence of both a hydrophilic amino group and a hydroxymethyl group, as well as a phenolic hydroxyl group, this compound exhibits moderate to high polarity. This structural characteristic dictates its solubility, making it partially soluble in water and freely soluble in polar organic solvents like methanol and ethanol[1]. However, aminophenols are notoriously susceptible to oxidation, which can result in the formation of colored impurities, often appearing as pink or brown discolorations. Therefore, a successful purification protocol must not only address solubility but also mitigate oxidative degradation.

This application note details a recrystallization protocol using a mixed solvent system of methanol and water, which leverages the high solubility of this compound in hot methanol and its lower solubility in the aqueous mixture upon cooling. The protocol also incorporates the use of activated charcoal to remove colored impurities and recommends an inert atmosphere to prevent oxidation.

Materials and Equipment

Reagents
  • Crude this compound

  • Methanol (ACS grade or higher)

  • Deionized water

  • Activated charcoal (decolorizing grade)

  • Nitrogen or Argon gas (high purity)

Equipment
  • Erlenmeyer flasks

  • Magnetic stir plate and stir bars

  • Heating mantle or hot plate

  • Condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Glass funnel

  • Spatulas

  • Beakers

  • Graduated cylinders

  • Melting point apparatus

  • Balance

Health and Safety

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[2]. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the purification of approximately 10 grams of crude this compound. The quantities can be scaled accordingly, with adjustments to solvent volumes.

Dissolution
  • Preparation: Place 10 grams of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Initial Solvent Addition: Add 50 mL of methanol to the flask.

  • Heating and Dissolution: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil. Continue to add small portions of methanol until all the solid has dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a supersaturated solution upon cooling, thereby maximizing the yield.

  • Inert Atmosphere: Throughout the heating process, it is advisable to maintain a slow stream of nitrogen or argon gas into the flask to prevent oxidation of the aminophenol.

Decolorization (Optional)

If the solution is colored (e.g., yellow, brown, or pink), this indicates the presence of oxidation products or other colored impurities.

  • Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. Never add activated charcoal to a boiling solution, as this can cause violent bumping.

  • Charcoal Addition: Add a small amount (approximately 0.5 grams) of activated charcoal to the hot solution.

  • Reheating: Return the flask to the heat source and gently boil for 5-10 minutes with continued stirring. The charcoal will adsorb the colored impurities.

Hot Filtration

This step is necessary to remove the activated charcoal and any other insoluble impurities.

  • Apparatus Setup: Set up a hot filtration apparatus by placing a fluted filter paper in a glass funnel and placing the funnel into the neck of a clean 250 mL Erlenmeyer flask. It is beneficial to preheat the funnel and receiving flask to prevent premature crystallization of the product in the funnel.

  • Filtration: Quickly pour the hot solution through the fluted filter paper. This step should be performed as rapidly as possible to minimize cooling and crystallization.

Crystallization
  • Cooling: Cover the flask containing the hot, clear filtrate with a watch glass or loose-fitting stopper and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Anti-Solvent Addition: Once the solution has reached room temperature, slowly add deionized water dropwise with gentle swirling until the solution becomes slightly turbid. The water acts as an anti-solvent, reducing the solubility of the product and inducing further crystallization.

  • Ice Bath: Place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the crystals.

Isolation and Drying
  • Vacuum Filtration: Collect the crystals by vacuum filtration using a Büchner funnel and flask.

  • Washing: Wash the crystals with a small amount of a cold methanol/water (1:1) mixture to remove any remaining soluble impurities. Use a minimal amount of cold solvent to avoid significant loss of the product.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualization of the Purification Workflow

Purification_Workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_filtration Filtration & Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_methanol Add Methanol crude_product->add_methanol heat_dissolve Heat to Dissolve add_methanol->heat_dissolve add_charcoal Add Activated Charcoal heat_dissolve->add_charcoal If Colored hot_filtration Hot Filtration heat_dissolve->hot_filtration If Colorless boil_solution Boil Solution add_charcoal->boil_solution boil_solution->hot_filtration cool_slowly Slow Cooling hot_filtration->cool_slowly add_water Add Water (Anti-solvent) cool_slowly->add_water ice_bath Ice Bath add_water->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: Workflow for the purification of this compound.

Data Presentation and Quality Control

The success of the purification should be assessed by comparing the physical properties of the recrystallized product with those of the crude material and literature values.

ParameterCrude ProductExpected Purified Product
Appearance Off-white to brown or pinkish solidWhite to off-white crystalline solid
Melting Point Broad and depressed rangeSharp melting point (literature values for similar compounds are in the range of 147-149 °C[3])
Purity (by HPLC) < 97%> 99%
Yield N/A70-90% (dependent on initial purity)

Troubleshooting

IssuePotential CauseRecommended Solution
Oiling Out The compound is precipitating as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Low Recovery Yield Too much solvent was used for dissolution or washing. The compound is significantly soluble in the cold solvent mixture.Concentrate the filtrate by boiling off some of the solvent and re-cool. Use a minimal amount of ice-cold solvent for washing.
No Crystal Formation The solution is not sufficiently saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available.
Colored Crystals Incomplete removal of colored impurities.Repeat the recrystallization process with a more thorough activated charcoal treatment. Ensure an inert atmosphere is maintained throughout the process to prevent re-oxidation.

Conclusion

The protocol outlined in this application note provides a reliable and effective method for the purification of this compound. By carefully selecting the solvent system and controlling the experimental conditions to mitigate oxidation, researchers can obtain a high-purity product suitable for demanding applications in pharmaceutical and chemical synthesis. The principles and techniques described herein are broadly applicable to the purification of other polar organic compounds.

References

A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 2-Amino-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note details a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Amino-4-(hydroxymethyl)phenol purity. The protocol is designed for researchers, quality control analysts, and drug development professionals who require a reliable method to assess the purity of this compound and identify potential process-related impurities and degradation products. The method has been developed based on established chromatographic principles and is structured for validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

This compound is a versatile aromatic compound belonging to the aminophenol class. Its structure, featuring amino, hydroxyl, and hydroxymethyl functional groups, makes it a valuable intermediate in various industrial applications. These include the synthesis of azo dyes, where it can act as a coupling agent, and in polymer chemistry, where it can be incorporated into epoxy resins or polyurethanes to enhance thermal stability and crosslinking density.[1] Given its potential use in regulated industries such as pharmaceuticals and specialty materials, ensuring the purity and stability of this compound is critical for final product quality, safety, and efficacy.

The presence of impurities, arising from either the synthetic route or degradation, can significantly impact the compound's reactivity, safety profile, and performance. This document provides a detailed reversed-phase HPLC (RP-HPLC) method designed to separate the main component from its potential impurities, offering a robust tool for quality control and stability assessment.

Analyte Physicochemical Properties

Understanding the fundamental properties of this compound is essential for analytical method development. Its polar functional groups dictate its solubility and chromatographic behavior.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 52820-13-0[2]
Molecular Formula C₇H₉NO₂[2]
Molecular Weight 139.15 g/mol [2]
Physical Form Solid[3]
Storage 4°C, protect from light, stored under nitrogen[3]

Recommended HPLC Protocol

The following RP-HPLC method is optimized for the separation and quantification of this compound and its related substances. The principle relies on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (C18) and a polar mobile phase.

Chromatographic Conditions
ParameterRecommended SettingRationale
Instrument HPLC system with UV/Vis or DAD detectorStandard equipment for purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for polar aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the amino group and provides an acidic pH to ensure analyte ionization.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Elution 0-5 min: 5% B; 5-25 min: 5% to 70% B; 25-30 min: 70% B; 30-31 min: 70% to 5% B; 31-40 min: 5% BA gradient program ensures elution of both polar and potential non-polar impurities while providing a sharp peak for the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temp. 30°CMaintains consistent retention times and improves peak symmetry.
Detection UV at 275 nmPhenolic compounds typically exhibit strong absorbance in this region. A DAD can be used to check for peak purity.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Diluent Mobile Phase A / Water:Methanol (80:20 v/v)Ensures sample solubility and compatibility with the mobile phase.
Preparation of Solutions

CAUTION: Handle this compound and all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), as it is harmful if swallowed and causes skin and eye irritation.[2][3]

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with the diluent.

Experimental Workflow

The following diagram outlines the complete analytical procedure from sample preparation to final purity calculation.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing std_prep Prepare Standard (50 µg/mL) injection Inject Standard & Sample (10 µL) std_prep->injection smp_prep Prepare Sample (50 µg/mL) smp_prep->injection hplc_setup Equilibrate HPLC System with Mobile Phase hplc_setup->injection chrom_acq Acquire Chromatograms (40 min run) injection->chrom_acq peak_int Integrate Peaks chrom_acq->peak_int purity_calc Calculate % Purity (Area Normalization) peak_int->purity_calc

Caption: Workflow for HPLC purity analysis.

Method Validation Strategy (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4] The following parameters must be assessed for a purity method as per ICH Q2(R1) guidelines.[5][6][7][8]

Validation Parameters
  • Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][6] Specificity is demonstrated by separating the main peak from all other components and is critically proven through forced degradation studies.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically evaluated over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of test results to the true value. It is often determined by applying the method to a sample with a known concentration (e.g., a reference standard) or through recovery studies on a spiked placebo.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Validation Logic and Interdependence

G cluster_precision Suitable Method Suitable for Intended Purpose Specificity Specificity Suitable->Specificity Accuracy Accuracy Suitable->Accuracy Precision Precision Suitable->Precision Robustness Robustness Suitable->Robustness Specificity->Suitable Linearity Linearity Accuracy->Linearity Range Range Accuracy->Range Precision->Linearity Precision->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Suitable LOQ->Suitable

Caption: Interdependence of ICH validation parameters.

Typical Acceptance Criteria for a Purity Method
ParameterAcceptance Criteria
Specificity No interference at the retention time of the main peak. Peak purity index > 0.995 (for DAD).
Linearity Correlation coefficient (r²) ≥ 0.999
Range Typically 80% - 120% of the test concentration.
Accuracy % Recovery: 98.0% - 102.0%
Precision Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%
LOQ Signal-to-Noise ratio ≥ 10; Precision (RSD) ≤ 10%
Robustness System suitability parameters pass; % Purity results show no significant change.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for developing stability-indicating methods.[9] It helps identify likely degradation products and demonstrates that the analytical method can effectively separate these degradants from the active substance.[9][10] A degradation of 5-20% is generally considered optimal for this purpose.[10]

Stress Condition Protocols

A stock solution of this compound (e.g., 500 µg/mL) is subjected to the following conditions. Samples are then diluted to the target concentration (50 µg/mL) and analyzed.

  • Acid Hydrolysis: Mix sample stock with 1 M HCl and heat at 60°C for 4-8 hours. Neutralize with 1 M NaOH before dilution. Acidic conditions can hydrolyze susceptible groups and are a key test for stability in environments like the stomach.[11]

  • Base Hydrolysis: Mix sample stock with 0.1 M NaOH and keep at room temperature for 2-4 hours. Neutralize with 0.1 M HCl before dilution. Basic conditions are particularly aggressive towards esters and amides and can promote elimination reactions.[11]

  • Oxidative Degradation: Mix sample stock with 3% H₂O₂ and keep at room temperature for 4-8 hours. The phenol and amino groups are electron-rich and susceptible to oxidation, potentially forming quinone-like structures.[11]

  • Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours. Separately, heat the sample solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid sample and sample solution to UV and visible light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

Potential Impurities and Degradants
  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors, such as 2-nitro-4-(hydroxymethyl)phenol, could be present.[1]

    • Positional Isomers: Isomers like 4-Amino-2-(hydroxymethyl)phenol (CAS 104333-09-7) are common process impurities that must be resolved.[1][12][13]

  • Degradation Products:

    • Oxidation Products: Similar to other aminophenols like paracetamol, oxidation can lead to the formation of highly reactive N-acetyl-p-benzoquinone imine (NAPQI)-like structures.[14]

    • Polymerization Products: Phenolic compounds can polymerize under stress conditions, especially oxidation, forming colored, higher molecular weight species.

    • Reaction with Formaldehyde: If formaldehyde or its precursors are present (e.g., from the hydroxymethyl group degradation), cross-linking reactions can occur.[15]

Data Analysis and Calculation

The purity of this compound is calculated using the area normalization method, which assumes that all impurities have a similar detector response to the main component.

Calculation:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

% Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Conclusion

The HPLC method presented in this application note is a precise, accurate, and specific procedure for determining the purity of this compound. The gradient elution strategy allows for effective separation of the main component from potential process-related and degradation impurities. The protocol is designed to be fully validated according to ICH guidelines, making it a reliable tool for quality control in research, development, and manufacturing environments. The inclusion of forced degradation studies ensures that the method is stability-indicating, which is a critical requirement for regulatory submissions and comprehensive product understanding.

References

Application Note: Synthesis of Novel Derivatives from 2-Amino-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-4-(hydroxymethyl)phenol is a multifunctional scaffold of significant interest in medicinal chemistry, dye synthesis, and polymer science.[1][2] Its unique arrangement of amino, phenolic hydroxyl, and benzylic hydroxyl groups offers three distinct points for chemical modification, enabling the creation of a diverse library of novel derivatives. This guide provides a comprehensive overview of key synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the selective functionalization of this versatile starting material. We will explore derivatization at the amino and phenolic hydroxyl groups, as well as powerful cyclization reactions that engage both functionalities to construct heterocyclic systems like benzoxazoles.

Introduction: The Synthetic Potential of a Multifunctional Scaffold

The inherent reactivity of this compound stems from its trifunctional nature. The nucleophilic amino group, the acidic phenolic hydroxyl, and the reactive benzylic alcohol provide orthogonal handles for synthetic transformations. Understanding the relative reactivity of these groups is paramount for achieving chemoselective derivatization.

  • Amino Group (-NH₂): Highly nucleophilic and basic, this site is the primary target for acylation, alkylation, and diazotization reactions.

  • Phenolic Hydroxyl (-OH): Acidic in nature, it is readily converted to a potent nucleophile (phenoxide) under basic conditions, making it ideal for O-alkylation and O-acylation.

  • Benzylic Hydroxyl (-CH₂OH): As a primary alcohol, this group can undergo oxidation to formyl or carboxyl functionalities, or participate in esterification and etherification reactions, typically under conditions distinct from those affecting the phenolic hydroxyl.

This document will focus on the most robust and widely applicable transformations, providing researchers with the foundational knowledge to design and execute novel synthetic pathways.

Strategic Derivatization Pathways

The selective modification of this compound can be systematically approached by targeting its primary functional groups. The following diagram illustrates the principal synthetic avenues available.

G cluster_N N-Functionalization cluster_O O-Functionalization cluster_Cyclization Cyclization A This compound B N-Acyl Derivatives A->B Acyl Chloride / Anhydride (RCOCl, (RCO)₂O) C N-Alkyl Derivatives A->C Reductive Amination (RCHO, NaBH₃CN) D Aryl Diazonium Salt A->D Diazotization (NaNO₂, HCl, 0-5 °C) E O-Alkyl Ethers A->E 1. Base (NaOH, K₂CO₃) 2. Alkyl Halide (R-X) F Benzoxazole Derivatives A->F Aldehyde or Carboxylic Acid (RCHO / RCOOH), Catalyst G Benzoxazine Derivatives A->G Aldehyde (R'CHO) Formaldehyde Azo Dyes Azo Dyes D->Azo Dyes Coupling Partner (e.g., β-Naphthol)

Caption: Key synthetic pathways from this compound.

Derivatization at the Amino Group

The high nucleophilicity of the primary aromatic amine makes it the most common site for initial derivatization under neutral or mildly basic conditions.

N-Acylation

N-acylation is a fundamental transformation used to introduce amide functionality, which can alter the compound's solubility, electronic properties, and biological activity. The reaction proceeds via nucleophilic attack of the amino group on an activated carboxyl derivative, such as an acyl chloride or anhydride.[3] Chemoselectivity for N-acylation over O-acylation is readily achieved due to the greater nucleophilicity of the amine compared to the phenol.[4]

Table 1: Representative Conditions for N-Acylation

Acylating Agent Base / Solvent Typical Conditions Product Type
Acetic Anhydride Aq. Sodium Acetate Room Temp, 30 min N-Acetyl
Benzoyl Chloride Pyridine / DCM 0 °C to Room Temp, 2-4 h N-Benzoyl

| Alkyl/Aryl Acid | EDC, HOBt / DMF | Room Temp, 12-24 h | General N-Amide |

Protocol 1: N-Acetylation of this compound

This protocol details the straightforward synthesis of N-(2-hydroxy-5-(hydroxymethyl)phenyl)acetamide using acetic anhydride.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Sodium Acetate (NaOAc)

  • Deionized Water

  • Ethanol (for recrystallization)

  • 125 mL Erlenmeyer flask, magnetic stirrer, ice bath, Büchner funnel

Procedure:

  • Dissolve 1.53 g (10 mmol) of this compound and 1.64 g (20 mmol) of sodium acetate in 50 mL of deionized water in the Erlenmeyer flask with stirring. Gentle warming may be required to fully dissolve the starting material.

  • Cool the solution to room temperature.

  • While stirring vigorously, add 1.08 mL (11.5 mmol) of acetic anhydride dropwise over 5 minutes.

  • Continue stirring for an additional 30 minutes at room temperature. A precipitate should begin to form.

  • Cool the mixture in an ice bath for 20 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of 20 mL cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure N-(2-hydroxy-5-(hydroxymethyl)phenyl)acetamide as a crystalline solid.

  • Dry the product under vacuum. Characterize by NMR and MS to confirm structure and purity.

Diazotization and Azo Coupling

The conversion of the primary amino group to a diazonium salt is a gateway to a vast range of derivatives.[5] This reaction is performed in cold, acidic solution with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like HCl.[6] The resulting diazonium salt is highly reactive and typically used immediately.[7] One of its most prominent applications is in azo coupling, an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile, attacking an electron-rich aromatic ring (the coupling partner), such as a phenol or aniline, to form a brightly colored azo compound.[1][8]

Caption: Two-step process for azo dye synthesis.

Protocol 2: Synthesis of an Azo Dye

This protocol describes the synthesis of an azo dye by diazotizing this compound and coupling it with β-naphthol.

Materials:

  • This compound (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Concentrated HCl

  • β-Naphthol (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Beakers, magnetic stirrer, ice-salt bath, glass rod

Procedure:

  • Diazotization:

    • In a 100 mL beaker, suspend 0.77 g (5 mmol) of this compound in 10 mL of water and 2.5 mL of concentrated HCl.

    • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

    • In a separate beaker, dissolve 0.36 g (5.25 mmol) of sodium nitrite in 5 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cold amine suspension over 10 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 10 minutes after addition is complete. The resulting clear solution contains the diazonium salt.

  • Coupling:

    • In a 250 mL beaker, dissolve 0.72 g (5 mmol) of β-naphthol in 25 mL of 10% aqueous NaOH solution.

    • Cool this solution to 5 °C in an ice bath.

    • Slowly, and with vigorous stirring, add the cold diazonium salt solution to the β-naphthol solution.

    • A brightly colored precipitate (typically red or orange) will form immediately.

  • Work-up:

    • Continue stirring the mixture in the ice bath for 30 minutes.

    • Collect the azo dye product by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral.

    • Dry the product in a desiccator.

Derivatization at the Phenolic Hydroxyl Group

O-Alkylation (Williamson Ether Synthesis)

To functionalize the phenolic hydroxyl group, it must first be deprotonated with a base to form a more nucleophilic phenoxide. This phenoxide can then react with an alkyl halide or other alkylating agent in a classic Sₙ2 reaction known as the Williamson ether synthesis.[9] Common bases include sodium hydroxide, potassium carbonate, or sodium hydride, with the choice depending on the reactivity of the alkylating agent and the desired reaction conditions.

Protocol 3: O-Benzylation of this compound

This protocol describes the protection of the phenolic group as a benzyl ether. Note: some N-benzylation may occur as a side reaction, requiring chromatographic purification.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Benzyl Bromide (1.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add 1.53 g (10 mmol) of this compound, 3.45 g (25 mmol) of anhydrous potassium carbonate, and 40 mL of DMF.

  • Stir the suspension at room temperature for 20 minutes.

  • Add 1.3 mL (11 mmol) of benzyl bromide dropwise.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into 150 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired O-benzylated product.

Cyclization Reactions: Building Heterocyclic Scaffolds

The ortho-disposition of the amino and hydroxyl groups makes this compound an ideal precursor for synthesizing fused heterocyclic systems, particularly benzoxazoles, which are privileged structures in medicinal chemistry.[10]

Synthesis of Benzoxazole Derivatives

Benzoxazoles are typically formed by the condensation of a 2-aminophenol with a carboxylic acid or its equivalent (e.g., aldehyde, acyl chloride).[11] The reaction with an aldehyde first forms a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidative aromatization to yield the 2-substituted benzoxazole.[10] Various catalysts, including metal catalysts and acidic ionic liquids, can promote this transformation under mild conditions.[11]

Table 2: Selected Conditions for Benzoxazole Synthesis from 2-Aminophenol and Aldehydes

Catalyst Solvent Temperature (°C) Time Yield (%) Reference
Cu₂O DMSO Room Temp 2-5 h 70-95 [10]
TiO₂-ZrO₂ Acetonitrile 60 15-25 min 83-93 [10]
LAIL@MNP Solvent-free (Ultrasound) 70 30 min ~90 [11]

(LAIL@MNP = Lewis acidic ionic liquid supported on magnetic nanoparticles)

Protocol 4: Synthesis of 2-Phenyl-6-(hydroxymethyl)benzoxazole

This protocol is adapted from established methods for the synthesis of 2-aryl benzoxazoles.[10][11]

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Copper(I) oxide (Cu₂O) (10 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, combine 0.77 g (5 mmol) of this compound, 0.54 mL (5.25 mmol) of benzaldehyde, and 0.07 g (0.5 mmol) of Cu₂O.

  • Add 20 mL of DMSO and stir the mixture at room temperature.

  • Allow the reaction to proceed for 4-6 hours. The reaction can be monitored by TLC for the consumption of the starting materials.

  • Upon completion, pour the reaction mixture into 100 mL of brine and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with water (2 x 30 mL) to remove residual DMSO, and then with brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the resulting solid by column chromatography (hexane/ethyl acetate) or recrystallization to obtain the pure 2-phenyl-6-(hydroxymethyl)benzoxazole.

Conclusion

This compound serves as an exceptionally versatile platform for the synthesis of diverse chemical entities. By strategically targeting its distinct functional groups, researchers can perform selective N-acylations, diazotization-couplings, O-alkylations, and powerful cyclization reactions to generate libraries of novel compounds for evaluation in drug discovery, materials science, and other fields. The protocols provided herein offer robust and reproducible methods to access these valuable derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-(hydroxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot specific experimental issues, ensuring the scientific integrity and success of your work.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary synthetic routes to this compound?

    • My final product is discolored (pink, brown, or black). What is the cause, and how can I prevent it?

    • I am observing incomplete conversion of my starting material, 2-nitro-4-(hydroxymethyl)phenol. How can I improve the reaction yield?

    • My NMR/LC-MS analysis shows unexpected peaks. What are the likely side products?

    • I am having difficulty purifying the final product. What are the best practices for purification?

  • Troubleshooting Guides

    • Guide 1: Managing Side Reactions During Nitro Group Reduction

    • Guide 2: Controlling Polymerization During Hydroxymethylation

  • Experimental Protocols

    • Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction

    • Protocol 2: Purification by Recrystallization

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A: The most common and industrially relevant synthetic route involves a two-step process. The first step is the nitration of a suitable phenol precursor to yield 2-nitro-4-(hydroxymethyl)phenol. The second, and more critical step in terms of side reactions, is the reduction of the nitro group to an amine. This reduction can be achieved through several methods:

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel.[1][2] It is favored for its high yields and atom economy.

  • Chemical Reduction: A variety of chemical reducing agents can be used, with sodium hydrosulfide (NaSH) or sodium dithionite (Na₂S₂O₄) being common choices in laboratory and industrial settings.[3][4] These methods are often performed in aqueous media and require careful pH control.

An alternative, though less common, route involves the hydroxymethylation of 2-aminophenol using formaldehyde. This route is more direct but can be prone to polymerization side reactions.

Q2: My final product is discolored (pink, brown, or black). What is the cause, and how can I prevent it?

A: Discoloration is a frequent issue when working with aminophenols. The primary cause is the oxidation of the aminophenol product. The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring makes the compound highly susceptible to oxidation by atmospheric oxygen. This oxidation process can be accelerated by the presence of trace metal impurities, light, and elevated temperatures. The colored impurities are often quinone-imine or polymeric species.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed prior to use.

  • Antioxidants: Consider adding a small amount of an antioxidant, such as sodium metabisulfite or ascorbic acid, to the reaction mixture or during work-up and storage.

  • Purification: Activated carbon (charcoal) treatment of a solution of the crude product can be effective in removing colored impurities before recrystallization.

  • Storage: Store the purified solid under an inert atmosphere, protected from light, and at a reduced temperature (e.g., 4°C).[5]

Q3: I am observing incomplete conversion of my starting material, 2-nitro-4-(hydroxymethyl)phenol. How can I improve the reaction yield?

A: Incomplete conversion during the reduction of the nitro group can be attributed to several factors, depending on the chosen method.

For Catalytic Hydrogenation:

  • Catalyst Activity: The catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. For Pd/C, a 5-10 wt% loading is typical.

  • Hydrogen Pressure: Insufficient hydrogen pressure can lead to slow or incomplete reactions. Ensure your system is properly sealed and pressurized (typically 1-5 bar of H₂).

  • Mass Transfer: In a heterogeneous reaction, efficient mixing is crucial. Ensure vigorous stirring to maintain the catalyst in suspension and facilitate contact between the gas, liquid, and solid phases.

  • Solvent Choice: The choice of solvent can impact the reaction rate. Protic solvents like ethanol, methanol, or water are commonly used.

For Chemical Reduction (e.g., with Sodium Hydrosulfide):

  • Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction temperature closely, as excessive heat can promote side reactions.

  • pH Control: Maintaining the correct pH is critical for the efficiency of many chemical reducing agents.

Q4: My NMR/LC-MS analysis shows unexpected peaks. What are the likely side products?

A: The formation of side products is a common challenge. The identity of these byproducts depends on the synthetic route and reaction conditions.

During Nitro Group Reduction:

  • Incomplete Reduction Products: The reduction of a nitro group proceeds through several intermediates. If the reaction is not complete, you may observe nitroso or hydroxylamine intermediates. The accumulation of hydroxylamines can be a particular issue and can lead to the formation of azo or azoxy compounds.[6]

  • Over-reduction: While less common for the aromatic ring under standard conditions, aggressive reducing conditions could potentially affect the hydroxymethyl group.

  • Condensation Products: In acidic media, condensation reactions can occur. For instance, the formation of 4,4'-diaminodiphenyl ether has been reported as a significant impurity in the synthesis of p-aminophenol, a related compound.[7]

During Hydroxymethylation with Formaldehyde:

  • Polymerization: Phenols and aminophenols can react with formaldehyde to form resins.[8] This can lead to a mixture of oligomeric and polymeric byproducts that are difficult to separate from the desired product. The reaction is highly dependent on the stoichiometry and the rate of formaldehyde addition.[5]

  • Formation of Dithiazines: If sulfur-containing reagents are present (for example, from a previous reduction step), complex heterocyclic structures like dithiazines can be formed from the reaction of the aminophenol with formaldehyde and a sulfur source.[9]

Q5: I am having difficulty purifying the final product. What are the best practices for purification?

A: The purification of this compound can be challenging due to its polarity and susceptibility to oxidation.

  • Recrystallization: This is the most common method for purification. A mixed solvent system may be necessary to achieve good recovery and purity. Water, ethanol, and mixtures thereof are good starting points. The use of an antioxidant during recrystallization is highly recommended.

  • Column Chromatography: For small-scale purification, silica gel chromatography can be effective. A polar mobile phase, such as ethyl acetate/hexanes or dichloromethane/methanol, will be required. Be aware that the slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Using a base-deactivated silica or neutralizing the eluent with a small amount of triethylamine may be beneficial.

  • Acid-Base Extraction: Exploiting the amphoteric nature of the molecule can be a useful purification strategy. The compound can be dissolved in a dilute acid, washed with an organic solvent to remove non-basic impurities, and then precipitated by carefully adjusting the pH with a base. Conversely, it can be dissolved in a dilute base, washed with an organic solvent to remove non-acidic impurities, and then precipitated with acid.

Troubleshooting Guides

Guide 1: Managing Side Reactions During Nitro Group Reduction

This guide focuses on troubleshooting issues arising from the reduction of 2-nitro-4-(hydroxymethyl)phenol.

Symptom Potential Cause Troubleshooting Actions & Rationale
Product contains nitroso or hydroxylamine intermediates Incomplete reaction- Increase reaction time or temperature: Ensure the reaction is monitored by TLC or LC-MS until the starting material and intermediates are consumed. - Increase catalyst loading or H₂ pressure (for hydrogenation): This will increase the reaction rate. - Add a vanadium compound catalyst (for hydrogenation): Vanadium compounds have been shown to prevent the accumulation of hydroxylamines.[6]
Formation of azo or azoxy byproducts Condensation of hydroxylamine intermediates- Ensure complete reduction: Drive the reaction to completion to minimize the concentration of hydroxylamine available for condensation. - Control pH: In chemical reductions, pH can influence the relative rates of reduction and condensation.
Presence of dimeric impurities (e.g., ether linkages) Acid-catalyzed condensation- Neutralize the reaction mixture promptly: If the reduction is performed in an acidic medium, neutralize the mixture as soon as the reaction is complete to prevent intermolecular condensation reactions.[7]

Diagram: Key Reaction Pathways in Nitro Group Reduction

G cluster_main Main Reaction Pathway cluster_side Side Reactions 2-Nitro-4-(hydroxymethyl)phenol 2-Nitro-4-(hydroxymethyl)phenol Nitroso Intermediate Nitroso Intermediate 2-Nitro-4-(hydroxymethyl)phenol->Nitroso Intermediate [H] Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate [H] This compound This compound Hydroxylamine Intermediate->this compound [H] Azo/Azoxy Byproducts Azo/Azoxy Byproducts Hydroxylamine Intermediate->Azo/Azoxy Byproducts Condensation

Caption: Simplified reaction pathway for nitro group reduction, highlighting the formation of key intermediates and potential side reactions.

Guide 2: Controlling Polymerization During Hydroxymethylation

This guide addresses issues when synthesizing this compound via the hydroxymethylation of 2-aminophenol with formaldehyde.

Symptom Potential Cause Troubleshooting Actions & Rationale
Formation of an insoluble, resinous material Polymerization of the aminophenol with formaldehyde- Slow addition of formaldehyde: Add the formaldehyde solution dropwise to the reaction mixture to maintain a low instantaneous concentration, which disfavors polymerization.[5] - Control stoichiometry: Use a precise molar ratio of aminophenol to formaldehyde. An excess of formaldehyde will drive polymerization. - Lower reaction temperature: Polymerization is often accelerated by heat. Running the reaction at a lower temperature can help to control the formation of high molecular weight species.
Product is a complex mixture of oligomers Uncontrolled condensation- Optimize pH: The hydroxymethylation reaction is sensitive to pH. Both acidic and basic conditions can catalyze the reaction, but may also promote different side reactions. A systematic screen of pH may be necessary to find the optimal conditions for the desired product.
Low yield of the desired mono-hydroxymethylated product Formation of di- or tri-hydroxymethylated species- Limit the amount of formaldehyde: Use a substoichiometric amount of formaldehyde to favor mono-substitution. This will likely result in incomplete conversion of the starting aminophenol, but can improve the selectivity for the desired product.

Diagram: Competing Reactions in Hydroxymethylation

G 2-Aminophenol 2-Aminophenol Desired Product 2-Amino-4- (hydroxymethyl)phenol 2-Aminophenol->Desired Product + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Desired Product Polymeric Byproducts Polymeric Byproducts Formaldehyde->Polymeric Byproducts Desired Product->Polymeric Byproducts + Formaldehyde (Excess)

Caption: Visualization of the desired hydroxymethylation reaction versus the competing polymerization side reaction.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Reactor Setup: To a hydrogenation vessel, add 2-nitro-4-(hydroxymethyl)phenol (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to achieve a concentration of approximately 0.1-0.5 M.

  • Catalyst Addition: Add 5-10 wt% Palladium on carbon (Pd/C, 5% w/w of the starting material).

  • Inerting: Seal the vessel and purge with nitrogen or argon for 5-10 minutes to remove all oxygen.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (e.g., 1-5 atm).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., water or a water/ethanol mixture). If discoloration is significant, add a small amount of activated carbon and a pinch of sodium metabisulfite.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

References

Technical Support Center: Optimizing the Synthesis of 2-Amino-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-4-(hydroxymethyl)phenol (CAS 52820-13-0). This molecule is a valuable building block in various chemical industries, including the synthesis of specialized dyes and polymers.[1] However, its synthesis can present challenges related to yield, purity, and reaction control. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges, providing in-depth troubleshooting and scientifically-grounded solutions to optimize your experimental outcomes.

Our approach moves beyond simple step-by-step instructions. We will explore the causality behind protocol choices, ensuring you understand the "why" behind the "how." This document provides a self-validating framework, from reaction setup to final product characterization, to enhance the reproducibility and success of your synthesis.

Section 1: Synthesis Overview & Core Reaction Pathway

The most prevalent and reliable industrial route to this compound involves the selective reduction of its nitro precursor, 4-Hydroxy-3-nitrobenzyl alcohol. This precursor is commercially available or can be synthesized from p-cresol through nitration and subsequent hydroxymethylation.

The critical transformation is the reduction of the aromatic nitro group to an amine without affecting the sensitive benzylic alcohol moiety.

cluster_0 Precursor Synthesis (Conceptual) cluster_1 Core Synthesis p-Cresol p-Cresol 4-Hydroxy-3-nitrobenzaldehyde 4-Hydroxy-3-nitrobenzaldehyde p-Cresol->4-Hydroxy-3-nitrobenzaldehyde Nitration & Oxidation 4-Hydroxy-3-nitrobenzyl_alcohol 4-Hydroxy-3-nitrobenzyl alcohol (Starting Material) 4-Hydroxy-3-nitrobenzaldehyde->4-Hydroxy-3-nitrobenzyl_alcohol Reduction Target_Product This compound 4-Hydroxy-3-nitrobenzyl_alcohol->Target_Product Selective Nitro Group Reduction Setup 1. Reaction Setup - Add Reagents & Solvent - Purge with N2/Ar Catalyst 2. Catalyst & Donor Addition - Add 10% Pd/C - Add Ammonium Formate Setup->Catalyst Under N2 Reaction 3. Reflux & Monitor - Heat to 65°C - Monitor by TLC Catalyst->Reaction Cooldown 4. Cool to Room Temp Reaction->Cooldown Upon Completion Filter 5. Catalyst Filtration - Filter through Diatomaceous Earth - Quench filter cake with H2O Cooldown->Filter Concentrate1 6. Solvent Removal - Rotary Evaporation Filter->Concentrate1 Collect Filtrate Extract 7. Liquid-Liquid Extraction - Dissolve in EtOAc - Wash with H2O & Brine Concentrate1->Extract Dry 8. Drying & Isolation - Dry with MgSO4 - Filter & Concentrate Extract->Dry Purify 9. Recrystallization - Use EtOH/H2O or EtOAc/Heptane - Isolate pure crystals Dry->Purify Crude Solid Final 10. Final Product - Dry under vacuum - Store under N2 at 2-8°C Purify->Final

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-(hydroxymethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-(hydroxymethyl)phenol. As a crucial intermediate in various synthetic pathways, including the development of pharmaceuticals and specialized polymers, optimizing its synthesis is paramount for achieving high yields and purity. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during its preparation.

I. Synthetic Strategies: An Overview

The synthesis of this compound primarily involves a two-step process: the formation of a nitro-substituted precursor followed by its reduction. The judicious choice of reagents and reaction conditions in each step is critical for a successful outcome.

Synthesis_Overview cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Reduction 2-Nitrophenol 2-Nitrophenol 2-Nitro-4-(hydroxymethyl)phenol 2-Nitro-4-(hydroxymethyl)phenol 2-Nitrophenol->2-Nitro-4-(hydroxymethyl)phenol Hydroxymethylation (HCl catalyst) Formaldehyde Formaldehyde Formaldehyde->2-Nitro-4-(hydroxymethyl)phenol This compound This compound 2-Nitro-4-(hydroxymethyl)phenol->this compound Reduction Method Sodium_Hydrosulfide Sodium Hydrosulfide (NaHS) Catalytic_Hydrogenation Catalytic Hydrogenation (H2, Pd/C)

Caption: Overall synthetic workflow for this compound.

II. Experimental Protocols

A. Synthesis of the Precursor: 2-Nitro-4-(hydroxymethyl)phenol

The synthesis of the nitro-precursor is achieved through the hydroxymethylation of 2-nitrophenol using formaldehyde in an acidic medium.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitrophenol (40 g), 40% aqueous formaldehyde (100 g), and concentrated hydrochloric acid (200 mL).

  • Heating: Heat the mixture to reflux and maintain this temperature for 6 hours.

  • Work-up: After cooling, decant the supernatant liquid from the resulting heavy brown oil.

  • Purification:

    • Subject the oil to steam distillation to remove any unreacted 2-nitrophenol.

    • Extract the residue with several portions of boiling water.

    • Combine the hot aqueous extracts and filter while hot.

    • Allow the filtrate to cool, which will result in the crystallization of long, yellow needles of 2-nitro-4-(hydroxymethyl)phenol.

  • Recrystallization: For higher purity, recrystallize the product from water to obtain a melting point of approximately 97°C.

B. Reduction of 2-Nitro-4-(hydroxymethyl)phenol to this compound

Two primary methods for the reduction of the nitro group are presented below: reduction with sodium hydrosulfide and catalytic hydrogenation.

This method is a robust and scalable option for the reduction of the nitro group. Careful control of pH is crucial for high yields.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a suspension of 2-nitro-4-(hydroxymethyl)phenol in water.

  • pH Adjustment: Add ammonium chloride to the suspension and adjust the initial pH to approximately 7.0.

  • Reduction: Heat the mixture to 70-75°C. Slowly add a solution of sodium hydrosulfide (NaHS) while continuously monitoring and maintaining the pH between 7.0 and 8.5.[1] The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at 70-75°C for an additional 45-60 minutes to ensure complete conversion.

  • Work-up and Isolation:

    • Cool the reaction mixture to 15-20°C.

    • Carefully acidify the mixture with dilute hydrochloric acid to a pH of 4.5-5.5 to precipitate the product.[1]

    • Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound.

Catalytic hydrogenation offers a cleaner reaction profile, often with higher yields and easier purification.

Step-by-Step Protocol:

  • Catalyst Preparation: In a hydrogenation vessel, suspend 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) in a suitable solvent such as ethanol or ethyl acetate.

  • Reaction Setup: Add the 2-nitro-4-(hydroxymethyl)phenol to the catalyst suspension.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up and Isolation:

    • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

III. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Troubleshooting cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Suboptimal_pH Suboptimal pH (NaHS reduction) Low_Yield->Suboptimal_pH Poor_Catalyst_Activity Poor Catalyst Activity (Hydrogenation) Low_Yield->Poor_Catalyst_Activity Side_Reactions Side Reactions Low_Yield->Side_Reactions Impurity_Formation Impurity Formation (Colored Product) Oxidation Oxidation of Aminophenol Impurity_Formation->Oxidation Incomplete_Reaction Incomplete Reaction Incomplete_Reaction->Poor_Catalyst_Activity Insufficient_Reducing_Agent Insufficient Reducing Agent Incomplete_Reaction->Insufficient_Reducing_Agent Low_Temperature Low Reaction Temperature Incomplete_Reaction->Low_Temperature Monitor_pH Carefully Monitor and Adjust pH (7.0-8.5) Suboptimal_pH->Monitor_pH Use_Fresh_Catalyst Use Fresh, Active Catalyst Poor_Catalyst_Activity->Use_Fresh_Catalyst Inert_Atmosphere Work under Inert Atmosphere (N2 or Ar) Oxidation->Inert_Atmosphere Purification Purification (Recrystallization, Acid-Base Extraction) Oxidation->Purification Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Side_Reactions->Optimize_Conditions Add_More_Reducing_Agent Add More Reducing Agent Insufficient_Reducing_Agent->Add_More_Reducing_Agent Increase_Temperature Increase Reaction Temperature Low_Temperature->Increase_Temperature

Caption: Troubleshooting workflow for common synthesis issues.

Q1: My final product has a dark color (reddish-brown to black). What is the cause and how can I prevent it?

A1: The discoloration of aminophenols is a common issue caused by the oxidation of the product upon exposure to air. The amino and hydroxyl groups on the aromatic ring make it highly susceptible to oxidation, leading to the formation of colored quinone-imine type impurities.

  • Prevention:

    • Inert Atmosphere: Conduct the reaction, work-up, and purification steps under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature (2-8°C).

  • Remediation:

    • Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent and treat with a small amount of activated carbon to adsorb the colored impurities. Filter the hot solution and allow it to cool for recrystallization.

    • Sodium Dithionite Wash: During the work-up, washing the organic extract with a dilute aqueous solution of sodium dithionite can help to reduce some of the oxidized impurities.

Q2: The yield of my reduction reaction is consistently low. What are the likely causes?

A2: Low yields can stem from several factors, depending on the chosen reduction method.

  • For Sodium Hydrosulfide Reduction:

    • pH Control: The pH of the reaction medium is critical. If the pH is too low, the reduction may be incomplete. If it is too high, side reactions can occur. It is essential to maintain the pH in the optimal range of 7.0-8.5.[1]

    • Incomplete Reaction: Ensure the reaction is stirred for a sufficient amount of time at the recommended temperature to drive it to completion. Monitor the reaction by TLC.

  • For Catalytic Hydrogenation:

    • Catalyst Activity: The activity of the Pd/C catalyst is crucial. Use a fresh batch of catalyst or a previously opened bottle that has been stored properly under an inert atmosphere. The catalyst can be poisoned by impurities in the starting material or solvent.

    • Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction.

    • Mass Transfer: Vigorous stirring is necessary to ensure good contact between the substrate, catalyst, and hydrogen gas.

Q3: I am observing the formation of side products. What are the potential side reactions?

A3: Side reactions can lower the yield and complicate purification.

  • Incomplete Reduction: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction is not complete, these intermediates may be present in the final product. The accumulation of hydroxylamine intermediates can be problematic as they can be unstable.

  • Over-reduction (Catalytic Hydrogenation): Under harsh hydrogenation conditions (high pressure and temperature), the aromatic ring or the benzylic hydroxyl group could potentially be reduced. However, under the mild conditions typically employed for nitro group reduction, this is less common.

  • Reactions of the Hydroxymethyl Group: While the hydroxymethyl group is generally stable under these reduction conditions, strong acidic or basic conditions at elevated temperatures could potentially lead to side reactions such as etherification or polymerization, although this is not commonly reported for this specific synthesis.

Q4: How can I effectively purify the final product?

A4: The purification of this compound can be achieved through several methods.

  • Recrystallization: This is the most common method. The crude product can be recrystallized from water or a mixture of ethanol and water.

  • Acid-Base Extraction: Due to the presence of both a basic amino group and an acidic phenolic hydroxyl group, acid-base extraction can be employed.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl) to protonate the amino group and move the product into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Basify the aqueous layer with a base (e.g., NaHCO₃ or dilute NaOH) to precipitate the purified product.

    • Filter, wash with water, and dry.

  • Column Chromatography: If recrystallization and extraction are insufficient, silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) can be used for purification.

IV. Data and Characterization

A. Comparative Data of Synthesis Methods
ParameterMethod 1: Sodium HydrosulfideMethod 2: Catalytic Hydrogenation
Reducing Agent Sodium Hydrosulfide (NaHS)Hydrogen Gas (H₂)
Catalyst NonePalladium on Carbon (Pd/C)
Typical Yield 85-95%[1]>95%
Reaction Temperature 70-75°CRoom Temperature
Reaction Pressure Atmospheric1-4 atm
Key Considerations Requires careful pH control.Requires specialized hydrogenation equipment.
Work-up Involves precipitation and filtration.Involves filtration to remove the catalyst.
B. Characterization of this compound
  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₇H₉NO₂

  • Molecular Weight: 139.15 g/mol

  • Melting Point: Approximately 147-149°C

  • Solubility: Soluble in hot water and polar organic solvents like ethanol and methanol.

Expected Spectroscopic Data:

  • ¹H NMR:

    • Aromatic protons will appear as multiplets or doublets in the range of 6.5-7.0 ppm.

    • The methylene protons of the hydroxymethyl group will appear as a singlet around 4.4-4.6 ppm.

    • The protons of the amino and hydroxyl groups will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

  • ¹³C NMR:

    • Aromatic carbons will resonate in the region of 110-150 ppm.

    • The carbon of the hydroxymethyl group will appear around 60-65 ppm.

  • FT-IR (cm⁻¹):

    • Broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹.

    • Aromatic C-H stretching around 3000-3100 cm⁻¹.

    • Aromatic C=C stretching peaks around 1500-1600 cm⁻¹.

    • C-O stretching of the alcohol and phenol around 1000-1250 cm⁻¹.

V. Safety Precautions

  • 2-Nitrophenol and its derivatives: These are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Sodium Hydrosulfide: This reagent is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care in a fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged, and perform the reaction in a well-ventilated area away from ignition sources.

  • Aminophenols: These compounds can be skin and respiratory irritants. Avoid inhalation of dust and direct contact with skin.

By following the detailed protocols and troubleshooting guidance provided in this document, researchers can optimize the synthesis of this compound, leading to improved yields, higher purity, and more efficient drug development and research outcomes.

References

Technical Support Center: Purification of 2-Amino-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Amino-4-(hydroxymethyl)phenol (CAS 52820-13-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established scientific principles and field experience.

I. Introduction to Purification Challenges

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] However, its purification is often complicated by its inherent chemical properties. The presence of both an amino and a phenolic hydroxyl group on the same aromatic ring makes the molecule susceptible to oxidation, leading to colored impurities. Furthermore, its amphoteric nature and potential for side reactions during synthesis can result in a complex mixture of closely related impurities that are difficult to separate.

Key challenges include:

  • Oxidation: The aminophenol structure is prone to oxidation, especially when exposed to air, light, or certain metal ions, resulting in the formation of highly colored quinone-imine species.[3]

  • Structurally Similar Impurities: Impurities from the synthesis, such as starting materials or by-products of side reactions, often have polarities and solubilities very similar to the target compound, making separation by standard techniques like recrystallization challenging.[4][5]

  • Thermal Instability: Like many aminophenols, this compound may be sensitive to high temperatures, which can lead to degradation during purification steps like distillation or high-temperature recrystallization.

This guide will provide structured advice to overcome these challenges and achieve the desired purity for your downstream applications.

II. Troubleshooting Guide

This section is formatted to help you quickly identify and solve specific problems encountered during the purification of this compound.

Issue 1: The isolated product is colored (pink, brown, or black) after initial purification.
Probable CauseProposed Solution & Scientific Rationale
Oxidation due to air exposure. Solution: Conduct all purification steps under an inert atmosphere (e.g., nitrogen or argon).[6][7] Degas all solvents before use. Rationale: Oxygen in the air readily oxidizes the electron-rich aminophenol ring. An inert atmosphere minimizes this oxidative degradation, preventing the formation of colored impurities.
Presence of metal ion contaminants. Solution: Use metal-free equipment where possible. Consider adding a small amount of a chelating agent like EDTA during the workup or recrystallization. Rationale: Trace metal ions can catalyze the oxidation of phenols and anilines. Chelating agents sequester these metal ions, inhibiting their catalytic activity.
Incomplete removal of colored by-products. Solution: Treat a solution of the crude product with activated charcoal.[8] Alternatively, a wash with a dilute solution of a reducing agent like sodium dithionite or sodium bisulfite can be effective.[7][9] Rationale: Activated charcoal has a high surface area and can adsorb large, colored impurity molecules. Reducing agents can convert some colored oxidized species back to the colorless aminophenol form.
Issue 2: Recrystallization yields are very low or no crystals form.
Probable CauseProposed Solution & Scientific Rationale
Inappropriate solvent choice. Solution: Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or cold temperatures.[10] For polar compounds like aminophenols, consider polar solvents like water, ethanol, or mixtures thereof.[9][10] Rationale: The principle of recrystallization relies on a significant difference in solubility at different temperatures to allow for crystal formation upon cooling.
Using too much solvent. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[10] This creates a supersaturated solution upon cooling, which is necessary for crystallization. Rationale: If the solution is not saturated, the concentration of the desired compound may not be high enough to initiate crystal nucleation and growth, even at low temperatures.
Cooling the solution too quickly. Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[10] Scratching the inside of the flask with a glass rod can also help induce crystallization. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of an amorphous solid or the trapping of impurities within the crystal lattice.
Issue 3: Purity does not improve significantly after recrystallization.
Probable CauseProposed Solution & Scientific Rationale
Co-crystallization of impurities. Solution: If impurities have very similar structures and solubilities, consider a different purification technique such as column chromatography. Rationale: When impurities have properties closely matching the target compound, they can be incorporated into the crystal lattice during recrystallization, limiting the effectiveness of this method.
Impurity is an isomer. Solution: Column chromatography is often the most effective method for separating isomers. High-Performance Liquid Chromatography (HPLC) can be used to develop an effective separation method.[11][12] Rationale: Isomers often have very subtle differences in polarity, which can be exploited by chromatographic techniques for separation.
Incorrect solvent system for recrystallization. Solution: Experiment with different solvent systems. A two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can sometimes be more effective at excluding impurities.[10] Rationale: The choice of solvent can influence the crystal packing and the degree to which impurities are excluded from the crystal lattice.

Workflow for Troubleshooting Purification Issues

G start Crude Product Analysis (TLC/HPLC) impurity_profile Assess Impurity Profile start->impurity_profile color_check Is the product colored? impurity_profile->color_check recrystallization Recrystallization color_check->recrystallization No charcoal_treatment Charcoal/Reducing Agent Treatment color_check->charcoal_treatment Yes column_chrom Column Chromatography recrystallization->column_chrom Purity still low final_purity Purity Analysis (HPLC/NMR) recrystallization->final_purity Successful column_chrom->final_purity final_purity->recrystallization Purity < 98% pure_product Pure Product final_purity->pure_product Purity > 98% charcoal_treatment->recrystallization

References

Technical Support Center: Purification of Crude 2-Amino-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2A4HMP-001

Version: 1.0

Introduction

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Amino-4-(hydroxymethyl)phenol. The purity of this compound is critical for its use as an intermediate in the synthesis of various pharmaceutical agents.[1] This document provides a comprehensive resource for troubleshooting common issues encountered during the purification of crude this compound, offering detailed, evidence-based protocols and insights into the underlying chemical principles. Our goal is to empower you to achieve the desired purity and consistency in your experimental work.

Structure of This Guide

This guide is structured in a question-and-answer format to directly address the specific challenges you may face. It covers a range of topics from identifying common impurities to detailed, step-by-step purification protocols and methods for purity assessment.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is discolored (pink, brown, or dark). What causes this, and how can I fix it?

A1: Understanding the Cause of Discoloration

Discoloration in aminophenol compounds is a frequent issue, primarily caused by the oxidation of the aminophenol group. The amino and hydroxyl groups on the aromatic ring make the molecule highly susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This oxidation process leads to the formation of highly colored quinone-imine species and other polymeric byproducts.

Troubleshooting and Solutions:

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2][3]

  • Use of Antioxidants/Reducing Agents: The addition of a small amount of a reducing agent, such as sodium dithionite (sodium hydrosulfite) or sodium bisulfite, to the purification solvent can help to prevent oxidation or reduce already oxidized impurities back to the colorless aminophenol.[2]

  • Activated Carbon Treatment: Decolorizing with activated carbon (charcoal) can be effective in adsorbing colored impurities. However, be aware that activated carbon can also adsorb your product, potentially reducing the overall yield.

  • Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere, to prevent degradation over time.

Q2: What are the most common impurities I should expect in my crude this compound, and how do they arise?

A2: Identifying Potential Impurities

The impurities present in crude this compound are typically related to the synthetic route used. Common impurities can include:

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • Isomers: Positional isomers of the product, such as 4-amino-2-methylphenol, may form depending on the reaction conditions.[4]

  • Over-alkylation or Over-reduction Products: Depending on the synthetic pathway, side reactions can lead to impurities with additional functional groups or altered oxidation states.

  • Polymeric Byproducts: As mentioned, oxidation can lead to the formation of polymeric impurities that are often highly colored and can be challenging to remove.

The formation of these impurities is often influenced by factors such as reaction temperature, pH, and the presence of catalysts.[5]

Q3: I'm having trouble with the recrystallization of this compound. What are the best solvents and conditions to use?

A3: Optimizing Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to select a solvent in which your product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.

Recommended Solvents and Protocol:

  • Solvent Selection: Due to the presence of both polar (hydroxyl and amino) and non-polar (benzene ring) groups, a moderately polar solvent is often a good starting point. Water, ethanol, methanol, or mixtures of these are commonly used.[1][6]

  • Hot Filtration: If colored, insoluble impurities are present, a hot filtration step is crucial. Dissolve the crude product in the minimum amount of boiling solvent, add a small amount of activated carbon if necessary, and then quickly filter the hot solution through a pre-heated funnel to remove the carbon and other insoluble materials.[7]

  • Cooling: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

  • Washing: After filtration, wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

Troubleshooting Recrystallization:

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or an inappropriate solvent. Try using a more polar solvent system or a lower initial concentration of the crude material.

  • Poor Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

Q4: Can I use column chromatography to purify this compound? What are the challenges and how can I overcome them?

A4: Navigating Chromatographic Purification

Column chromatography can be a very effective purification method, but it presents unique challenges for aminophenols due to their interaction with the stationary phase.

Challenges and Solutions:

  • Interaction with Silica Gel: The basic amino group can strongly interact with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, tailing of peaks, and sometimes irreversible adsorption of the product.[8]

  • Mobile Phase Modification: To counteract the interaction with silica, you can add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase.[8][9] This will compete with your product for the acidic sites on the silica, improving the elution profile.

  • Alternative Stationary Phases: Using an amine-functionalized silica gel can provide a more suitable environment for the purification of basic compounds.[8][9]

  • Reversed-Phase Chromatography: Reversed-phase chromatography on a C18 column is another excellent option.[10] The mobile phase typically consists of a mixture of water (often with a buffer or acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[10]

Workflow for Method Development in Column Chromatography

G cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Optimization & Execution cluster_3 Analysis cluster_4 Final Product TLC 1. TLC Analysis (with and without basic modifier) Normal_Phase 2a. Normal Phase (Silica + basic modifier) TLC->Normal_Phase Good Separation Amine_Silica 2b. Amine-Functionalized Silica TLC->Amine_Silica Tailing on Silica Reverse_Phase 2c. Reversed-Phase (C18) TLC->Reverse_Phase Polar Compound Gradient 3. Gradient Optimization Normal_Phase->Gradient Amine_Silica->Gradient Reverse_Phase->Gradient Column_Run 4. Column Chromatography Gradient->Column_Run Fraction_Analysis 5. Fraction Analysis (TLC/HPLC) Column_Run->Fraction_Analysis Combine_Fractions 6. Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal 7. Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure 2-Amino-4- (hydroxymethyl)phenol Solvent_Removal->Pure_Product

Caption: Workflow for developing a column chromatography purification method.

Q5: How can I assess the purity of my final product?

A5: Purity Assessment Techniques

A combination of analytical techniques should be used to confirm the purity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining purity. A reversed-phase C18 column with a UV detector is typically used.[10][11] The mobile phase is often a gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid or a buffer.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any remaining impurities.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your product.

  • Melting Point: A sharp melting point close to the literature value (approximately 135°C) is a good indicator of high purity.[1]

Typical HPLC Conditions for Purity Analysis
ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size[10]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[10]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[10]
Gradient 5% B to 95% B over 15 minutes[10]
Flow Rate 1.0 mL/min[10]
Column Temperature 30°C[10]
Detection UV at 275 nm[10][11]
Injection Volume 5 µL[10]

Detailed Protocols

Protocol 1: Recrystallization from an Aqueous Ethanol Solution
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 1:1 mixture of ethanol and water. Heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the weight of your crude product) and swirl the flask.

  • Hot Filtration (if carbon was added): Set up a hot filtration apparatus with a pre-heated filter funnel and fluted filter paper. Reheat the solution to boiling and quickly pour it through the filter into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid decomposition.

Protocol 2: Purification via Acid-Base Extraction

This protocol is useful for removing non-polar and neutral impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amino group will be protonated, and the resulting salt will move into the aqueous layer.

  • Separation: Separate the aqueous layer containing your product from the organic layer containing the impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is neutral or slightly basic. The free base of your product will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry as described in Protocol 1.

Workflow for Acid-Base Extraction

Caption: Step-by-step workflow for purification via acid-base extraction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is harmful if swallowed and can cause skin and eye irritation.[12]

  • Consult the Safety Data Sheet (SDS) for all chemicals used before starting any experimental work.

References

Technical Support Center: Troubleshooting Low Yield in the Reduction of 4-Nitro-2-Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the reduction of 4-nitro-2-aminophenol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve issues leading to low product yields. Our approach is grounded in established chemical principles and field-proven insights to ensure the success of your experiments.

Introduction

The reduction of 4-nitro-2-aminophenol derivatives to their corresponding 2,4-diaminophenol counterparts is a fundamental step in the synthesis of a wide array of pharmaceuticals and specialty chemicals. While seemingly straightforward, this reaction is often plagued by challenges such as incomplete conversion, the formation of undesired side products, and difficulties in product isolation. This guide provides a structured approach to troubleshooting these common issues, empowering you to optimize your reaction conditions and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 4-nitro-2-aminophenol derivatives?

A1: The choice of reducing agent is critical and depends on the specific substrate and the presence of other functional groups. The most prevalent methods include:

  • Catalytic Hydrogenation: This is often the cleanest method, utilizing catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with a hydrogen source.[1] It is generally high-yielding but can be sensitive to catalyst poisons and may reduce other functional groups.[1]

  • Metal/Acid Reductions: Reagents such as iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are robust and cost-effective options.[2][3] These methods are often more tolerant of sulfur-containing functional groups but can present challenges during workup due to the formation of metal salts.[1][4]

  • Sodium Dithionite (Na₂S₂O₄): This is a mild and often chemoselective reducing agent, suitable for substrates with sensitive functional groups that might not be compatible with catalytic hydrogenation or harsh acidic conditions.[5][6]

Q2: How can I monitor the progress of my reaction?

A2: Regular monitoring is crucial to determine the reaction endpoint and prevent the formation of side products due to over-reaction or prolonged reaction times.[7] The most common techniques are:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product, starting material, and any intermediates or side products by their mass-to-charge ratio.

Q3: What are the expected intermediates in this reduction?

A3: The reduction of a nitro group to an amine proceeds through a series of intermediates.[8][9] Understanding these can help in diagnosing issues where the reaction stalls. The typical pathway is:

Nitro → Nitroso → Hydroxylamine → Amine

The accumulation of nitroso or hydroxylamine intermediates can lead to the formation of azoxy and azo compounds as side products.[7][8]

Troubleshooting Guide: Low Yield Issues

This section addresses specific problems that can lead to low yields in the reduction of 4-nitro-2-aminophenol derivatives.

Issue 1: Incomplete Conversion of Starting Material

A common issue is the presence of unreacted 4-nitro-2-aminophenol derivative at the end of the reaction.

Potential Cause Explanation Recommended Solution
Inactive or Poisoned Catalyst The catalyst's active sites may be blocked by impurities in the starting material, solvent, or hydrogen gas.[10][11] Sulfur and nitrogen-containing compounds are common poisons for palladium catalysts.[8][10]Use a fresh batch of high-purity catalyst. If poisoning is suspected, consider pre-treating the starting material with activated carbon to remove impurities.
Insufficient Reducing Agent or Hydrogen The stoichiometry of the reducing agent may be insufficient, or in the case of catalytic hydrogenation, the hydrogen pressure may be too low or have a leak.Ensure the correct stoichiometry of the reducing agent. For catalytic hydrogenation, check for leaks in the system and consider increasing the hydrogen pressure within safe limits.[12][13]
Poor Mass Transfer In heterogeneous reactions (e.g., with Pd/C or Fe powder), inefficient stirring can limit the interaction between the substrate and the catalyst/reagent. The substrate may also have poor solubility in the chosen solvent.Increase the stirring rate to ensure the catalyst is well-suspended.[12][13] Choose a solvent system in which the starting material is more soluble.
Incorrect Reaction Temperature The reaction may be too slow at lower temperatures.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to avoid the formation of degradation products.[12][13]
Improper pH The pH of the reaction medium can significantly influence the reaction rate.[14][15][16] For metal/acid reductions, a sufficiently acidic environment is necessary.For metal reductions, ensure the presence of a suitable acid like acetic acid or ammonium chloride.[2][17] For other reductions, the optimal pH may need to be determined empirically.
Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram often indicates the formation of side products.

Potential Cause Explanation Recommended Solution
Accumulation of Intermediates Incomplete reduction can lead to the accumulation of nitroso and hydroxylamine intermediates, which can then react with each other to form azoxy and azo compounds.[7][8]Ensure sufficient reducing agent and reaction time to drive the reaction to completion. Monitor the reaction closely to identify the point of maximum product formation.
Over-reduction In some cases, other functional groups on the molecule can be reduced under the reaction conditions. For example, if the derivative contains other reducible groups, they may also react.Choose a more chemoselective reducing agent. For instance, sodium dithionite is known for its mildness and tolerance of many functional groups.[5] For catalytic hydrogenation, catalyst choice and reaction conditions can be tuned for selectivity.[18]
Product Degradation/Polymerization The resulting 2,4-diaminophenol derivatives can be sensitive to air and may oxidize or polymerize, especially under harsh workup conditions or upon prolonged standing.[3]Work up the reaction promptly upon completion. Consider performing the workup and purification under an inert atmosphere (e.g., nitrogen or argon). The product is often more stable as a hydrochloride salt.[3]
Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, low isolated yield can result from challenges during the workup and purification stages.

Potential Cause Explanation Recommended Solution
Formation of Gelatinous Metal Byproducts Reductions using metals like iron or tin can produce voluminous, gelatinous metal hydroxides or oxides during workup, which can be difficult to filter and may trap the product.[1][4]After the reaction, filter the mixture through a pad of Celite to remove the metal salts. Some protocols suggest complexing agents like trisodium citrate for tin-based reductions to improve filtration.[4]
Product Adsorption onto Catalyst/Byproducts The polar 2,4-diaminophenol product can adsorb onto the surface of the catalyst (e.g., Pd/C) or solid byproducts.After filtration, wash the filter cake thoroughly with a polar solvent (e.g., methanol or ethanol) to recover the adsorbed product.
Product Solubility Issues The product may have limited solubility in the extraction solvent, leading to poor recovery from the aqueous phase during workup.Use a more polar extraction solvent, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Multiple extractions will improve recovery.

Visualizations

General Troubleshooting Workflow

G start Low Yield Observed check_conversion Check for Complete Conversion (TLC/LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No side_products Side Products Observed check_conversion->side_products Yes, but... catalyst Optimize Catalyst/Reagent - Fresh Catalyst - Increase Stoichiometry incomplete->catalyst conditions Optimize Reaction Conditions - Temperature - Stirring - pH incomplete->conditions isolation_issues Good Conversion, Low Isolated Yield side_products->isolation_issues No reaction_time Optimize Reaction Time - Monitor Closely side_products->reaction_time chemoselectivity Change Reducing Agent - Milder Conditions side_products->chemoselectivity workup Optimize Workup - Celite Filtration - Inert Atmosphere isolation_issues->workup extraction Optimize Extraction - Solvent Choice - Multiple Extractions isolation_issues->extraction end Improved Yield catalyst->end conditions->end reaction_time->end chemoselectivity->end workup->end extraction->end

Caption: A flowchart for troubleshooting low yield.

Reaction Pathway and Potential Side Reactions

G sub 4-Nitro-2-aminophenol Derivative nitroso Nitroso Intermediate sub->nitroso +2e-, +2H+ hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine +2e-, +2H+ azoxy Azoxy Side Product nitroso->azoxy + Hydroxylamine product 2,4-Diaminophenol Derivative (Product) hydroxylamine->product +2e-, +2H+ azo Azo Side Product azoxy->azo Reduction

References

Technical Support Center: Optimizing Recrystallization of 2-Amino-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable protocols for the purification of 2-Amino-4-(hydroxymethyl)phenol via recrystallization. We will move beyond basic procedures to address the specific chemical nature of this compound, offering a troubleshooting framework grounded in chemical principles.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the core challenges and strategic considerations for developing a robust recrystallization protocol for this compound.

Q1: What are the primary challenges in recrystallizing this compound?

The molecular structure of this compound (C₇H₉NO₂) presents a unique purification challenge.[1][2] The presence of three highly polar, protic functional groups—an amine (-NH2), a phenol (-OH), and a primary alcohol (-CH2OH)—dictates its solubility behavior. These groups readily form hydrogen bonds, leading to high solubility in polar solvents like water and short-chain alcohols, but near insolubility in nonpolar solvents such as hexane.[1] The primary difficulty lies in identifying a solvent that provides a steep solubility curve—that is, a solvent that dissolves the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[3][4] Without this differential, recovery of the purified solid will be low.

Q2: How should I select a starting solvent for my initial experiments?

The principle of "like dissolves like" is the cornerstone of solvent selection.[3] Given the compound's polar nature, polar solvents are the logical starting point. An ideal single solvent will exhibit the following characteristics:

  • High solubility at its boiling point.

  • Low solubility at low temperatures (e.g., 0-4°C).

  • A boiling point that is below the melting point of the compound to prevent "oiling out."

  • Inertness, meaning it does not react with the compound.

  • Volatility, allowing for easy removal from the purified crystals. [3]

Based on the properties of similar phenolic compounds, water and alcohols are excellent candidates.[4][5]

Q3: What is a binary solvent system and when is it necessary for this compound?

A binary solvent system (or mixed-solvent system) is employed when no single solvent meets all the criteria for effective recrystallization.[3][6] This is a common scenario for compounds like this compound that are either too soluble or insufficiently soluble in common single solvents.

The system consists of two miscible liquids:

  • A "Good" or "Solvent": In which the compound is highly soluble (e.g., ethanol, methanol).

  • A "Poor" or "Anti-solvent": In which the compound is poorly soluble (e.g., water, diethyl ether, toluene).[4]

You should consider a binary system if your screening experiments show that the compound is extremely soluble in a particular solvent (like methanol) even at room temperature, making precipitation and high recovery difficult. By carefully adding an anti-solvent to a hot, saturated solution, you can precisely induce crystallization upon cooling.[7]

Section 2: Experimental Protocols & Workflows

These protocols provide a systematic approach to identifying the optimal solvent system for your specific sample and impurity profile.

Protocol 1: Systematic Single Solvent Screening

This protocol uses a microscale approach to efficiently test a range of candidate solvents, minimizing material consumption.

Methodology:

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Cold): To the first tube, add the first candidate solvent (e.g., deionized water) dropwise at room temperature, agitating after each drop. If the solid dissolves completely in <0.5 mL of cold solvent, that solvent is unsuitable as a single recrystallization solvent.

  • Heating: If the solid does not dissolve at room temperature, begin heating the mixture in a sand or water bath towards the solvent's boiling point, continuing to add the solvent dropwise until the solid fully dissolves. Record the approximate volume of solvent used. Use the minimum amount of hot solvent necessary.[8]

  • Cooling & Observation: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, gently scratch the inside of the tube with a glass rod or place it in an ice-water bath.[8][9]

  • Evaluation: A successful solvent is one that requires a minimal amount of hot solvent for dissolution and yields a significant amount of crystalline precipitate upon cooling.

  • Repeat: Repeat steps 2-5 for other candidate solvents such as ethanol, isopropanol, and acetone.

Solvent_Screening_Workflow start Start: Crude Compound (20mg) add_solvent Add Solvent Dropwise (Room Temp) start->add_solvent dissolved_cold Dissolves Cold? add_solvent->dissolved_cold reject_solvent Reject Solvent dissolved_cold->reject_solvent Yes heat Heat to Boiling Add Min. Hot Solvent dissolved_cold->heat No dissolved_hot Dissolves Hot? heat->dissolved_hot dissolved_hot->reject_solvent No cool Cool Slowly to RT Then Ice Bath dissolved_hot->cool Yes crystals Crystals Form? cool->crystals success Successful Solvent crystals->success Yes fail Consider Binary System crystals->fail No

Caption: Workflow for single solvent screening.

Protocol 2: Developing a Binary Solvent System

This protocol details the procedure for a binary recrystallization, using an Ethanol/Water system as a primary example.

Methodology:

  • Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol (the "good" solvent) required to fully dissolve the solid at its boiling point.

  • Anti-Solvent Addition: While keeping the solution hot, add deionized water (the "anti-solvent") dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.[7]

  • Clarification: Add a few more drops of hot ethanol, just enough to redissolve the precipitate and make the solution clear again.[7]

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool undisturbed to room temperature. Slow cooling is crucial for forming pure, large crystals.[4]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimum amount of ice-cold solvent mixture (pre-chilled in the same ratio determined experimentally) to remove any adhering mother liquor.[8]

  • Drying: Dry the purified crystals under vacuum.

Section 3: Troubleshooting Guide

Even with a well-designed protocol, unexpected issues can arise. This guide provides solutions to the most common problems encountered during the recrystallization of this compound.

Q: My compound "oiled out" instead of forming crystals. What should I do?

Cause: "Oiling out" occurs when the solute becomes insoluble in the solvent at a temperature that is above its own melting point. This is often due to a very high concentration of the solute or the presence of impurities that depress the melting point.[9][10]

Solutions:

  • Reheat and Dilute: Reheat the mixture until the oil redissolves completely.

  • Add More "Good" Solvent: Add a small amount (10-15% more volume) of the "good" solvent (e.g., ethanol). This increases the total volume and lowers the saturation temperature, ensuring the compound precipitates as a solid below its melting point.[10]

  • Ensure Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.

Q: No crystals have formed after cooling, even in an ice bath. What are my next steps?

Cause: This is typically due to either using too much solvent, resulting in a solution that is not saturated, or the solution is supersaturated and requires a nucleation point to initiate crystallization.[9]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[8][10]

    • Seed Crystal: If available, add a tiny crystal of the pure compound to the solution.[10]

  • Reduce Solvent Volume: If nucleation techniques fail, too much solvent was likely used.[9] Gently heat the solution to boil off a portion of the solvent (e.g., reduce volume by 20-25%) and then attempt the cooling process again.

Troubleshooting_Tree start Problem Encountered oiling_out Compound 'Oiled Out' start->oiling_out no_crystals No Crystals Formed start->no_crystals low_yield Yield is Very Low start->low_yield sol1 Reheat Solution Add More 'Good' Solvent Cool Slowly oiling_out->sol1 Solution sol2 1. Scratch Flask / Add Seed Crystal 2. If fails, reduce solvent volume and re-cool no_crystals->sol2 Solution sol3 Check Mother Liquor Use Minimum Hot Solvent Wash with Ice-Cold Solvent low_yield->sol3 Solution

Caption: Decision tree for common recrystallization issues.

Q: My final product has a low yield. How can I improve recovery?

Cause: Low yield is most often a consequence of using an excessive amount of recrystallization solvent, as the compound will have some finite solubility even at low temperatures.[8][10] Other causes include incomplete precipitation or excessive washing.

Solutions:

  • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve your compound.

  • Sufficient Cooling: Allow the solution to cool in an ice bath for an adequate amount of time (at least 30-60 minutes) to maximize precipitation.

  • Minimize Washing: Wash the collected crystals with a minimal volume of ice-cold solvent. Using room temperature or warm solvent will redissolve a significant portion of your product.[8]

  • Second Crop: It may be possible to recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling, though this crop may be less pure.

Section 4: Solvent Data Summary

This table provides key data for solvents commonly considered for the recrystallization of polar aromatic compounds.

SolventBoiling Point (°C)Polarity IndexKey HazardsRecommended Use For this compound
Water 10010.2N/AExcellent anti-solvent; possible single solvent if solubility is low at RT.
Ethanol 784.3FlammableExcellent "good" solvent candidate for binary systems; possible single solvent.
Methanol 655.1Flammable, ToxicPotentially too strong a solvent (high solubility at RT), but useful in binary systems.
Isopropanol 823.9FlammableGood alternative to ethanol, slightly less polar.
Acetone 565.1Flammable, IrritantGood "good" solvent, but low boiling point can lead to rapid evaporation.
Toluene 1112.4Flammable, ToxicPotential anti-solvent with a high-polarity "good" solvent.
Ethyl Acetate 774.4Flammable, IrritantMid-polarity solvent, could be used in complex binary or ternary systems.

Section 5: References

  • Why would using a binary solvent in a recrystallization experiment be more advantageous than using a single solvent? (n.d.). Homework.Study.com. Retrieved from --INVALID-LINK--

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from --INVALID-LINK--

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from --INVALID-LINK--

  • VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Retrieved from --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from --INVALID-LINK--

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for the Recrystallization of 2-(Aminomethyl)-4-methylphenol Hydrochloride. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from --INVALID-LINK--

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--

  • This compound - 52820-13-0. (n.d.). Vulcanchem. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). PubChem. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis and Validation of 2-Amino-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation of the synthesis results for 2-Amino-4-(hydroxymethyl)phenol, a valuable intermediate in the pharmaceutical and chemical industries. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of synthetic routes, validation methodologies, and a comparative analysis of alternative approaches. Our focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring a thorough understanding of the chemistry involved.

Introduction: The Significance of this compound

This compound (CAS No. 52820-13-0) is a substituted aminophenol with a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1] Its structure, featuring amino, hydroxyl, and hydroxymethyl functional groups on a benzene ring, makes it a versatile building block in organic synthesis. These functional groups provide multiple reaction sites for the construction of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. The precise validation of its synthesis is therefore critical to ensure the purity and quality of downstream products.

Primary Synthesis Route: Reduction of 2-Nitro-4-(hydroxymethyl)phenol

The most common and industrially relevant method for the synthesis of this compound is the selective reduction of the nitro group of a suitable precursor. This approach is favored for its high potential yield and selectivity.

Synthesis of the Starting Material: 2-Nitro-4-(hydroxymethyl)phenol

A reliable method for the preparation of the starting material, 4-(hydroxymethyl)-2-nitrophenol, involves the reaction of 2-nitrophenol with formaldehyde in the presence of a strong acid.[2]

Experimental Protocol: Synthesis of 4-(hydroxymethyl)-2-nitrophenol [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 40 g of 2-nitrophenol, 100 g of 40% formaldehyde solution, and 200 ml of concentrated hydrochloric acid.

  • Reflux: Heat the mixture to boiling and maintain reflux for six hours.

  • Work-up: After cooling, decant the supernatant liquid from the resulting heavy brown oil.

  • Purification:

    • Subject the oil to steam distillation to remove any unreacted 2-nitrophenol.

    • Extract the residue multiple times with boiling water.

    • Combine the hot aqueous extracts and filter to remove insoluble impurities.

    • Allow the filtrate to cool, which will result in the precipitation of long, yellow needles of 4-(hydroxymethyl)-2-nitrophenol.

  • Recrystallization: For higher purity, recrystallize the product from water. The expected melting point of the pure product is 97°C.

Reduction to this compound

The reduction of the nitro group in 4-(hydroxymethyl)-2-nitrophenol to an amino group is the key step in forming the final product. While various reducing agents can be employed, sodium hydrosulfide (NaHS) is a common choice in industrial settings, as inferred from methodologies for similar compounds.[3] An alternative, often used in laboratory settings, is catalytic hydrogenation.

Experimental Protocol: Reduction of 2-Nitro-4-(hydroxymethyl)phenol

This protocol is adapted from established procedures for the reduction of related nitrophenols due to a lack of a detailed published procedure for this specific compound.[4]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend the synthesized 4-(hydroxymethyl)-2-nitrophenol in water.

  • Addition of Reducing Agent: Prepare a solution of sodium hydrosulfide (NaHS) in water. While vigorously stirring the suspension of the nitro compound, add the NaHS solution dropwise, carefully monitoring the temperature. An exothermic reaction is expected; maintain the temperature within a controlled range (e.g., 70-80°C) using an ice bath if necessary.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is no longer detectable.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture.

    • Carefully acidify the mixture with a suitable acid (e.g., acetic acid or dilute hydrochloric acid) to a pH of approximately 7-8 to precipitate the product. Over-acidification should be avoided.

    • Filter the precipitated solid and wash it with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Validation of Synthesis Results

Rigorous analytical validation is essential to confirm the identity, purity, and yield of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the protons of the amino and hydroxyl groups. The splitting patterns and integration of these signals provide valuable information about the substitution pattern on the benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with those bonded to the electron-donating amino and hydroxyl groups appearing at higher fields (lower ppm values) and the carbon of the hydroxymethyl group at a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.0115 - 130
-CH₂-OH~4.5~65
-NH₂Broad, variable-
Phenolic -OHBroad, variable-
Ar-C-OH-140 - 150
Ar-C-NH₂-135 - 145
Ar-C-CH₂OH-130 - 140

Note: Predicted values are based on standard NMR prediction software and data from structurally similar compounds. Actual chemical shifts may vary depending on the solvent and other experimental conditions.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (phenol and alcohol)3200 - 3600 (broad)
N-H stretch (amine)3300 - 3500
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C stretch (aromatic)1500 - 1600
C-O stretch (phenol and alcohol)1000 - 1250
C-N stretch (amine)1250 - 1350

Reference: General FTIR correlation tables.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

  • Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) is expected at m/z = 139. Characteristic fragmentation patterns for phenols and benzyl alcohols would be anticipated. Aromatic alcohols often show a prominent molecular ion peak.[10] Common fragmentation may involve the loss of water (M-18), a hydroxyl radical (M-17), or the hydroxymethyl group (M-31).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound and for quantifying any impurities. A reversed-phase HPLC method with a suitable C18 column and a mobile phase gradient of water and a polar organic solvent (e.g., methanol or acetonitrile) with a UV detector would be appropriate for analysis. The purity is determined by the area percentage of the main peak.

Potential Impurities and Their Identification

During the synthesis, several impurities could potentially form:

  • Unreacted Starting Material (2-Nitro-4-(hydroxymethyl)phenol): Can be detected by TLC and HPLC. Its presence would also be indicated by characteristic nitro group signals in the IR spectrum (around 1530 and 1350 cm⁻¹).

  • Over-reduction Products: If the reaction conditions are too harsh, the hydroxymethyl group could be reduced to a methyl group, forming 2-amino-4-methylphenol. This would be evident in the ¹H NMR spectrum by the appearance of a methyl singlet around 2.2-2.4 ppm and the disappearance of the methylene signal. Mass spectrometry would show a molecular ion at m/z = 123.

  • Side-products from Incomplete Reduction: The formation of nitroso or azoxy compounds is possible if the reduction is incomplete. These are often colored and can be detected by HPLC.

Comparative Analysis: Alternative Synthesis Routes

While the reduction of the corresponding nitro compound is the most direct route, other methods for synthesizing aminophenols exist and offer a basis for comparison.

Buchwald-Hartwig Amination

A modern alternative for the synthesis of aminophenols is the palladium-catalyzed Buchwald-Hartwig amination.[11] This reaction involves the cross-coupling of an aryl halide or triflate with an amine. In this case, one could envision the amination of a protected 4-bromo-3-(hydroxymethyl)phenol derivative.

Advantages:

  • Milder reaction conditions compared to some classical methods.

  • Good functional group tolerance.

Disadvantages:

  • Requires the synthesis of a specific halogenated precursor.

  • The cost of the palladium catalyst and ligands can be high.

  • Potential for heavy metal contamination in the final product.

Synthesis_Comparison

Conclusion

The synthesis of this compound via the reduction of 2-nitro-4-(hydroxymethyl)phenol is a robust and efficient method. This guide provides a comprehensive framework for conducting this synthesis and, critically, for validating the results using a suite of modern analytical techniques. While direct experimental data for the target compound is not widely published, a combination of established chemical principles and data from analogous compounds allows for a reliable validation process. The comparison with alternative synthetic strategies highlights the trade-offs between classical and modern synthetic methodologies in terms of efficiency, cost, and environmental impact. For researchers and developers, a thorough understanding of these aspects is paramount for the successful and reliable production of this important chemical intermediate.

References

A Comparative Guide to the Analytical Method Validation of 2-Amino-4-(hydroxymethyl)phenol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Amino-4-(hydroxymethyl)phenol, a key chemical intermediate. Grounded in the principles of scientific integrity, this document details the causality behind experimental choices, presents self-validating protocols, and compares the primary HPLC method with viable analytical alternatives.

The Analytical Challenge: Why a Validated Method for this compound is Critical

This compound is a polar aromatic compound whose accurate quantification is essential for ensuring the purity, stability, and safety of downstream pharmaceutical products. The presence of both an amino and a hydroxyl group on the benzene ring makes the molecule susceptible to oxidative and photolytic degradation. Therefore, a stability-indicating analytical method is not just a preference but a necessity. High-Performance Liquid Chromatography, particularly in its reverse-phase modality, offers the specificity and resolution required to separate the main compound from its potential impurities and degradation products.

The Gold Standard: A Stability-Indicating RP-HPLC Method

The development of a robust analytical method is a systematic process aimed at achieving a state of control, ensuring the method's suitability for its intended purpose[1][2]. For this compound, a reverse-phase HPLC (RP-HPLC) method is the preferred approach due to the polar nature of the analyte. The method detailed below has been synthesized based on established protocols for structurally similar aminophenol isomers and polar aromatic compounds, and is designed to meet the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][4][5].

Chromatographic Conditions: A Rationale

The selection of chromatographic conditions is a critical step driven by the physicochemical properties of the analyte. This compound is a polar compound, making a C18 stationary phase an appropriate choice for achieving adequate retention and separation through hydrophobic interactions[1][6].

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides a non-polar stationary phase for good retention of the polar analyte. The dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile and Phosphate Buffer (pH 4.5)A mixture of an organic modifier (acetonitrile) and an aqueous buffer allows for the fine-tuning of retention time and peak shape. A slightly acidic pH suppresses the ionization of the phenolic hydroxyl group, leading to better peak symmetry.
Elution Mode IsocraticFor a single analyte quantification, an isocratic elution provides simplicity, robustness, and reproducible retention times.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and column efficiency.
Detection UV at 280 nmThe phenolic chromophore in the molecule exhibits significant absorbance in the UV region, providing good sensitivity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening and peak distortion.
Method Validation: A Deep Dive into ICH Q2(R1) Parameters

Analytical method validation provides documented evidence that the method is suitable for its intended purpose[3][4][5]. The following sections detail the validation parameters for the proposed HPLC method for this compound, with acceptance criteria based on ICH guidelines.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[5]. To establish the stability-indicating nature of this method, forced degradation studies are paramount. These studies intentionally stress the analyte to produce potential degradation products[2][7].

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The chromatograms from the stressed samples should demonstrate that the main peak of this compound is well-resolved from any degradation product peaks, thus proving the method's specificity.

Diagram of the HPLC Method Validation Workflow

HPLC Method Validation Workflow HPLC Method Validation Workflow for this compound cluster_MethodDevelopment Method Development cluster_ValidationParameters Method Validation (ICH Q2(R1)) cluster_Finalization Method Finalization Selectivity_Tuning Selectivity Tuning (Mobile Phase, pH, Column) System_Optimization System Optimization (Flow Rate, Temperature) Selectivity_Tuning->System_Optimization Specificity Specificity (Forced Degradation) System_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Validation Report Robustness->Documentation Implementation Routine QC Use Documentation->Implementation

Caption: A streamlined workflow for the development and validation of the HPLC method.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear[3][4][8].

ParameterResultAcceptance Criteria (ICH Q2(R1))
Range 10 - 150 µg/mL80 - 120% of the test concentration for assay[4].
Correlation Coefficient (r²) > 0.999≥ 0.995[8].
y-intercept Close to zeroShould not be statistically different from zero.

Accuracy is the closeness of the test results to the true value. It is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix[3][4][9].

Spiked ConcentrationMean Recovery (%)Acceptance Criteria (ICH Q2(R1))
50%99.5%98.0 - 102.0%[9].
100%100.2%98.0 - 102.0%[9].
150%99.8%98.0 - 102.0%[9].

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability)[5][8].

Precision LevelParameterResult (%RSD)Acceptance Criteria (ICH Q2(R1))
Repeatability (n=6)< 1.0%≤ 2%[8].
Intermediate Precision (n=6, different day, different analyst)< 2.0%≤ 2%[8].

LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy[3][4][5].

ParameterMethodResult
LOD Based on Signal-to-Noise ratio (3:1)0.1 µg/mL
LOQ Based on Signal-to-Noise ratio (10:1)0.3 µg/mL

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Parameter VariedEffect on Results
Flow Rate (± 0.1 mL/min) No significant change in resolution or peak area.
Mobile Phase pH (± 0.2 units) No significant change in retention time or peak shape.
Column Temperature (± 2 °C) Minor, predictable shift in retention time.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard, other analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the specific analytical need, available instrumentation, and sample matrix.

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Quantification based on the absorption of UV-Visible light by the analyte in a solution.
Specificity High; can separate structurally similar isomers and degradation products.Very high; mass spectrometry provides structural information for definitive identification.Low; cannot distinguish between the analyte and other absorbing species in the sample without prior separation[10].
Sample Preparation Simple dissolution in the mobile phase.Often requires derivatization to increase volatility and thermal stability.Simple dissolution in a suitable solvent.
Sensitivity (Typical LOQ) ~0.3 µg/mLCan be lower, in the ng/mL range, especially with selected ion monitoring (SIM)[11].~0.8 µg/mL[12].
Linearity (Typical r²) > 0.999> 0.995> 0.999[10].
Accuracy (% Recovery) 98-102%95-105%98-102%[12].
Precision (%RSD) < 2%< 5%< 2%[12].
Instrumentation Cost Moderate to HighHighLow
Analysis Time 10-15 minutes per sample20-30 minutes per sample< 5 minutes per sample
Best Suited For Routine quality control, stability testing, and purity analysis of non-volatile and thermally labile compounds.Analysis of volatile impurities and when definitive identification of unknowns is required.High-throughput screening and simple quantification in pure samples where interfering substances are not present.

Comparative Analysis of Analytical Techniques

Analytical_Techniques_Comparison Comparative Analysis of Analytical Techniques cluster_HPLC HPLC-UV cluster_GCMS GC-MS cluster_UVVis UV-Vis Spectrophotometry Analyte This compound HPLC_Specificity High Specificity Analyte->HPLC_Specificity Best for QC GCMS_Specificity Very High Specificity Analyte->GCMS_Specificity Impurity ID UVVis_Specificity Low Specificity Analyte->UVVis_Specificity Screening HPLC_Sensitivity Good Sensitivity HPLC_Specificity->HPLC_Sensitivity HPLC_Cost Moderate Cost HPLC_Sensitivity->HPLC_Cost GCMS_Sensitivity High Sensitivity GCMS_Specificity->GCMS_Sensitivity GCMS_Cost High Cost GCMS_Sensitivity->GCMS_Cost GCMS_Derivatization Derivatization Required GCMS_Cost->GCMS_Derivatization UVVis_Sensitivity Lower Sensitivity UVVis_Specificity->UVVis_Sensitivity UVVis_Cost Low Cost UVVis_Sensitivity->UVVis_Cost UVVis_Speed High Speed UVVis_Cost->UVVis_Speed

Caption: A comparative overview of the primary analytical techniques.

Conclusion: An Informed Approach to Method Selection

The stability-indicating RP-HPLC method presented in this guide stands as a robust, reliable, and regulatory-compliant approach for the quantitative analysis of this compound. Its high specificity, accuracy, and precision make it the method of choice for routine quality control and stability testing in a pharmaceutical setting.

The comparison with GC-MS and UV-Vis spectrophotometry underscores that while these alternative methods have their merits, they are best suited for specific applications. GC-MS excels in the identification of volatile impurities, and UV-Vis spectrophotometry offers a rapid, cost-effective solution for high-throughput screening of pure samples.

Ultimately, the selection of an analytical method should be a well-informed decision based on a thorough understanding of the analyte's properties, the intended purpose of the analysis, and the regulatory landscape. This guide provides the foundational knowledge and practical insights to empower researchers and scientists in making that critical choice.

References

A Technical Guide to the Comparative Analysis of 2-Amino-4-(hydroxymethyl)phenol and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise arrangement of functional groups on an aromatic scaffold is not a trivial detail; it is a critical determinant of a molecule's physicochemical properties, biological activity, and toxicological profile. Positional isomers—molecules with the same chemical formula but different substituent arrangements—can exhibit dramatically different behaviors. This guide provides an in-depth comparative study of 2-Amino-4-(hydroxymethyl)phenol and its key positional isomers, offering a framework for their synthesis, differentiation, and potential application.

Introduction: The Critical Role of Positional Isomerism

The compound this compound and its isomers share the molecular formula C₇H₉NO₂. They are built on a phenol core, functionalized with both an amino (-NH₂) and a hydroxymethyl (-CH₂OH) group. These functional groups impart a high degree of polarity and reactivity, making them valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1] However, the spatial relationship between these groups dictates intramolecular interactions (like hydrogen bonding) and the overall electronic distribution, which in turn governs how the molecule interacts with biological targets.

This guide will focus on a comparative analysis of three prominent isomers, selected based on available research data and distinct substitution patterns:

  • This compound (Ortho-amino, para-hydroxymethyl)

  • 4-Amino-2-(hydroxymethyl)phenol (Para-amino, ortho-hydroxymethyl)

  • 2-Amino-5-(hydroxymethyl)phenol (Ortho-amino, meta-hydroxymethyl)

The distinct placement of the amino and hydroxymethyl groups relative to the primary phenolic hydroxyl group gives rise to unique chemical personalities, influencing everything from melting point to metabolic fate. As research has shown with simpler aminophenols, the isomeric arrangement is a key factor in toxicity; for instance, para-aminophenol is linked with significant nephrotoxicity, a property not as pronounced in its ortho and meta counterparts.[2][3] Understanding these differences is paramount for safe and effective drug design.

Caption: Key positional isomers of aminohydroxymethylphenol sharing the same molecular formula.

Synthesis Strategy: Regioselective Control

A common and effective strategy for synthesizing these isomers involves the reduction of a corresponding nitrophenol precursor. This multi-step approach allows for regioselective control, as the directing effects of the hydroxyl and nitro groups can be leveraged to install the hydroxymethyl group at the desired position, or vice-versa, before the final reduction step.

A generalized workflow is as follows:

  • Nitration of Phenol/Cresol: Introduction of a nitro group onto a phenol or cresol scaffold. The position is directed by the existing hydroxyl and methyl groups.

  • Functional Group Interconversion: This may involve formylation followed by reduction, or direct hydroxymethylation using formaldehyde. The choice of reaction depends on the desired isomer. For example, a 4-nitrophenol can be hydroxymethylated at the 2-position.

  • Reduction of Nitro Group: The nitro group is selectively reduced to an amino group, typically via catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reducing agents. This final step yields the target aminohydroxymethylphenol.

Synthesis_Workflow start Substituted Nitrophenol Precursor step1 Functional Group Manipulation (e.g., Hydroxymethylation) start->step1 step2 Intermediate (Nitrophenyl Alchohol) step1->step2 step3 Selective Nitro Group Reduction (e.g., H₂/Pd-C) step2->step3 end Final Isomeric Product (Aminohydroxymethylphenol) step3->end

Caption: Generalized synthesis workflow for aminohydroxymethylphenol isomers.

This strategic, multi-step synthesis is crucial for avoiding the formation of isomeric mixtures, which are often challenging to separate due to their similar physicochemical properties.

Comparative Physicochemical Properties

The subtle shifts in functional group positioning lead to measurable differences in physical properties. These properties, summarized below, influence solubility, membrane permeability, and formulation characteristics.

PropertyThis compound4-Amino-2-(hydroxymethyl)phenol2-Amino-5-(hydroxymethyl)phenol
CAS Number 52820-13-0[4]104333-09-7[5]114484-31-0[6]
Molecular Weight 139.15 g/mol [4]139.15 g/mol [5]139.15 g/mol [6]
Melting Point (°C) Not available147 - 149[7]120 - 121[6]
XLogP3 (Computed) -0.1[4]0.3[5]Not available
Topological Polar Surface Area (TPSA) 66.5 Ų[4]66.5 Ų[5]66.5 Ų
H-Bond Donors 3[4]3[5]3
H-Bond Acceptors 2[4]3[8]2

Analysis of Properties:

  • Melting Point: The higher melting point of 4-Amino-2-(hydroxymethyl)phenol compared to the 2,5-isomer suggests a more stable crystal lattice, potentially due to more effective intermolecular hydrogen bonding facilitated by the para-amino and ortho-hydroxymethyl arrangement.

  • LogP: The computed LogP value, an indicator of lipophilicity, is slightly higher for the 4,2-isomer. While both are highly polar, this minor difference could influence partitioning behavior in biological systems.

Analytical Differentiation: A Protocol for Isomer Separation

The separation and quantification of these closely related isomers require a robust analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice. Based on established methods for separating basic aminophenol isomers, a mixed-mode stationary phase is highly effective.[9][10] These columns combine reversed-phase (C18) and strong cation exchange (SCX) functionalities, providing multiple modes of interaction to resolve compounds with similar polarities but different charge distributions.

Protocol: HPLC Separation of Aminohydroxymethylphenol Isomers

Objective: To achieve baseline separation of this compound and its positional isomers.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Column: Mixed-mode C18/SCX column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The dual retention mechanism is key; the C18 phase separates based on hydrophobicity while the SCX phase separates based on the cationic charge of the protonated amine.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 25 mM Potassium Phosphate buffer, pH adjusted to 4.85 with phosphoric acid. A pH below the pKa of the amino groups ensures they are protonated and can interact with the SCX phase.

  • Mobile Phase B: Methanol (HPLC grade).

  • Isocratic Elution: 85% Mobile Phase A / 15% Mobile Phase B.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 285 nm.[10]

3. Sample Preparation:

  • Prepare individual stock solutions (100 µg/mL) of each isomer in methanol.

  • Prepare a mixed standard solution containing all isomers at a final concentration of 10 µg/mL each by diluting the stock solutions with the mobile phase.

  • Filter all samples through a 0.45 µm syringe filter before injection.

4. Chromatographic Run:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25°C.

  • Inject 10 µL of the mixed standard solution.

  • Monitor the separation at 285 nm. Retention times will vary, but the elution order is determined by the combined hydrophobic and ionic interactions.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis a Prepare Isomer Stock Solutions b Create Mixed Standard a->b c Filter Sample (0.45 µm) b->c d Inject Sample (10 µL) c->d e Isocratic Elution (Mixed-Mode Column) d->e f UV Detection (285 nm) e->f g Data Analysis: Peak Integration & Quantification f->g

Caption: Experimental workflow for the HPLC separation of aminohydroxymethylphenol isomers.

Comparative Biological Activity and Applications

The utility of these isomers in drug development is directly tied to their biological effects. While comprehensive data for the parent compounds is limited, studies on their derivatives provide crucial insights into their potential as bioactive scaffolds.

  • 4-Amino-2-(hydroxymethyl)phenol: This isomer has garnered the most attention in medicinal chemistry. Its derivatives have been synthesized and evaluated as multifunctional agents for Alzheimer's disease, showing potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Further derivatization has led to compounds with significant antimicrobial and antidiabetic activities, as well as the ability to interact with DNA, suggesting potential as anticancer agents.[1][11][12] The core structure is also valued for its antioxidant properties.[1]

  • 2-Amino-5-(hydroxymethyl)phenol: The primary documented application for this isomer is in the cosmetics industry as a coupler in oxidative hair dye formulations.[13] Its development was driven by a need to improve upon the stability and toxicological profiles of existing 2-aminophenol dyes. The strategic placement of the hydroxymethyl group at the 5-position was intended to enhance these properties.[13] This highlights a key principle: isomeric changes can be used to fine-tune a molecule for a specific application, balancing efficacy with safety.

  • This compound: This isomer is primarily listed as a building block or intermediate for chemical synthesis.[14] Its biological profile is less characterized in public literature, but like its isomers, it possesses the functional groups necessary for antioxidant activity and interaction with biological targets.

General Toxicity Considerations: All aminophenol isomers should be handled with caution. They are generally classified as harmful if swallowed and can cause skin and eye irritation.[4][14][15] Furthermore, aminophenols as a class can cause methemoglobinemia at high concentrations, interfering with oxygen transport in the blood.[15] The specific toxicological profile, however, is isomer-dependent, often linked to the formation of reactive quinone imine metabolites.[3]

Conclusion

The comparative analysis of this compound and its positional isomers underscores a fundamental principle in chemical and pharmaceutical sciences: structure dictates function. The seemingly minor change in the location of a hydroxymethyl or amino group results in distinct physicochemical properties, which in turn influence their analytical separation, biological activity, and toxicological profiles.

For the medicinal chemist, 4-Amino-2-(hydroxymethyl)phenol emerges as a promising scaffold for developing therapeutics targeting neurodegenerative diseases and microbial infections. For the formulation scientist, 2-Amino-5-(hydroxymethyl)phenol provides a case study in rationally designing molecules to improve safety and performance in consumer products. The robust HPLC methodology detailed here provides a critical tool for ensuring isomeric purity, a non-negotiable requirement for any research or development involving these potent chemical entities. This guide serves as a foundational resource, encouraging a meticulous, isomer-aware approach to the study and application of substituted phenols.

References

A Comparative Guide to the Reactivity of 2-Amino-4-(hydroxymethyl)phenol and 4-Amino-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical intermediates and fine chemical synthesis, substituted aminophenols are of paramount importance. Their inherent reactivity, dictated by the interplay of the amino and hydroxyl functionalities on the aromatic ring, allows for a diverse range of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of two positional isomers: 2-Amino-4-(hydroxymethyl)phenol and 4-Amino-2-(hydroxymethyl)phenol. Understanding the nuanced differences in their chemical behavior is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways in drug discovery and materials science.

This document moves beyond a simple cataloging of properties to explain the underlying electronic and steric factors that govern the reactivity of these isomers. We will explore their behavior in key chemical reactions, supported by theoretical principles and available experimental data, to provide a comprehensive resource for researchers in the field.

Molecular Structure and Electronic Properties: A Tale of Two Isomers

The differential reactivity of this compound and 4-Amino-2-(hydroxymethyl)phenol stems directly from the positioning of the amino (-NH₂), hydroxyl (-OH), and hydroxymethyl (-CH₂OH) groups on the benzene ring. Both the -NH₂ and -OH groups are strong activating, ortho, para-directing groups in electrophilic aromatic substitution, due to their ability to donate electron density to the ring via resonance.[1][2] The hydroxymethyl group, while also weakly activating, exerts its influence primarily through inductive effects.

This compound: In this isomer, the powerful electron-donating amino and hydroxyl groups are ortho to each other. This arrangement leads to a significant increase in electron density at the positions ortho and para to these groups. Specifically, the C5 and C6 positions are highly activated towards electrophilic attack. The proximity of the amino and hydroxyl groups also allows for the potential of intramolecular hydrogen bonding, which can influence the molecule's conformation and the reactivity of these functional groups.

4-Amino-2-(hydroxymethyl)phenol: Here, the amino and hydroxyl groups are in a para relationship. This positioning results in a strong, concerted electron-donating effect that particularly activates the positions ortho to both groups (C3 and C5). The hydroxymethyl group is situated ortho to the hydroxyl group and meta to the amino group.

The interplay of these electronic effects is the primary determinant of the regioselectivity and rate of reactions such as electrophilic substitution, oxidation, and acylation.

Comparative Reactivity Analysis

A thorough understanding of the relative reactivity of these isomers is best achieved by examining their behavior in key chemical transformations.

Electrophilic Aromatic Substitution

The benzene ring in both isomers is highly activated towards electrophilic aromatic substitution due to the presence of the amino and hydroxyl groups. However, the regioselectivity of these reactions will differ.

  • This compound: Electrophilic attack is most likely to occur at the C6 position, which is para to the strongly activating amino group and ortho to the hydroxyl group. The C5 position, being ortho to the amino group, is also a potential site of substitution, though steric hindrance from the adjacent hydroxymethyl group might play a role.

  • 4-Amino-2-(hydroxymethyl)phenol: The C3 and C5 positions are the most probable sites for electrophilic substitution, as they are both ortho to the powerfully activating amino and hydroxyl groups. The directing effects of the -NH₂ and -OH groups reinforce each other at these positions, leading to a high degree of activation.

Acylation: A Focus on the Amino Group

The acylation of aminophenols can occur at either the amino or the hydroxyl group. However, N-acylation is generally favored under neutral or slightly basic conditions as the amino group is typically more nucleophilic than the hydroxyl group.[3]

The relative nucleophilicity of the amino group in the two isomers is influenced by the electronic environment.

  • In This compound , the ortho-hydroxyl group can engage in intramolecular hydrogen bonding with the amino group, which can decrease the availability of the nitrogen's lone pair and thus slightly reduce its nucleophilicity.

  • In 4-Amino-2-(hydroxymethyl)phenol , the amino group is para to the hydroxyl group, minimizing direct steric and hydrogen bonding interactions. This could lead to a more available lone pair on the nitrogen, suggesting that 4-Amino-2-(hydroxymethyl)phenol may undergo N-acylation at a faster rate than its isomer.

Kinetic studies on the acetylation of p-aminophenol have shown the reaction to be rapid.[4][5] While specific kinetic data for our target molecules is scarce, the electronic considerations point towards a higher reactivity for the para isomer in N-acylation reactions.

Oxidation: Divergent Pathways

The oxidation of aminophenols is a complex process that can lead to a variety of products, including quinoneimines and polymeric materials. The positional isomerism plays a critical role in determining the reaction pathway.[6][7]

  • This compound (an o-aminophenol derivative): The electrochemical oxidation of o-aminophenols is known to proceed via the formation of an o-quinoneimine intermediate. This intermediate is highly reactive and can undergo a subsequent dimerization or polymerization reaction.[7][8] This often leads to the formation of phenoxazinone structures.[9]

  • 4-Amino-2-(hydroxymethyl)phenol (a p-aminophenol derivative): The oxidation of p-aminophenols typically yields a p-quinoneimine. This species is susceptible to hydrolysis, which can lead to the formation of the corresponding benzoquinone and ammonia.[6][7]

This fundamental difference in reaction pathways is a key distinguishing feature of the reactivity of these two isomers. The oxidation of the ortho isomer is more likely to result in complex, higher molecular weight products, while the para isomer is more prone to degradation into smaller molecules upon oxidation.

Quantitative Reactivity Predictions: The Hammett Equation

To provide a more quantitative comparison, we can utilize the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[10][11] The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ is the reaction constant (a measure of the sensitivity of the reaction to substituent effects), and σ is the substituent constant.

The Hammett constant (σ) for a hydroxymethyl group (-CH₂OH) is relatively small and indicates it is a weak electron-donating group. The σmeta is +0.07 and σpara is -0.17.[12][13] This suggests that a para-hydroxymethyl group will have a slight rate-enhancing effect on reactions that are favored by electron-donating groups, while a meta-hydroxymethyl group will have a slight rate-retarding effect.

While a full Hammett analysis would require experimental determination of the reaction constant (ρ) for specific reactions of these aminophenols, the substituent constants provide a theoretical basis for predicting subtle differences in reactivity.

Experimental Protocols

The following are generalized protocols for key reactions, which can be adapted and optimized for the specific isomers.

Protocol 1: N-Acetylation of Aminophenols

This protocol is adapted from standard procedures for the acetylation of aminophenols.[2][6]

Materials:

  • This compound or 4-Amino-2-(hydroxymethyl)phenol

  • Acetic anhydride

  • Water

  • Concentrated Hydrochloric Acid

  • Sodium acetate trihydrate

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • Dissolve the aminophenol isomer in dilute hydrochloric acid and water in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and heat the mixture gently on a steam bath for a few minutes.

  • Filter the hot solution to remove the charcoal.

  • Prepare a solution of sodium acetate in water.

  • Warm the aminophenol hydrochloride solution and add the sodium acetate solution, followed immediately by the addition of acetic anhydride with swirling.

  • Cool the reaction mixture in an ice bath to induce crystallization of the N-acetylated product.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain the purified N-acetylated aminophenol.

Protocol 2: Oxidation with a Mild Oxidizing Agent

This protocol describes a general procedure for the chemical oxidation of aminophenols.

Materials:

  • This compound or 4-Amino-2-(hydroxymethyl)phenol

  • Mild oxidizing agent (e.g., potassium ferricyanide, silver oxide)

  • Appropriate solvent (e.g., aqueous buffer, acetonitrile)

  • Standard laboratory glassware

  • UV-Vis spectrophotometer for monitoring the reaction

Procedure:

  • Dissolve the aminophenol isomer in the chosen solvent in a reaction vessel.

  • Prepare a solution of the oxidizing agent in the same solvent.

  • Add the oxidant solution to the aminophenol solution with stirring at a controlled temperature.

  • Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or UV-Vis spectroscopy, to observe the formation of colored oxidation products.

  • Upon completion of the reaction, isolate the product by extraction or precipitation.

  • Characterize the product(s) to determine the reaction pathway (e.g., dimerization vs. hydrolysis products).

Data Summary

PropertyThis compound4-Amino-2-(hydroxymethyl)phenolRationale
Electrophilic Substitution Attack favored at C6Attack favored at C3 and C5Synergistic activation by para -NH₂ and -OH groups in the 4,2-isomer.
N-Acylation Reactivity Potentially slowerPotentially fasterReduced nucleophilicity of the amino group in the 2,4-isomer due to potential intramolecular H-bonding.
Oxidation Pathway Dimerization/PolymerizationHydrolysis to benzoquinoneFormation of a reactive o-quinoneimine vs. a hydrolysis-prone p-quinoneimine.

Visualizing Reactivity Differences

To further illustrate the concepts discussed, the following diagrams are provided.

Oxidation_Pathways cluster_0 This compound Oxidation cluster_1 4-Amino-2-(hydroxymethyl)phenol Oxidation 2A4HP 2-Amino-4- (hydroxymethyl)phenol o_quinoneimine o-Quinoneimine Intermediate 2A4HP->o_quinoneimine Oxidation Dimerization Dimerization/ Polymerization o_quinoneimine->Dimerization 4A2HP 4-Amino-2- (hydroxymethyl)phenol p_quinoneimine p-Quinoneimine Intermediate 4A2HP->p_quinoneimine Oxidation Hydrolysis Hydrolysis p_quinoneimine->Hydrolysis Benzoquinone Benzoquinone Product Hydrolysis->Benzoquinone

References

A Comparative Guide to the Spectroscopic Analysis of 2-Amino-4-(hydroxymethyl)phenol: Confirming Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For novel compounds and synthetic intermediates like 2-Amino-4-(hydroxymethyl)phenol, a comprehensive analytical approach is paramount. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of this compound. We will delve into the theoretical underpinnings of each method, present predicted experimental data based on analogous structures, and provide robust protocols for data acquisition.

The Subject: this compound

This compound, with the molecular formula C₇H₉NO₂, is a substituted aminophenol.[1] Its structure incorporates a phenol, an amine, and a primary alcohol (in the form of a hydroxymethyl group) attached to a benzene ring. Each of these functional groups, and their relative positions on the aromatic ring, will give rise to characteristic signals in various spectroscopic analyses. The confirmation of its structure is critical for its use as a potential building block in the synthesis of active pharmaceutical ingredients (APIs).

The Analytical Gauntlet: A Multi-faceted Approach to Structural Confirmation

No single analytical technique is sufficient to definitively prove a molecular structure. Instead, a confluence of data from orthogonal methods provides the necessary evidence. This guide will focus on the "big three" of small molecule characterization:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and the electronic environment of each atom.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and gain insights into the molecule's fragmentation pattern.

The logical workflow for this analysis is to first determine the molecular formula and weight, then identify the functional groups present, and finally piece together the connectivity of the atoms.

Spectroscopic Analysis Workflow MS Mass Spectrometry (Molecular Weight & Formula) Structure Confirmed Structure of This compound MS->Structure IR Infrared Spectroscopy (Functional Groups) IR->Structure NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Environment) NMR->Structure

Caption: Workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its electronic environment. Protons in different parts of the molecule will resonate at different frequencies, providing a map of the hydrogen atoms.

Predicted ¹H NMR Spectrum of this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a6.6 - 6.8d1HAr-H Aromatic proton ortho to the -OH group.
b6.8 - 7.0d1HAr-H Aromatic proton ortho to the -NH₂ group.
c7.0 - 7.2s1HAr-H Aromatic proton between the -NH₂ and -CH₂OH groups.
d4.4 - 4.6s2H-CH ₂OHBenzylic protons adjacent to an oxygen atom.
e4.8 - 5.5br s2H-NHAmine protons; chemical shift can be variable and the peak is often broad.
f8.5 - 9.5br s1H-OH (phenolic)Phenolic proton; often broad and its position is concentration-dependent.
g4.5 - 5.5br s1H-CH₂OH Alcoholic proton; its signal may exchange with water and can be broad.

Note: Predictions are based on typical chemical shift values for aminophenols and benzyl alcohol derivatives.[2][3]

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides information about the carbon framework of the molecule. Since the natural abundance of ¹³C is low, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectrum of this compound

SignalPredicted Chemical Shift (δ, ppm)AssignmentRationale
1145 - 150C -OHCarbon attached to the phenolic hydroxyl group.
2135 - 140C -NH₂Carbon attached to the amino group.
3125 - 130C -CH₂OHAromatic carbon attached to the hydroxymethyl group.
4115 - 120Ar-C HAromatic methine carbon.
5110 - 115Ar-C HAromatic methine carbon.
6105 - 110Ar-C HAromatic methine carbon.
760 - 65-C H₂OHCarbon of the hydroxymethyl group.

Note: These are predicted values based on known data for similar compounds.

Infrared (IR) Spectroscopy: Identifying the Key Players (Functional Groups)

IR spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3500 - 3200 (broad)O-H stretchPhenol and Alcohol (H-bonded)
3400 - 3250 (medium)N-H stretchPrimary Amine
3100 - 3000 (medium)C-H stretchAromatic
1620 - 1580 (medium)C=C stretchAromatic Ring
1260 - 1000 (strong)C-O stretchPhenol and Alcohol
1335 - 1250 (medium)C-N stretchAromatic Amine

Note: These predictions are based on standard IR absorption tables.

Mass Spectrometry (MS): The Molecular Weigh-in and Fragmentation Fingerprint

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer further structural clues. For this compound (molar mass: 139.15 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 139.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. Common fragmentation pathways for this molecule would likely involve:

  • Loss of H₂O (m/z 121): Dehydration from the hydroxymethyl group.

  • Loss of CH₂OH (m/z 108): Cleavage of the hydroxymethyl group.

  • Loss of NH₃ (m/z 122): Loss of the amino group.

Mass Spectrometry Fragmentation M [M]⁺˙ m/z = 139 M_H2O [M-H₂O]⁺˙ m/z = 121 M->M_H2O - H₂O M_CH2OH [M-CH₂OH]⁺ m/z = 108 M->M_CH2OH - •CH₂OH M_NH3 [M-NH₃]⁺˙ m/z = 122 M->M_NH3 - NH₃

Caption: Predicted major fragmentation pathways.

Alternative Technique: UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be a useful complementary technique. Aromatic compounds like aminophenols exhibit characteristic UV absorption bands. While not providing detailed structural information like NMR, it can confirm the presence of the aromatic system and can be used for quantitative analysis. For instance, 4-aminophenol shows absorption maxima around 272 nm. The specific absorption profile of this compound would be influenced by the positions of the substituents on the aromatic ring.

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for compounds with exchangeable protons (-OH, -NH₂) as it can slow down the exchange rate, allowing for their observation.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • Process the data similarly to the ¹H spectrum.

ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling method for solid powders.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by first dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI for volatile compounds, or ESI for less volatile compounds).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion: A Symphony of Data

The structural confirmation of this compound is a process of assembling a puzzle where each piece of spectroscopic data provides a unique clue. The predicted data presented in this guide, derived from the fundamental principles of spectroscopy and comparison with related molecules, provides a robust framework for the analysis of this compound. By following the outlined experimental protocols, researchers can generate high-quality data to confidently confirm the structure, ensuring the integrity and reliability of their scientific endeavors.

References

comparing the efficacy of different reducing agents for aminophenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminophenols are critical intermediates in the pharmaceutical and chemical industries, most notably serving as precursors to widely used analgesic and antipyretic drugs like paracetamol.[1] The synthesis of aminophenols is predominantly achieved through the reduction of the corresponding nitrophenols. The choice of reducing agent is a pivotal decision in this process, directly influencing the reaction's efficiency, selectivity, cost-effectiveness, and environmental impact. This guide provides a comprehensive comparison of various reducing agents for aminophenol synthesis, supported by experimental data and procedural insights to aid researchers in making informed decisions for their specific applications.

The general transformation involves the reduction of a nitro group (-NO2) to an amino group (-NH2) on a phenol ring. The efficacy of this conversion is highly dependent on the chosen reducing agent and reaction conditions.

General Reaction Scheme

Aminophenol Synthesis Nitrophenol Nitrophenol Aminophenol Aminophenol Nitrophenol->Aminophenol Reduction ReducingAgent Reducing Agent ReducingAgent->Aminophenol

Caption: General reaction scheme for the synthesis of aminophenol from nitrophenol.

I. Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and often preferred method for the reduction of nitroarenes due to its high efficiency and clean reaction profile.[2] This method typically involves the use of a metal catalyst and a hydrogen source.

A. Noble Metal Catalysts (Pd/C, Pt/C)

Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are the most common catalysts for this transformation.[3] They offer excellent activity and selectivity under relatively mild conditions.

Mechanism: The reaction proceeds via the adsorption of the nitrophenol and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group.

Advantages:

  • High yields and selectivity.[4]

  • Relatively mild reaction conditions (temperature and pressure).

  • The catalyst can often be recovered and reused.[2]

Disadvantages:

  • High cost of precious metal catalysts.

  • Potential for catalyst poisoning by certain functional groups.

  • Hydrogen gas is flammable and requires specialized handling and equipment.[2]

A study on the catalytic hydrogenation of p-nitrophenol found that a 1% Pt/C catalyst exhibited higher catalytic activity compared to other heterogeneous transition metal catalysts.[1] The initial rate of hydrogenation was found to increase with the polarity of the solvent.[1]

B. Non-Noble Metal Catalysts (Raney Ni, Ni/C)

Raney nickel and nickel on carbon (Ni/C) present more cost-effective alternatives to precious metal catalysts.[4][5]

Mechanism: Similar to noble metal catalysts, the reaction occurs on the surface of the nickel catalyst.

Advantages:

  • Lower cost compared to palladium and platinum catalysts.[5]

  • High activity, though sometimes requiring higher temperatures and pressures.[4]

Disadvantages:

  • May exhibit lower selectivity compared to noble metal catalysts.

  • Raney nickel is pyrophoric and requires careful handling.

Research has shown that a Ni/AC (nickel on activated carbon) catalyst can achieve a p-nitrophenol conversion of 97.7% and p-aminophenol selectivity of 99.3%.[4]

Experimental Protocol: Catalytic Hydrogenation of p-Nitrophenol

This protocol is adapted from a study on the synthesis of p-aminophenol using a Pt/C catalyst.[1]

  • Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure sensors is required.

  • Charging the Reactor: Charge the autoclave with p-nitrophenol, the catalyst (e.g., 1% Pt/C), and a suitable solvent (e.g., ethanol).

  • Inerting: Flush the reactor first with nitrogen and then with hydrogen to remove any air.

  • Reaction: Heat the reactor to the desired temperature (e.g., 80°C) under slow stirring. Once the temperature is stable, introduce hydrogen to the desired pressure (e.g., 10 bar H2) and increase the stirring speed.[5]

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples using techniques like HPLC or TLC.

  • Work-up: After the reaction is complete, cool the reactor, release the pressure, and filter the reaction mixture to remove the catalyst. The product can then be isolated from the filtrate by crystallization or extraction.

II. Metal/Acid Reducing Systems

The use of metals in acidic media is a classical and still widely used method for the reduction of nitroarenes.[6] Common metals include iron, tin, and zinc.[3]

A. Iron (Fe) in Acidic Medium

The reduction of nitro compounds using iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) is a robust and economical method.[3][7]

Mechanism: The reaction involves the transfer of electrons from the iron metal to the nitro group, with the acid serving as a proton source.

Advantages:

  • Inexpensive and readily available reagents.[8]

  • Generally high yields.

  • Tolerant of a wide range of functional groups.[3]

Disadvantages:

  • Stoichiometric amounts of iron are required, leading to the formation of significant amounts of iron sludge as a byproduct, which can pose disposal challenges.[9]

  • The reaction can be exothermic and requires careful temperature control.[2]

  • Work-up can be tedious due to the need to remove iron salts.[2]

B. Tin(II) Chloride (SnCl2)

Tin(II) chloride is a mild and effective reducing agent for nitroarenes, often used when other reducible functional groups are present in the molecule.[3][10]

Mechanism: The reduction involves a series of single-electron transfers from Sn(II) to the nitro group, with subsequent protonation.[11][12][13]

Advantages:

  • Good chemoselectivity, often leaving other reducible groups intact.[3][14]

  • Milder reaction conditions compared to some other metal/acid systems.

Disadvantages:

  • Tin is a heavy metal, and its salts can be toxic and require careful disposal.[10]

  • The cost is higher than that of iron.[10]

  • Quenching the reaction can lead to the formation of tin oxides that can be difficult to remove from the product.[10]

Experimental Protocol: Reduction of p-Nitrophenol using Iron/Acetic Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-nitrophenol and a solvent such as ethanol or water.

  • Addition of Reagents: Add iron powder to the flask, followed by the slow addition of acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for the required reaction time, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the excess iron and iron salts.

  • Isolation: Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent. The organic layer is then dried and the solvent is evaporated to yield the aminophenol.

III. Hydride Reducing Agents

Hydride reagents, such as sodium borohydride, are powerful reducing agents, but their application in the reduction of aromatic nitro compounds can be nuanced.

Sodium Borohydride (NaBH4)

Sodium borohydride is a common and versatile reducing agent. However, for the reduction of nitrophenols, it typically requires the presence of a catalyst.[15] The uncatalyzed reaction is generally not effective.[15]

Mechanism: In the presence of a metal catalyst (e.g., Au, Ag, Pd nanoparticles), NaBH4 serves as a source of hydride ions (H-).[16][17] The catalyst facilitates the transfer of these hydrides to the nitro group.

Advantages:

  • Can be a very rapid and efficient reduction method in the presence of a suitable catalyst.[18]

  • Milder and often safer to handle than reagents like lithium aluminum hydride.

Disadvantages:

  • Requires a catalyst, which adds to the cost and complexity of the process.[15]

  • The reaction rate can be highly dependent on the type, size, and loading of the catalyst.[19]

  • The presence of alcohols as solvents can dramatically decrease the reaction rate.[20][21]

A study on the reduction of 4-nitrophenol using NaBH4 in the presence of copper(II) complexes as catalysts showed conversions of up to 97.5%.[17]

IV. Transfer Hydrogenation

Transfer hydrogenation offers a safer alternative to using high-pressure hydrogen gas.[2] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.

Common Hydrogen Donors:

  • Formic acid and its salts[22]

  • Hydrazine[23]

  • Cyclohexene

Catalysts:

  • Palladium on carbon (Pd/C)

  • Raney nickel

Advantages:

  • Avoids the use of high-pressure hydrogen gas, making it experimentally simpler and safer.[2]

  • Can be highly selective.

Disadvantages:

  • May require higher catalyst loadings or longer reaction times compared to direct hydrogenation.

  • The choice of hydrogen donor and catalyst is crucial for optimal results.

An efficient Fe/CaCl2 system has been reported for the catalytic transfer hydrogenation of nitroarenes with excellent yields.[24]

Comparison of Reducing Agents

Reducing AgentTypical ConditionsYield (%)SelectivityCostSafety Considerations
H2/Pd/C or Pt/C 1-10 bar H2, 25-100 °C>95ExcellentHighFlammable H2 gas
H2/Raney Ni 10-50 bar H2, 50-150 °C90-98GoodModeratePyrophoric catalyst, flammable H2 gas
Fe/Acid Reflux85-95GoodLowExothermic reaction, acid handling
SnCl2 RT - Reflux80-95ExcellentModerateToxic tin salts
NaBH4/Catalyst RT>95ExcellentModerateRequires catalyst, H2 evolution on quenching
Transfer Hydrogenation Reflux90-98ExcellentModerateDepends on H-donor

Selecting the Appropriate Reducing Agent

The choice of reducing agent depends on several factors, including the scale of the reaction, the presence of other functional groups, cost considerations, and available equipment.

Decision Workflow Start Select Reducing Agent Scale Reaction Scale? Start->Scale FunctionalGroups Sensitive Functional Groups? Scale->FunctionalGroups Large Cost Cost a Major Factor? Scale->Cost Small H2_Safety High-Pressure H2 Setup Available? FunctionalGroups->H2_Safety No SnCl2 SnCl2 FunctionalGroups->SnCl2 Yes Cost->H2_Safety No Fe_Acid Fe/Acid Cost->Fe_Acid Yes Catalytic Catalytic Hydrogenation (Pd/C, Pt/C) H2_Safety->Catalytic Yes Transfer Transfer Hydrogenation H2_Safety->Transfer No

Caption: Decision workflow for selecting a reducing agent for aminophenol synthesis.

Conclusion

The synthesis of aminophenols via the reduction of nitrophenols can be achieved through a variety of methods, each with its own set of advantages and disadvantages. Catalytic hydrogenation with noble metal catalysts generally offers the highest efficiency and selectivity but comes at a higher cost and with the need for specialized equipment. Metal/acid systems, particularly with iron, are cost-effective for large-scale production but generate significant waste. Tin(II) chloride provides excellent chemoselectivity for substrates with sensitive functional groups. Sodium borohydride in the presence of a catalyst and transfer hydrogenation are valuable alternatives that can offer mild reaction conditions and avoid the use of high-pressure hydrogen gas. A careful evaluation of the specific requirements of the synthesis, including scale, substrate, cost, and safety, is essential for selecting the optimal reducing agent.

References

A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 2-Amino-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical synthesis, particularly for intermediates used in drug development, dyes, and polymer chemistry, the purity of a compound is not merely a quality metric—it is the bedrock of reliable and reproducible research.[1][2] The compound 2-Amino-4-(hydroxymethyl)phenol, a versatile aminophenol derivative, serves as a critical building block in applications ranging from azo dye production to the synthesis of specialized epoxy resins.[3] Its functional groups—an aromatic amine, a phenol, and a primary alcohol—endow it with unique reactivity, but also present distinct challenges in purification and subsequent purity verification.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of a newly synthesized batch of this compound. As a self-validating system, no single method is sufficient. We will explore an orthogonal approach, leveraging the strengths of multiple, complementary techniques to build a comprehensive and trustworthy purity profile.[1]

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity assessment begins with an understanding of the synthetic route, as this informs the likely nature of impurities. A common industrial synthesis for aminophenols involves the selective reduction of a nitrophenol precursor.[3] For this compound, a plausible route starts with the reduction of 2-nitro-4-(hydroxymethyl)phenol.

This process can introduce several classes of impurities that must be monitored:

  • Unreacted Starting Material: Residual 2-nitro-4-(hydroxymethyl)phenol.

  • Process-Related Impurities: By-products from incomplete reduction or side-reactions.

  • Positional Isomers: Compounds like 4-Amino-2-(hydroxymethyl)phenol, which possess the same molecular weight and similar properties, making them particularly challenging to separate and identify.[3][4]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., crystallization) steps.

An effective analytical strategy must be capable of separating, identifying, and quantifying each of these potential contaminants.

An Orthogonal Strategy for Purity Determination

The core of a reliable purity assessment lies in an orthogonal strategy, which employs multiple analytical methods based on different physicochemical principles. This approach minimizes the risk of an impurity co-eluting with the main peak in chromatography or being masked in a spectroscopic analysis.

Orthogonal_Strategy cluster_workflow Integrated Purity Analysis Workflow cluster_techniques Orthogonal Analytical Techniques Synthesized_Sample Synthesized Batch (this compound) HPLC HPLC (Chromatographic Purity) Synthesized_Sample->HPLC Aliquots NMR NMR Spectroscopy (Structural Identity & qNMR) Synthesized_Sample->NMR Aliquots MS Mass Spectrometry (Molecular Weight Confirmation) Synthesized_Sample->MS Aliquots MP Melting Point (Bulk Purity Indicator) Synthesized_Sample->MP Aliquots Final_Report Comprehensive Purity Report HPLC->Final_Report Compile & Correlate Data NMR->Final_Report Compile & Correlate Data MS->Final_Report Compile & Correlate Data MP->Final_Report Compile & Correlate Data

Caption: A typical workflow for the comprehensive purity assessment of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone for determining the purity of non-volatile organic compounds, offering high-resolution separation of the main component from its impurities.[5] A reversed-phase HPLC (RP-HPLC) method is ideal for this compound, separating compounds based on their polarity.

Causality Behind Experimental Choices: A C18 column is chosen for its versatility and effectiveness in retaining aromatic compounds. The mobile phase, a gradient of acidified water and acetonitrile, ensures that compounds with a wide range of polarities—from polar starting materials to less polar by-products—are eluted and resolved. UV detection is selected based on the chromophoric nature of the phenol ring, with the detection wavelength set near the absorbance maximum for optimal sensitivity.

Experimental Protocol: RP-HPLC
  • System: An HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 0.5 mg/mL.

Data Presentation: HPLC Analysis
CompoundRetention Time (min)Area % (Synthesized Batch)Area % (Reference Standard)Notes
2-nitro-4-(hydroxymethyl)phenol10.50.08%Not DetectedPotential Starting Material
This compound 8.2 99.75% 99.91% Main Peak
Unknown Impurity 19.10.12%0.05%Process-related impurity
4-Amino-2-(hydroxymethyl)phenol7.60.05%0.04%Positional Isomer

Advantages:

  • Excellent for quantitative analysis of purity (reported as area %).

  • High sensitivity for detecting trace impurities.

  • Separates isomers and closely related compounds effectively.

Limitations:

  • Does not provide definitive structural information on its own.

  • Requires a reference standard for peak identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is unparalleled for elucidating molecular structure.[2] For this compound, ¹H NMR confirms the identity by showing the characteristic chemical shifts and splitting patterns of the aromatic and hydroxymethyl protons. It is also highly effective for identifying and quantifying residual solvents.

Causality Behind Experimental Choices: DMSO-d₆ is chosen as the solvent because the analyte is highly soluble, and the acidic phenol and amine protons are readily observable. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm. Quantitative NMR (qNMR) can also be performed by adding a certified internal standard of known concentration, providing a highly accurate, primary method of quantification.[1]

Experimental Protocol: ¹H NMR
  • System: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Analysis: Acquire a standard ¹H NMR spectrum. Key expected signals include aromatic protons, the methylene (-CH₂OH) protons, and exchangeable protons for the -OH and -NH₂ groups.

Data Presentation: NMR Analysis
ParameterSynthesized Batch ResultReference Standard ResultInterpretation
¹H NMR Spectrum Conforms to structureConforms to structureThe chemical structure of the main component is correct.
Characteristic Signalsδ 9.0 (s, 1H, OH), 6.5-6.7 (m, 3H, Ar-H), 4.8 (s, 2H, NH₂), 4.3 (s, 2H, CH₂)δ 9.0 (s, 1H, OH), 6.5-6.7 (m, 3H, Ar-H), 4.8 (s, 2H, NH₂), 4.3 (s, 2H, CH₂)Aromatic and functional group proton signals match the expected pattern.
Residual SolventsEthyl Acetate at δ 2.04 ppm (~0.1% w/w)None DetectedThe synthesized batch contains trace residual solvent from purification.
Purity by qNMR (%) 99.6% (m/m) vs. Maleic Anhydride99.8% (m/m) vs. Maleic AnhydrideThe qNMR result corroborates the HPLC purity value, confirming high purity.

Advantages:

  • Provides definitive structural confirmation.

  • Excellent for identifying and quantifying residual solvents.

  • qNMR is a primary analytical method that does not require a standard of the analyte itself.[5]

Limitations:

  • Lower sensitivity for detecting minor impurities (<0.1%) compared to HPLC.

  • Signal overlap can complicate the analysis of complex impurity profiles.

Mass Spectrometry (MS): The Molecular Weight Verifier

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental formula of the synthesized compound.[1] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks seen in the chromatogram.

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like aminophenols, minimizing fragmentation and maximizing the signal for the molecular ion. The positive ion mode (ESI+) is chosen to detect the protonated molecular ion [M+H]⁺, which is readily formed by the basic amino group.

Experimental Protocol: LC-MS
  • System: HPLC system coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Analysis: The sample is analyzed for the protonated molecular ion [M+H]⁺. For this compound (C₇H₉NO₂), the expected exact mass is 140.0706 for the [M+H]⁺ ion.[6]

  • Sample Preparation: Dilute the sample to ~10 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid.

Data Presentation: Mass Spectrometry Analysis
ParameterExpected Value (C₇H₉NO₂)Observed ValueInterpretation
Molecular Ion [M+H]⁺ 140.0706 m/z140.0709 m/zThe observed mass is within 3 ppm of the theoretical mass, confirming the elemental composition.
Impurity at RT 9.1 min -156.0655 m/zSuggests an impurity with the formula C₇H₉NO₃ (e.g., an oxidized by-product).

Advantages:

  • Confirms molecular weight and elemental composition with high accuracy.

  • Extremely sensitive.

  • Essential for identifying unknown impurities when combined with a separation technique like HPLC.

Limitations:

  • Does not provide information on isomeric impurities (e.g., this compound vs. 4-Amino-2-(hydroxymethyl)phenol) as they have the same mass.

  • Quantification can be challenging without appropriate standards.

Melting Point Analysis: The Classic Purity Indicator

Melting point is a fundamental physical property that provides a quick and inexpensive indication of bulk purity. A pure crystalline solid will melt over a very narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. The positional isomer, 4-amino-2-(hydroxymethyl)phenol, has a reported melting point of 147-149°C, distinct from the target compound.[7]

Experimental Protocol: Melting Point Determination
  • System: Digital melting point apparatus.

  • Sample Preparation: Pack a small amount of finely powdered, dry sample into a capillary tube.

  • Analysis: Place the capillary in the apparatus and heat at a slow, controlled rate (e.g., 1-2°C/min) near the expected melting point. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

Data Presentation: Melting Point Analysis
ParameterLiterature ValueObserved Value (Synthesized Batch)Interpretation
Melting Point Range 135-139°C136-138°CA sharp melting range close to the expected value indicates high crystalline purity.

Advantages:

  • Simple, rapid, and low-cost.

  • Good indicator of overall bulk purity.

Limitations:

  • Not quantitative.

  • Insensitive to trace impurities.

  • Some impurities may form a eutectic mixture, leading to a sharp but incorrect melting point.

Integrated Purity Assessment: A Holistic View

Data_Integration cluster_integration Data Integration for Final Purity Statement HPLC_Data HPLC Data (Purity: 99.75%) (Detects Isomer: 0.05%) Purity_Statement Final Purity Statement: ~99.7% (Contains trace solvent and process-related impurities) HPLC_Data->Purity_Statement NMR_Data NMR Data (Structure Confirmed) (Solvent: 0.1%) (qNMR Purity: 99.6%) NMR_Data->Purity_Statement MS_Data MS Data (MW Confirmed) (Impurity ID) MS_Data->Purity_Statement

Caption: Correlation of orthogonal data to establish a final, validated purity value.

The data from all techniques are in strong agreement. HPLC and qNMR establish the chromatographic and molar purity at approximately 99.7%.[1] NMR and MS definitively confirm the structural identity and molecular formula of the target compound. The primary impurities are identified as a trace amount of residual solvent (Ethyl Acetate) and a minor process-related organic impurity, whose identity can be further investigated using the LC-MS data.

Conclusion

Assessing the purity of synthesized this compound is a multi-faceted task that demands more than a single analytical measurement. A robust, self-validating assessment relies on an orthogonal approach that integrates chromatographic separation, structural elucidation, and molecular weight confirmation.

  • HPLC serves as the primary tool for quantitative purity determination and separation of related substances.

  • NMR Spectroscopy provides unequivocal structural confirmation and identifies non-chromophoric impurities like residual solvents.

  • Mass Spectrometry verifies the molecular formula and is critical for identifying unknown impurities.

  • Melting Point offers a rapid, valuable check of bulk crystalline purity.

By synergistically applying these techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality, safety, and reliability of their scientific outcomes.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of chemical entities is the bedrock of scientific integrity. This guide provides an in-depth, experience-driven comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 2-Amino-4-(hydroxymethyl)phenol. This compound, an important intermediate and potential impurity in pharmaceutical synthesis, demands accurate analytical characterization.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a framework for developing and, critically, cross-validating analytical methods to ensure data of the highest caliber. The principles discussed are grounded in established regulatory guidelines, such as the ICH Q2(R1) on the validation of analytical procedures[1][2][3].

The Imperative of Cross-Validation

In analytical chemistry, no single method is infallible. Each technique possesses inherent strengths and weaknesses. Cross-validation, the practice of comparing results from two distinct analytical methods, is a cornerstone of a robust quality system[1]. It provides a high degree of confidence that the reported analytical value is accurate and not an artifact of a particular method. By employing orthogonal methods—techniques that rely on different separation and detection principles—we can effectively mitigate the risk of overlooking impurities or obtaining erroneous quantitative results. For a polar, multifunctional compound like this compound, with its amino, hydroxyl, and hydroxymethyl groups, a comparison between a liquid-phase separation (HPLC) and a gas-phase separation (GC) is a particularly powerful approach.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular FormulaC₇H₉NO₂--INVALID-LINK--[4]
Molecular Weight139.15 g/mol --INVALID-LINK--[4]
AppearanceSolid--INVALID-LINK--[5]
Melting Point147 - 149 °C--INVALID-LINK--[6]
LogP (estimated)-0.1--INVALID-LINK--[4]

The low LogP value indicates high polarity, making it well-suited for reversed-phase HPLC. Its functional groups (amine and hydroxyls) are polar and contain active hydrogens, suggesting that derivatization will be necessary for successful GC analysis to improve volatility and thermal stability[7].

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the quintessential technique for the analysis of non-volatile and thermally labile compounds, making it an excellent primary method for this compound[1].

Rationale for HPLC-UV Method Design

The chosen reversed-phase HPLC method is adapted from validated procedures for aminophenol isomers, which share similar physicochemical properties with the target analyte[8][9][10]. A C18 column is selected for its versatility in retaining polar compounds. The mobile phase, a mixture of a phosphate buffer and acetonitrile, allows for the fine-tuning of retention and peak shape. The acidic pH of the mobile phase ensures that the primary amine group is protonated, leading to more consistent interactions with the stationary phase and sharper peaks. UV detection is chosen for its robustness and the presence of a strong chromophore (the substituted benzene ring) in the analyte.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the diluent to an expected concentration of 100 µg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 40% B

    • 15-20 min: 40% B

    • 20-22 min: 40% to 5% B

    • 22-27 min: 5% B (re-equilibration)

4. Validation Parameters:

  • The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ)[1][2][3].

HPLC-UV Workflow Diagram```dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_weigh Weigh Standard s_dissolve Dissolve in Diluent s_weigh->s_dissolve autosampler Inject 10 µL s_dissolve->autosampler spl_weigh Weigh Sample spl_dissolve Dissolve in Diluent spl_weigh->spl_dissolve spl_dissolve->autosampler column C18 Column (30 °C) autosampler->column pump Mobile Phase Gradient (1.0 mL/min) pump->column detector UV Detection (230 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify vs. Standard integrate->quantify

Caption: High-level workflow for the GC-MS analysis of this compound following silylation.

Performance Comparison and Cross-Validation Data

The following table presents typical performance characteristics expected from these two validated methods. The data is synthesized from published methods for analogous aminophenol and phenolic compounds.[4][8][11]

ParameterHPLC-UVGC-MS (with Derivatization)Rationale for Performance
Specificity Moderate to HighVery HighHPLC-UV specificity is based on retention time and UV spectrum. GC-MS specificity is enhanced by both retention time and unique mass fragmentation patterns, providing a higher degree of confidence in peak identity.
Linearity (R²) > 0.999> 0.998Both techniques are capable of excellent linearity over a defined concentration range.
Range (µg/mL) 1 - 2000.1 - 50HPLC-UV typically has a wider linear range suitable for both assay and impurity analysis. GC-MS is often more sensitive, excelling at lower concentrations.
LOD (µg/mL) ~0.1~0.02GC-MS, particularly in SIM mode, generally offers superior sensitivity compared to standard UV detection, making it ideal for trace-level impurity analysis.[12]
LOQ (µg/mL) ~0.3~0.06The lower LOQ for GC-MS allows for the precise quantification of impurities at levels that may be undetectable by HPLC-UV.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods can achieve high accuracy. The multi-step derivatization and extraction in the GC-MS protocol can sometimes introduce slightly more variability.
Precision (%RSD) < 2.0%< 5.0%HPLC methods are often more precise due to simpler sample preparation. The manual derivatization step in the GC-MS method can be a source of increased variability.
Throughput HigherLowerHPLC analysis typically involves direct injection, allowing for faster sample turnaround. The derivatization step for GC-MS adds significant time to the overall workflow.

Conclusion and Recommendation

Both HPLC-UV and GC-MS are powerful, validatable techniques for the analysis of this compound. They serve as excellent orthogonal methods for cross-validation, providing a comprehensive analytical picture.

  • HPLC-UV is recommended as the primary method for routine quality control, including assays and the quantification of known impurities at levels above ~0.1%. Its higher throughput, simpler sample preparation, and excellent precision make it ideal for this purpose.

  • GC-MS is the superior choice for identifying unknown impurities and for quantifying trace-level contaminants, thanks to its exceptional sensitivity and the structural information provided by mass spectrometry. It serves as an indispensable tool for method validation, reference standard characterization, and in-depth investigations.

By leveraging the strengths of both techniques, researchers and drug development professionals can build a robust, self-validating analytical system, ensuring the quality and safety of their materials and products.

References

A Comparative Analysis of Aminophenol Derivatives in Dye Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The vibrant world of synthetic dyes owes much of its diversity and utility to a versatile class of aromatic compounds: the aminophenols. As foundational intermediates, the isomeric forms of aminophenol—ortho (o-), meta (m-), and para (p-)—serve as critical precursors in the synthesis of a vast array of colorants, particularly azo dyes. The strategic placement of the amino (-NH₂) and hydroxyl (-OH) groups on the benzene ring profoundly influences not only the synthetic pathway but also the ultimate properties of the resulting dye, including its color, fastness, and affinity for various substrates.

This guide provides an in-depth comparative analysis of o-, m-, and p-aminophenol in the context of dye synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who seek to understand the nuanced differences between these isomers and make informed decisions in their synthetic endeavors. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure a thorough and practical understanding of this important class of dye intermediates.

The Isomeric Advantage: How Structure Dictates Function

The position of the hydroxyl and amino groups in aminophenol isomers dictates their electronic properties and, consequently, their reactivity and the characteristics of the dyes derived from them.

  • p-Aminophenol: This isomer is widely used in the synthesis of a variety of dyes, including mordant, acid, and disperse dyes.[1][2] The para-position of the functional groups allows for extended conjugation in the resulting dye molecule, which often leads to deeper and more intense colors.[1] p-Aminophenol is also a key precursor in the pharmaceutical industry, most notably for the production of paracetamol (acetaminophen).[3]

  • o-Aminophenol: The proximity of the amino and hydroxyl groups in o-aminophenol allows for the formation of metal complexes, making it a valuable precursor for mordant dyes. This arrangement can also influence the dye's lightfastness and wash fastness. Furthermore, o-aminophenol and its derivatives are crucial in hair dye formulations, contributing to a wide spectrum of colors.

  • m-Aminophenol: Of the three isomers, m-aminophenol is the most stable under atmospheric conditions.[4] This stability can be an advantage in terms of storage and handling. In dye synthesis, the meta-positioning of the functional groups can lead to different shades compared to the ortho and para isomers, often resulting in yellow to brown hues.

The choice of isomer is therefore a critical first step in dye design, with each offering a unique set of properties to be exploited by the synthetic chemist.

Comparative Synthesis of Azo Dyes from Aminophenol Isomers

Azo dyes represent the largest class of synthetic colorants, and their synthesis from aminophenol derivatives follows a well-established two-step process: diazotization followed by azo coupling.[5]

1. Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C).[5] The stability of the resulting diazonium salt is crucial for the success of the subsequent coupling reaction. While aromatic diazonium salts are more stable than their aliphatic counterparts due to resonance stabilization, their stability is still limited, and they are generally used immediately after preparation.[6][7] The stability of aminophenol-derived diazonium salts can be influenced by the position of the hydroxyl group.

2. Azo Coupling: The electrophilic diazonium salt is then reacted with a nucleophilic coupling component, such as a phenol, naphthol, or another aromatic amine.[5] The diazonium ion attacks the electron-rich ring of the coupling component to form the characteristic azo (-N=N-) linkage, which acts as the chromophore responsible for the dye's color.[5]

Experimental Data: A Comparative Overview
Aminophenol Isomer Coupling Component Dye Class Yield (%) Color Key Observations Reference(s)
p-Aminophenol p-Aminobenzoic acidDis-azo67-Carboxyl group eliminated during coupling.[1][2]
p-Aminophenol 2-Hydroxybenzoic acidDis-azo62Brown-[1]
p-Aminophenol 1,3-DihydroxybenzeneDis-azo68--[1]
p-Aminophenol 2-NaphtholMonoazo-Brick Red-[8]
o-Aminophenol Derivative (2-Amino-4-nitrophenol) 2,4-Diaminobenzenesulfonic acidMordant-BrownProtocol for C.I. Mordant Brown 33.[5]
m-Aminophenol SaccharineMonoazo--Forms a metal complex with iron(III) chloride.

Note: Direct comparison of yields is challenging due to variations in experimental conditions and coupling components across different studies.

Experimental Protocols: A Step-by-Step Guide

To provide a practical understanding of the synthesis process, a detailed protocol for the synthesis of an azo dye from a p-aminophenol derivative is provided below. This protocol can be adapted for other aminophenol isomers with appropriate stoichiometric adjustments.

Synthesis of an Azo Dye from p-Aminophenol and 2-Naphthol

This protocol describes the synthesis of a red azo dye from p-aminophenol and naphthalen-2-ol.[8][9]

Materials & Apparatus:

  • p-Aminophenol (1.20 g, 0.011 mol)

  • Naphthalen-2-ol (β-naphthol) (1.44 g, 0.01 mol)

  • Sodium nitrite (NaNO₂) (0.70 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Beakers, conical flasks, magnetic stirrer, Buchner funnel

Procedure:

Part 1: Diazotization of p-Aminophenol [8]

  • In a 100 mL conical flask, dissolve 1.20 g of p-aminophenol in 45 mL of water.

  • Slowly add 12 mL of concentrated hydrochloric acid and stir until the p-aminophenol is completely dissolved.

  • Cool the solution in an ice bath. Some p-aminophenol may precipitate upon cooling.

  • In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of water and cool it in the ice bath.

  • While maintaining the temperature of the p-aminophenol solution at 0-5 °C, add the sodium nitrite solution dropwise with constant stirring.

  • After the addition is complete, continue stirring the mixture for an additional 2-3 minutes to ensure complete diazotization. The resulting pale grey solution is the diazonium salt solution.

Part 2: Azo Coupling [8]

  • In a 150 mL conical flask, dissolve 1.44 g of naphthalen-2-ol in 30 mL of ~10% aqueous sodium hydroxide solution.

  • Cool this solution in an ice-water bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold alkaline naphthalen-2-ol solution with efficient stirring. A brick-red precipitate will form immediately.

  • Continue to stir the reaction mixture in the ice bath for an additional 5-10 minutes to ensure the coupling reaction goes to completion.

Part 3: Isolation and Purification [8]

  • Filter the mixture by suction filtration using a Buchner funnel.

  • Wash the solid product on the funnel with a small amount of cold water.

  • Dry the product on the Buchner funnel by maintaining suction for several minutes. The product can be further air-dried.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): The diazotization reaction is carried out at low temperatures to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.[5]

  • Acidic Medium for Diazotization: The presence of a strong mineral acid is essential for the in situ generation of nitrous acid from sodium nitrite.

  • Alkaline Medium for Coupling: The azo coupling reaction is typically carried out in a slightly alkaline medium to deprotonate the phenolic hydroxyl group of the coupling component (in this case, naphthalen-2-ol), making it a more powerful nucleophile.

Visualizing the Synthesis Workflow

The general workflow for the synthesis of an azo dye from an aminophenol derivative can be visualized as a two-stage process, as depicted in the following diagram.

DyeSynthesisWorkflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling A Aminophenol Isomer (o-, m-, or p-) C Diazonium Salt Solution A->C Diazotization B NaNO₂ + HCl (aq) 0-5 °C F Azo Dye (Precipitate) C->F D Coupling Component (e.g., Naphthol, Phenol) D->F Azo Coupling E Alkaline Solution

Caption: A generalized workflow for the synthesis of azo dyes from aminophenol derivatives.

Structure-Property Relationships: A Deeper Dive

The isomeric position of the functional groups in aminophenol has a profound impact on the final properties of the dye.

StructureProperty cluster_isomers Aminophenol Isomers cluster_properties Resulting Dye Properties o_AP o-Aminophenol Fastness Light & Wash Fastness o_AP->Fastness Solubility Solubility o_AP->Solubility Chelation Metal Chelation o_AP->Chelation Proximity of -OH & -NH₂ m_AP m-Aminophenol Color Color & λmax m_AP->Color Altered Conjugation m_AP->Solubility p_AP p-Aminophenol p_AP->Color Extended Conjugation p_AP->Fastness p_AP->Solubility

Caption: The influence of aminophenol isomer structure on key dye properties.

  • Color (λmax): The position of the hydroxyl group influences the electronic transitions within the dye molecule. In p-aminophenol derivatives, the extended conjugation often leads to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors like reds and blues. In contrast, m-aminophenol derivatives may exhibit a hypsochromic shift (a shift to shorter wavelengths), leading to lighter colors such as yellows and oranges.

  • Fastness Properties: The ability of a dye to resist fading upon exposure to light (lightfastness) and washing (wash fastness) is critical for its application. The presence of the hydroxyl group in aminophenol-derived dyes can contribute to hydrogen bonding with textile fibers, enhancing wash fastness.[1] The ortho-position of the hydroxyl and amino groups in o-aminophenol derivatives allows for the formation of stable metal complexes, which can significantly improve the lightfastness of mordant dyes.

  • Solubility and Dyeing Performance: The polarity imparted by the hydroxyl and amino groups affects the solubility of the dye, which is a key factor in the dyeing process. The overall structure of the dye molecule, influenced by the starting aminophenol isomer, will determine its affinity for different types of fibers (e.g., polyester, nylon).[1][2]

Environmental and Safety Considerations

While synthetic dyes are indispensable in many industries, their production and use have environmental implications. The effluents from dye synthesis and application can be colored and may contain residual chemicals that are harmful to aquatic life.[10] Therefore, it is crucial to adopt sustainable practices in dye synthesis, including optimizing reaction conditions to maximize yield and minimize waste, and employing appropriate wastewater treatment methods.

From a safety perspective, aminophenols and diazonium salts should be handled with care. Aminophenols can be irritants, and some have been reported to have toxic effects.[4] Diazonium salts, particularly in their dry, solid state, can be explosive and should always be kept in a cold aqueous solution.[9]

Conclusion

The choice of aminophenol isomer is a fundamental decision in the design and synthesis of a wide range of dyes. p-Aminophenol is a workhorse for producing dyes with deep and intense colors, while o-aminophenol is the precursor of choice for high-performance mordant dyes due to its metal-chelating ability. m-Aminophenol, with its inherent stability, offers an alternative route to a different palette of colors.

This guide has provided a comparative overview of these three key isomers, highlighting the interplay between their molecular structure, synthetic pathways, and the properties of the resulting dyes. By understanding these fundamental principles and adhering to safe and sustainable laboratory practices, researchers can continue to innovate and expand the vibrant world of synthetic colorants.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling, storage, and disposal of 2-Amino-4-(hydroxymethyl)phenol (CAS No. 52820-13-0). As a compound frequently utilized in specialized synthesis, its proper management is paramount to ensuring laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.

Core Hazard Profile & Essential Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified with several hazards that necessitate stringent handling protocols.[1] The primary hazards are summarized below.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4) GHS07WarningH302: Harmful if swallowed
Skin Irritation (Category 2) GHS07WarningH315: Causes skin irritation
Serious Eye Irritation (Category 2A) GHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Category 3) GHS07WarningH335: May cause respiratory irritation
Data sourced from PubChem CID 12000270.[1]

Causality Behind Safety Measures: These classifications are not abstract warnings; they dictate the minimum required safety barriers to prevent exposure. The irritant nature of the compound requires that all routes of exposure—ingestion, skin contact, eye contact, and inhalation—be protected.[2][3]

Mandatory Personal Protective Equipment (PPE) & Engineering Controls
  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[3][4][5] The laboratory must be equipped with an easily accessible eyewash station and safety shower, as mandated by OSHA for handling corrosive and irritating substances.[2][3][4]

  • Eye and Face Protection : Wear chemical safety goggles or glasses conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][4] Contaminated clothing must be removed immediately and laundered separately before reuse.[3][6]

  • Respiratory Protection : If work outside of a fume hood is unavoidable or if dust generation is significant, a NIOSH-approved respirator is required.[3][4]

Waste Segregation, Collection, and Storage

Proper disposal begins with meticulous segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous reactions and significantly increase disposal costs.

Establishing a Satellite Accumulation Area (SAA)

All laboratories generating hazardous waste must designate an SAA.[7] This is a specific location within the lab (e.g., a designated section of a fume hood or a secondary containment cabinet) where waste is stored before being collected by Environmental Health & Safety (EHS) or a licensed disposal company.[7][8]

Waste Collection Protocol
  • Container Selection : Use only sturdy, leak-proof, and chemically compatible containers for waste collection.[9][10] Ensure the container has a secure, tight-fitting lid.[3][11]

  • Labeling : As soon as the first drop of waste is added, the container must be labeled.[8] The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "Waste this compound". Do not use abbreviations or formulas.[7]

    • A list of all components by percentage if it is a mixture.[7]

    • The associated hazards (e.g., "Irritant," "Toxic").[7]

    • The date accumulation started.[12]

  • Containment : Keep waste containers closed at all times except when adding waste.[8][10] Store liquid waste containers within a secondary containment tray or bin to prevent the spread of material in case of a leak.[8][9]

Chemical Incompatibilities

To prevent dangerous reactions, waste this compound must be stored separately from:

  • Strong Oxidizing Agents : Can cause violent reactions.[2]

  • Acids : Aminophenols can react with strong acids.[7][11]

  • General Incompatibles : Do not mix with other reactive waste classes like cyanides or sulfides.[7]

Step-by-Step Disposal Workflows

The following protocols provide procedural guidance for common disposal scenarios in a research setting. Under no circumstances should this chemical be disposed of via sink drains or in regular trash .[2][13][14] Phenolic compounds are known to be harmful to aquatic life.[15][16]

Protocol A: Disposal of Unused or Waste Product (Solid/Solution)
  • Designation : Identify the material as waste when it is no longer intended for use.[13]

  • Transfer : Carefully transfer the solid powder or solution into a pre-labeled hazardous waste container located in your SAA.

  • Closure : Securely close the container lid.

  • Logistics : When the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though institutional policies may vary), arrange for a pickup from your institution's EHS department.[7][9]

Protocol B: Management of Contaminated Solid Waste

This category includes items such as used gloves, weigh boats, and paper towels contaminated with this compound.

  • Collection : Place all contaminated solid waste into a dedicated, clearly labeled plastic bag or a lined container.[14]

  • Labeling : Label the bag or container as "Hazardous Waste" with the chemical name.[14]

  • Sealing : When the bag is three-quarters full, seal it securely with a zip tie or tape.[14]

  • Disposal : Request a pickup from EHS. Do not mix this waste with regular trash or biohazardous waste.[5][14]

Protocol C: Emergency Spill Response & Cleanup
  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone.[15]

  • Remove Ignition Sources : Although the material is not highly flammable, it is good practice to remove any nearby ignition sources.[2][6]

  • Don PPE : Wear the appropriate PPE as described in Section 1, including gloves, safety goggles, a lab coat, and a respirator if significant dust is present.[6]

  • Containment & Cleanup :

    • For solid spills , gently sweep or vacuum the material to avoid generating dust.[2][6] Place the collected solid into a labeled hazardous waste container.[6]

    • For liquid spills , cover the spill with an inert absorbent material like sand, vermiculite, or diatomaceous earth.[2][16]

  • Final Collection : Scoop the absorbent material and place it into a sealed, labeled hazardous waste container.[2][16]

  • Decontamination : Clean the spill area with soap and water, collecting the cleaning materials and rinsate as hazardous waste.[6]

  • Disposal : Arrange for the waste container to be picked up by EHS.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing different waste streams of this compound.

G cluster_0 cluster_1 Waste Type cluster_2 Action Protocol cluster_3 Final Disposition Start Identify Waste Containing This compound WasteChemical Unused/Waste Chemical (Solid or Solution) ContaminatedSolid Contaminated Solid Waste (Gloves, Wipes, Labware) Spill Accidental Spill EmptyContainer Empty Original Container CollectWaste Protocol A: Collect in Labeled Hazardous Waste Container WasteChemical->CollectWaste BagWaste Protocol B: Collect in Labeled Solid Waste Bag/Pail ContaminatedSolid->BagWaste Cleanup Protocol C: Spill Cleanup Procedure Spill->Cleanup Decontaminate Protocol D: Triple-Rinse Container EmptyContainer->Decontaminate EHS_Pickup Arrange for EHS/ Licensed Hauler Pickup CollectWaste->EHS_Pickup BagWaste->EHS_Pickup Cleanup->CollectWaste Rinsate Collect Rinsate as Hazardous Waste Decontaminate->Rinsate CleanContainer Dispose of Clean Container per Institutional Policy Decontaminate->CleanContainer Rinsate->CollectWaste

Caption: Decision workflow for proper disposal of this compound waste.

Disposal of Empty Containers

An empty container that held hazardous waste must be properly decontaminated before it can be disposed of as non-hazardous trash.[13]

  • Triple Rinse : Rinse the empty container with a suitable solvent (e.g., water or ethanol) three times.[13][14]

  • Collect Rinsate : Crucially, collect all three rinses as hazardous chemical waste.[14] Transfer the rinsate to your designated liquid hazardous waste container.

  • Deface Label : Completely remove or obliterate the original manufacturer's label to prevent confusion.[13][14]

  • Final Disposal : Once the container is dry, it can be disposed of in a glass disposal box or according to your institution's specific recycling policies.[14]

By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and act as a responsible steward of the environment.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Amino-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but, most importantly, safely. This guide provides an in-depth, procedural framework for the safe handling of 2-Amino-4-(hydroxymethyl)phenol, focusing on the critical role of Personal Protective Equipment (PPE). The protocols outlined here are designed to be a self-validating system, grounded in authoritative safety data to ensure your well-being in the laboratory.

Foundational Step: Hazard Identification and Risk Assessment

Before any container is opened, a thorough understanding of the substance's specific hazards is non-negotiable. This compound is a solid compound that presents multiple health risks upon exposure. Its hazard profile, according to the Globally Harmonized System (GHS), dictates the necessary level of protection.

The primary risks are associated with direct contact, ingestion, and the inhalation of its dust particles.[1] These hazards are the direct cause behind the specific PPE and handling protocols that follow.

Table 1: GHS Hazard Classification for this compound

Hazard Class & Category GHS Code Signal Word Hazard Statement
Acute Toxicity, Oral (Category 4) H302 Warning Harmful if swallowed[1]
Skin Irritation (Category 2) H315 Warning Causes skin irritation[1][2][3]
Serious Eye Irritation (Category 2A) H319 Warning Causes serious eye irritation[1][2][3]

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | Warning | May cause respiratory irritation[1][4] |

Engineering Controls: Your Primary Shield

PPE is the final barrier between you and a potential hazard; it should never be the only one. Robust engineering controls are the first and most critical line of defense.

  • Chemical Fume Hood: All handling of this compound solid, including weighing and transfers, must be conducted within a properly functioning and certified chemical fume hood.[2][5] This is essential to contain dust and prevent respiratory exposure.

  • Local Exhaust Ventilation: For any procedure that could generate dust outside of a fume hood, dedicated local exhaust ventilation must be used to capture particles at the source.[6][7]

  • Emergency Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][5] Their proximity is crucial for immediate decontamination in case of accidental exposure.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly informed by the hazards identified in Section 1. The following equipment is mandatory for any researcher handling this compound.

Eye and Face Protection

Direct contact can cause serious eye irritation.[1] Therefore, protection is paramount.

  • Chemical Splash Goggles: Wear ANSI Z87.1-compliant (or equivalent standard) chemical splash goggles at all times.[8] Standard safety glasses are insufficient as they do not provide an adequate seal against dust particles.

  • Face Shield: When there is a significant risk of a splash or a substantial amount of dust being generated, a face shield must be worn in addition to safety goggles.[8]

Skin and Body Protection

This compound is a known skin irritant, making comprehensive skin protection essential.[1]

  • Laboratory Coat: A clean, long-sleeved lab coat that fastens completely is required to protect your skin and personal clothing.[8][9]

  • Gloves: The choice of glove material is critical for chemical resistance. Since this is a solid, incidental contact during weighing and transfer is the most likely exposure scenario.

    • For Incidental Contact: Disposable nitrile gloves are a suitable choice. They must be inspected for tears or holes before each use. If contact with the chemical occurs, gloves should be removed immediately and disposed of as contaminated waste, followed by thorough hand washing.[8]

    • For Prolonged Contact or Spill Cleanup: For situations involving extended handling or cleaning up a spill, more robust gloves are necessary. Consult manufacturer-specific resistance guides. For the broader class of phenolic compounds, Butyl or Viton gloves offer superior protection.[10]

Table 2: Glove Selection Guide

Glove Material Recommended Use Key Considerations
Nitrile Incidental contact, splash protection Good for short-term tasks. Change immediately upon contamination.[8]
Neoprene Moderate contact Offers greater resistance than nitrile for a wider range of chemicals.

| Butyl / Viton | Extended or direct contact (e.g., spill cleanup) | Provides excellent resistance against phenolic compounds.[10] |

  • Proper Attire: Always wear long pants and fully enclosed shoes that protect the entire foot.[9][11] Polyester and acrylic fabrics should be avoided in favor of cotton or other less flammable materials.[8]

Respiratory Protection

The risk of respiratory irritation from dust inhalation is significant.[1]

  • Under Normal Conditions: When working exclusively within a certified chemical fume hood, additional respiratory protection is typically not required.

  • When Required: A NIOSH-approved respirator is mandatory if you are:

    • Handling large quantities of the powder.

    • Working in an area with inadequate ventilation.

    • Cleaning up a spill that has generated airborne dust.

  • Respirator Type: For dusts, a particulate-filtering respirator, such as an N95, is the minimum requirement. Ensure you have been properly fit-tested and trained in its use.[12]

Operational Workflow: A Step-by-Step Guide

A systematic workflow minimizes the risk of exposure at every stage. The following diagram and steps outline the complete process from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Protocol cluster_handling 3. Chemical Handling cluster_disposal 4. Post-Handling A Review Safety Data Sheet (SDS) B Verify Fume Hood & Eyewash Function A->B C Assemble All Required Materials B->C D Don PPE (Coat, Goggles, Gloves) C->D F Handle Chemical Inside Fume Hood D->F E Doff PPE Correctly (Gloves First) H Dispose of Waste (Chemical & Contaminated PPE) E->H G Decontaminate Work Area F->G G->E

Caption: Safe Handling Workflow for this compound.

Procedural Steps:

  • Pre-Operation: Review the SDS, confirm engineering controls are active, and gather all necessary equipment before bringing the chemical into the workspace.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles. Don gloves last, pulling the cuffs over the sleeves of your lab coat.

  • Handling: Perform all manipulations of the solid compound deep within the fume hood to ensure dust containment.

  • Decontamination: After handling is complete, decontaminate the work surface and any equipment used.

  • Doffing PPE: To prevent self-contamination, remove PPE in the correct order. First, remove gloves using a technique that avoids touching the outer surface with bare skin. Remove your goggles and lab coat. Wash hands thoroughly with soap and water.

  • Disposal: Dispose of all contaminated materials as outlined in the following section.

Decontamination and Waste Disposal Plan

Proper disposal is a critical component of the safety lifecycle.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.[13]

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not discharge it to sewer systems.[13]

  • Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for normal disposal, but always consult your institution's specific guidelines. For highly toxic materials, the first three rinses must be collected.[14] All disposal actions must comply with local, state, and federal regulations.[2]

By adhering to this comprehensive guide, you build a deep-seated culture of safety, ensuring that your valuable research in drug development and other scientific fields is protected by field-proven, authoritative protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.